molecular formula C8H9NO3 B1310953 Orthocaine CAS No. 63435-16-5

Orthocaine

Numéro de catalogue: B1310953
Numéro CAS: 63435-16-5
Poids moléculaire: 167.16 g/mol
Clé InChI: VNQABZCSYCTZMS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Orthoform is a benzoate ester.

Propriétés

IUPAC Name

methyl 3-amino-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQABZCSYCTZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060208
Record name Benzoic acid, 3-amino-4-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536-25-4, 63435-16-5
Record name Methyl 3-amino-4-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orthocaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl-3-amino-4-hydroxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063435165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-amino-4-hydroxybenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9813
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 3-amino-4-hydroxy-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3-amino-4-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.845
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORTHOCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK16YI13QK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Orthocaine's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orthocaine, a local anesthetic, exerts its therapeutic effects by modulating the function of voltage-gated sodium channels (VGSCs). This technical guide provides an in-depth analysis of the presumed mechanism of action of this compound on these critical ion channels. While specific quantitative data for this compound is limited in publicly available literature, this document extrapolates from the well-established principles of local anesthetic action and data from structurally similar compounds to provide a comprehensive overview. The guide covers the molecular binding sites, the kinetics of channel blockade, and the influence of this compound's physicochemical properties on its activity. Detailed experimental protocols for investigating these interactions are provided, alongside visualizations of key pathways and workflows to facilitate a deeper understanding of the underlying molecular mechanisms.

Introduction to this compound and Voltage-Gated Sodium Channels

This compound, chemically known as methyl 3-amino-4-hydroxybenzoate, is a local anesthetic agent.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells, such as neurons.[3][4][5] By inhibiting the influx of sodium ions through these channels, this compound prevents nerve depolarization and blocks the transmission of pain signals.

The structure of VGSCs consists of a large α-subunit, which forms the ion-conducting pore, and smaller auxiliary β-subunits. The α-subunit is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[5] The S5 and S6 segments line the pore, while the S4 segments act as voltage sensors.[3]

Molecular Mechanism of Action

The interaction of local anesthetics with VGSCs is a dynamic process that is dependent on the conformational state of the channel.

The Modulated Receptor Hypothesis

The prevailing model for local anesthetic action is the Modulated Receptor Hypothesis, which posits that these drugs bind with different affinities to the resting, open, and inactivated states of the sodium channel.[3] Local anesthetics, including presumably this compound, exhibit a higher affinity for the open and inactivated states than for the resting state.[3][6] This state-dependent binding leads to a "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of nerve stimulation.

Binding Site within the Sodium Channel Pore

The binding site for local anesthetics is located within the inner pore of the sodium channel α-subunit.[5][7] This site is accessible from the intracellular side of the membrane. Key amino acid residues within the S6 segments of domains I, III, and IV contribute to the formation of this binding pocket.[3][5] Mutagenesis studies on various VGSC isoforms have identified critical residues, particularly aromatic residues like phenylalanine and tyrosine in domain IV's S6 segment, that are crucial for high-affinity binding of local anesthetics.[5][8] While direct studies on this compound are lacking, it is highly probable that its aromatic ring interacts with these conserved residues.

Pathways of Channel Access

Local anesthetics can access their binding site through two primary pathways:

  • Hydrophilic Pathway: The charged, protonated form of the local anesthetic can access the binding site from the cytoplasm when the channel is in the open state.[4]

  • Hydrophobic Pathway: The neutral, uncharged form can partition into the cell membrane and diffuse laterally to the binding site, regardless of the channel's state.[4]

The pKa of the local anesthetic and the surrounding pH determine the ratio of the charged to uncharged form, thus influencing the dominant pathway of access.

Physicochemical Properties and Structure-Activity Relationship of this compound

The anesthetic profile of this compound is intrinsically linked to its physicochemical properties.

PropertyValue/DescriptionSignificance for Sodium Channel Interaction
Chemical Formula C₈H₉NO₃Influences molecular weight and steric interactions within the binding site.
Molecular Weight 167.16 g/mol Affects diffusion and binding kinetics.
pKa Not explicitly found in searches, but as a substituted aniline, it is expected to be a weak base.Determines the degree of ionization at physiological pH, influencing the pathway of channel access and the interaction with charged residues in the binding site.
Solubility Low solubility in water.[1][2]This property may limit its clinical utility in aqueous formulations but is indicative of its lipophilic character, which is important for membrane partitioning and accessing the binding site via the hydrophobic pathway.
Lipid Solubility (log P) Not explicitly found in searches, but its structure suggests moderate lipophilicity.A key determinant of anesthetic potency. Higher lipid solubility generally correlates with greater potency as it facilitates membrane partitioning.

Quantitative Analysis of this compound-Sodium Channel Interactions

Table of Comparative IC50 Values for Local Anesthetics on Sodium Channels

CompoundSodium Channel IsoformChannel StateIC50 (µM)Reference
ArticainerNav1.4Resting378 ± 26[6]
ArticainerNav1.4Inactivated40.6 ± 2.7[6]
ArticainerNav1.4 (inactivation-deficient)Open15.8 ± 1.5[6]
LidocaineTTX-resistant (sensory neurons)Tonic Block210[9]
LidocaineTTX-resistant (sensory neurons)Inactivated60[9]
BupivacaineTTX-resistant (sensory neurons)Tonic Block32[9]

Note: This table presents data for other local anesthetics to illustrate the principles of state-dependent block and is not representative of this compound's specific values.

Experimental Protocols for Studying this compound's Mechanism of Action

The following protocols are representative of the methodologies used to characterize the interaction of local anesthetics with voltage-gated sodium channels and can be adapted for the study of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and modulation by drugs.

Objective: To measure the inhibitory effect of this compound on sodium currents in different channel states.

Materials:

  • Cell line expressing a specific sodium channel isoform (e.g., HEK293 cells stably transfected with Nav1.x).

  • Patch-clamp amplifier and data acquisition system.

  • Micropipettes.

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

  • Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).

  • This compound stock solution.

Procedure:

  • Culture cells to an appropriate confluency.

  • Prepare extracellular and intracellular solutions and filter-sterilize.

  • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Record baseline sodium currents using specific voltage protocols to isolate different channel states:

    • Resting State: Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) and apply brief depolarizing pulses (e.g., to -10 mV).

    • Inactivated State: Hold the membrane potential at a depolarized level (e.g., -70 mV) to induce inactivation before the test pulse.

    • Open State: Use a prepulse to open the channels immediately before the application of the test pulse.

  • Perfuse the cell with varying concentrations of this compound in the extracellular solution.

  • Record sodium currents in the presence of this compound using the same voltage protocols.

  • Analyze the data to determine the concentration-response relationship and calculate the IC50 for each channel state.

Site-Directed Mutagenesis

This technique is used to identify key amino acid residues involved in drug binding.

Objective: To determine the contribution of specific amino acids in the sodium channel pore to this compound binding.

Materials:

  • Wild-type sodium channel cDNA in an expression vector.

  • Site-directed mutagenesis kit.

  • Primers containing the desired mutation.

  • Cell line for expression (e.g., HEK293 cells).

  • Transfection reagents.

  • Patch-clamp setup.

Procedure:

  • Identify putative binding site residues based on homology modeling and data from other local anesthetics (e.g., F1764 in Nav1.2).

  • Design and synthesize primers to introduce a point mutation (e.g., to Alanine).

  • Perform site-directed mutagenesis according to the kit manufacturer's protocol.

  • Sequence the mutated cDNA to confirm the desired mutation.

  • Transfect the cells with either wild-type or mutant channel cDNA.

  • Perform whole-cell patch-clamp experiments as described in Protocol 5.1 to determine the IC50 of this compound for both wild-type and mutant channels.

  • A significant increase in the IC50 for the mutant channel indicates that the mutated residue is important for this compound binding.

Visualizations

Signaling Pathway of Sodium Channel Blockade by this compound

Orthocaine_Mechanism Orthocaine_ext This compound (Extracellular) Orthocaine_mem This compound (Membrane) Orthocaine_ext->Orthocaine_mem Partitioning Orthocaine_int This compound (Intracellular) Orthocaine_mem->Orthocaine_int Diffusion Na_channel Voltage-Gated Sodium Channel Orthocaine_int->Na_channel Binding to intracellular site Open_State Open State Na_channel->Open_State Depolarization Inactivated_State Inactivated State Open_State->Inactivated_State Inactivation Blocked_Channel Blocked Channel Open_State->Blocked_Channel High-affinity binding Inactivated_State->Na_channel Repolarization Inactivated_State->Blocked_Channel High-affinity binding No_AP Inhibition of Action Potential Blocked_Channel->No_AP Experimental_Workflow start Start cell_culture Cell Culture (HEK293 with Nav1.x) start->cell_culture patch_clamp Whole-Cell Patch-Clamp cell_culture->patch_clamp mutagenesis Site-Directed Mutagenesis cell_culture->mutagenesis voltage_protocol Apply Voltage Protocols (Resting, Open, Inactivated) patch_clamp->voltage_protocol ortho_app Apply this compound (Concentration Gradient) voltage_protocol->ortho_app data_acq Data Acquisition (Sodium Currents) ortho_app->data_acq analysis Data Analysis (IC50 Calculation) data_acq->analysis conclusion Determine Mechanism and Binding Site analysis->conclusion mutant_exp Repeat Patch-Clamp on Mutant Channels mutagenesis->mutant_exp mutant_exp->analysis

References

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for methyl 3-amino-4-hydroxybenzoate, a key chemical intermediate and the active pharmaceutical ingredient known as orthocaine. The document details two principal synthesis strategies: the direct esterification of 3-amino-4-hydroxybenzoic acid and a multi-step approach involving the nitration and subsequent reduction of methyl 4-hydroxybenzoate. This guide includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate understanding and replication by researchers in organic synthesis and drug development. Additionally, a relevant metabolic pathway is presented to provide biological context for the core molecular structure.

Introduction

Methyl 3-amino-4-hydroxybenzoate, also known as this compound, is a benzoate ester with applications as a topical local anesthetic.[1][2][3] Its molecular structure, featuring amino, hydroxyl, and methyl ester functional groups on a benzene ring, makes it a valuable building block in medicinal chemistry and materials science. An efficient and scalable synthesis is crucial for its application in research and commercial production. This guide explores the most common and effective methods for its preparation.

Synthetic Pathways

Two primary synthetic pathways have been established for the synthesis of methyl 3-amino-4-hydroxybenzoate. The choice of pathway often depends on the availability of starting materials, desired scale, and economic considerations.

Pathway A: Direct Esterification of 3-Amino-4-hydroxybenzoic Acid

This single-step method involves the direct esterification of 3-amino-4-hydroxybenzoic acid with methanol. The reaction is typically catalyzed by an acid.

Pathway B: Nitration and Reduction of Methyl 4-hydroxybenzoate

A more common multi-step synthesis begins with the more readily available methyl 4-hydroxybenzoate.[4] This pathway involves the electrophilic nitration of the benzene ring, followed by the reduction of the introduced nitro group to an amine.

Experimental Protocols

Detailed Protocol for Pathway A: Direct Esterification

Reaction: Esterification of 3-Amino-4-hydroxybenzoic Acid with Methanol.

Procedure:

  • 3-Amino-4-hydroxybenzoic acid (2.61 mmol) is dissolved in anhydrous methanol (10 mL).[5]

  • Trimethylsilyl chloride (TMSCl) (5.94 mmol) is added to the solution.[5]

  • The reaction mixture is stirred at 55°C for 48 hours.[5]

  • Upon completion, the solvent is removed under reduced pressure.[5]

  • The crude product is purified by silica gel column chromatography using ethyl acetate as the eluent to yield methyl 3-amino-4-hydroxybenzoate as a white solid.[1][5]

Detailed Protocol for Pathway B: Nitration and Reduction

Step 1: Nitration of Methyl 4-hydroxybenzoate

Reaction: Electrophilic Aromatic Substitution (Nitration).

Procedure:

  • Methyl 4-hydroxybenzoate is dissolved in a suitable solvent.

  • A nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, is prepared and cooled.[4]

  • The nitrating mixture is added dropwise to the solution of methyl 4-hydroxybenzoate while maintaining a low temperature to control the exothermic reaction.

  • After the addition is complete, the reaction is allowed to proceed for a specified time.

  • The reaction mixture is then poured onto ice, leading to the precipitation of the nitrated product, methyl 4-hydroxy-3-nitrobenzoate.

  • The solid is collected by filtration and washed with cold water.

Step 2: Reduction of Methyl 4-hydroxy-3-nitrobenzoate

Reaction: Reduction of a Nitro Group to an Amine.

Procedure:

  • The synthesized methyl 4-hydroxy-3-nitrobenzoate is suspended in a suitable solvent.

  • A reducing agent is added. While various reducing agents can be used, sodium dithionite has been reported to be particularly effective for this transformation.[4]

  • The reaction mixture is stirred, often with heating, until the reduction is complete.

  • The reaction is worked up by removing the solvent and partitioning the residue between an organic solvent and water.

  • The organic layer is dried and concentrated to yield the crude product.

  • Purification is typically achieved through recrystallization or column chromatography.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and properties of methyl 3-amino-4-hydroxybenzoate and its intermediates.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
Methyl 3-amino-4-hydroxybenzoateC₈H₉NO₃167.16141-143Beige or white solid[1]
3-Amino-4-hydroxybenzoic acidC₇H₇NO₃153.14~200 (decomposes)-
Methyl 4-hydroxybenzoateC₈H₈O₃152.15125-128White crystalline powder
Methyl 4-hydroxy-3-nitrobenzoateC₈H₇NO₅197.1566-69-
Reaction Pathway Step Starting Material Product Yield (%) Reference
AEsterification3-Amino-4-hydroxybenzoic acidMethyl 3-amino-4-hydroxybenzoate57[5]
BNitrationMethyl 4-hydroxybenzoateMethyl 4-hydroxy-3-nitrobenzoate-[4]
BReductionMethyl 4-hydroxy-3-nitrobenzoateMethyl 3-amino-4-hydroxybenzoate-[4]

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the two primary synthetic pathways for methyl 3-amino-4-hydroxybenzoate.

Synthesis_Workflow Synthesis Workflow for Methyl 3-amino-4-hydroxybenzoate cluster_pathway_a Pathway A: Direct Esterification cluster_pathway_b Pathway B: Nitration and Reduction 3-Amino-4-hydroxybenzoic_acid 3-Amino-4-hydroxybenzoic Acid Esterification Esterification (Methanol, TMSCl) 3-Amino-4-hydroxybenzoic_acid->Esterification Methyl_3-amino-4-hydroxybenzoate Methyl 3-amino-4-hydroxybenzoate Esterification->Methyl_3-amino-4-hydroxybenzoate Methyl_4-hydroxybenzoate Methyl 4-hydroxybenzoate Nitration Nitration (HNO3, H2SO4) Methyl_4-hydroxybenzoate->Nitration Methyl_4-hydroxy-3-nitrobenzoate Methyl 4-hydroxy-3-nitrobenzoate Nitration->Methyl_4-hydroxy-3-nitrobenzoate Reduction Reduction (e.g., Sodium Dithionite) Methyl_4-hydroxy-3-nitrobenzoate->Reduction Reduction->Methyl_3-amino-4-hydroxybenzoate

Synthesis Workflow Diagram
Metabolic Pathway of 4-Amino-3-hydroxybenzoic Acid

While a specific signaling pathway for methyl 3-amino-4-hydroxybenzoate is not prominently documented, the metabolic degradation of the closely related 4-amino-3-hydroxybenzoic acid by Bordetella sp. provides valuable biological context. This pathway involves a series of enzymatic transformations.[6][7]

Metabolic_Pathway Metabolic Pathway of 4-Amino-3-hydroxybenzoic Acid in Bordetella sp. 4_Amino_3_hydroxybenzoic_acid 4-Amino-3-hydroxybenzoic Acid Dioxygenase 4-amino-3-hydroxybenzoate 2,3-dioxygenase 4_Amino_3_hydroxybenzoic_acid->Dioxygenase 2_Amino_5_carboxymuconic_6_semialdehyde 2-Amino-5-carboxymuconic 6-semialdehyde Dioxygenase->2_Amino_5_carboxymuconic_6_semialdehyde Deaminase_Decarboxylation Deaminase & Non-enzymatic Decarboxylation 2_Amino_5_carboxymuconic_6_semialdehyde->Deaminase_Decarboxylation 2_Hydroxymuconic_6_semialdehyde 2-Hydroxymuconic 6-semialdehyde Deaminase_Decarboxylation->2_Hydroxymuconic_6_semialdehyde Dehydrogenase Dehydrogenase 2_Hydroxymuconic_6_semialdehyde->Dehydrogenase Downstream_Metabolites Downstream Metabolites (e.g., Pyruvic Acid) Dehydrogenase->Downstream_Metabolites

Metabolic Pathway Diagram

Conclusion

This technical guide has outlined two robust and well-documented synthetic routes for methyl 3-amino-4-hydroxybenzoate. The choice between direct esterification and the nitration-reduction sequence will depend on project-specific requirements. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the synthesis and application of this important chemical compound. The inclusion of a relevant metabolic pathway offers a broader scientific context for the core chemical structure.

References

Orthocaine Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Orthocaine's Solubility in Aqueous and Organic Solvents for Drug Development Professionals

This compound, a local anesthetic, presents unique solubility characteristics that are critical for its formulation and delivery. This technical guide provides a comprehensive overview of this compound's solubility in a range of common aqueous and organic solvents, detailed experimental protocols for solubility determination, and a visualization of the experimental workflow. This information is intended to support researchers, scientists, and drug development professionals in optimizing the use of this compound in their work.

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents and conditions. The following tables summarize the available quantitative and qualitative solubility data to provide a clear comparison.

Table 1: Quantitative Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)
Water1 mg/100 mL[1]Not Specified
Ethanol0.45 g/100 mL[1]Not Specified
1 g in 6 mL[2]Not Specified
Methanol3.9 mg/mL[1]Not Specified
Acetone1.1 mg/g[1]Not Specified
Diethyl Ether0.15 mg/mL[1]Not Specified
1 g in 50 mL[2]Not Specified
Chloroform1 g in approx. 200 mL[1]Not Specified
Dimethyl Sulfoxide (DMSO)100 mg/mL (ultrasonication may be required)[3]Not Specified

Table 2: Qualitative Solubility of this compound

SolventSolubility Description
Cold WaterAlmost insoluble[2]
Hot WaterModerately soluble, with gradual decomposition[2]
Aqueous NaOHReadily dissolves[2]
MethanolImproved solubility compared to aqueous solutions[4]
EthanolImproved solubility compared to aqueous solutions[4]

pH-Dependent Solubility

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[6][7][8] It is a reliable method for obtaining accurate solubility data for poorly soluble compounds.

Principle: An excess amount of the solid drug is agitated in a specific solvent system at a constant temperature until equilibrium is reached between the dissolved and undissolved drug. The concentration of the dissolved drug in the saturated solution is then determined.[6]

Materials and Equipment:

  • This compound (pure, solid form)

  • Selected solvents (e.g., water, ethanol, phosphate buffer of various pH)

  • Stoppered flasks or vials

  • Constant temperature shaker or agitator (e.g., orbital shaker in a temperature-controlled incubator)

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

  • Calibrated pH meter

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of flasks, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.[6]

  • Equilibration: Seal the flasks and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[7] Preliminary studies may be needed to determine the optimal equilibration time.[9]

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid phase from the liquid phase by either centrifugation or filtration to obtain a clear, saturated solution.[7] This step is critical to prevent undissolved solid particles from interfering with the concentration measurement.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. If necessary, dilute the sample with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A standard calibration curve should be prepared to accurately quantify the drug concentration.

  • Data Reporting: The solubility is reported as the mean of at least three replicate determinations at each solvent and temperature condition.[9]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G A Start: Prepare Supersaturated Solution B Add excess this compound to solvent in a sealed flask A->B C Equilibrate at constant temperature with agitation (24-48h) B->C D Phase Separation C->D E Centrifugation or Filtration D->E F Sample and Dilute Supernatant E->F G Analyze concentration (UV-Vis or HPLC) F->G H End: Report Solubility G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Mechanism of Action: Sodium Channel Blockade

This compound, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[10][11] This action inhibits the influx of sodium ions that is necessary for the initiation and propagation of nerve impulses, thereby preventing the transmission of pain signals. The binding site for local anesthetics is thought to be located in the inner pore of the sodium channel.[10][11] The effectiveness of this blockade can be influenced by the conformational state of the channel (resting, open, or inactivated), with many local anesthetics showing a higher affinity for the open and inactivated states.[10]

This technical guide provides a foundational understanding of this compound's solubility, offering valuable data and protocols for researchers. Further investigation into the temperature and pH dependence of its solubility in a wider array of pharmaceutically relevant solvents would be beneficial for more advanced formulation development.

References

Orthocaine: A Technical Deep Dive into its History and Development as a Local Anesthetic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orthocaine, chemically known as methyl 3-amino-4-hydroxybenzoate, emerged in the late 19th century as an early synthetic local anesthetic. While its clinical utility was ultimately limited by its low water solubility, a comprehensive understanding of its history, synthesis, physicochemical properties, and mechanism of action provides valuable insights into the development of local anesthetics. This technical guide synthesizes available data on this compound, presenting its chemical and physical characteristics, outlining historical and modern synthetic routes, and detailing its physiological effects. The document aims to serve as a thorough resource for researchers and professionals in drug development and pharmacology.

Introduction

The quest for effective and safe local anesthetics is a cornerstone of modern medicine. Following the discovery of cocaine's anesthetic properties, the late 19th and early 20th centuries saw a surge in the synthesis of novel compounds aiming to replicate its effects with reduced toxicity and side effects. Among these was this compound, also known as Orthoform-New, developed in the 1890s.[1] Although it did not achieve widespread clinical use, its study contributed to the foundational knowledge of structure-activity relationships in local anesthetics.

History and Development

This compound was first synthesized by Alfred Einhorn and Arthur Heinz in 1897.[2] It was one of several synthetic local anesthetics developed during this era, including tropocaine, eucaine, and benzocaine.[3] The primary impetus for this research was to find alternatives to cocaine, which, despite its efficacy, was associated with significant toxicity and addiction potential.

The clinical application of this compound was primarily as a topical anesthetic, often used as a powder dusted onto painful wounds.[1] Its low solubility in water precluded its use for injection-based regional anesthesia, a significant limitation that ultimately led to its replacement by more versatile agents like procaine.[2]

Physicochemical Properties

A clear understanding of a drug's physicochemical properties is crucial for its development and application. The available data for this compound is summarized in the table below.

PropertyValueReference
Chemical Name Methyl 3-amino-4-hydroxybenzoate[4]
Synonyms This compound, Orthoform-New, Aminobenz[4][5]
CAS Number 536-25-4[2]
Molecular Formula C₈H₉NO₃[4]
Molecular Weight 167.16 g/mol [4]
Melting Point 141-143 °C[2]
pKa (predicted) 8.15 ± 0.18[6] (ChemAxon)
Solubility - Almost insoluble in cold water- Moderately soluble in hot water- 1 g in 6 mL alcohol- 1 g in 50 mL ether- Readily dissolves in aqueous NaOH[2]
Appearance Beige solid[5]

Synthesis of this compound

The synthesis of this compound has been approached through various methods since its initial preparation.

Historical Synthesis: Einhorn and Pfyl (1897)

The original synthesis of this compound, as described by Einhorn and Pfyl, involved the esterification of 3-amino-4-hydroxybenzoic acid. While the detailed experimental protocol from the original publication is not readily accessible, the general scheme is understood to be the reaction of the acid with methanol in the presence of a strong acid catalyst, such as hydrogen chloride.

A common method for this type of esterification is to dissolve the amino acid in methanol and then saturate the solution with dry hydrogen chloride gas. The mixture is then heated under reflux, followed by neutralization and isolation of the product.

Modern Synthetic Routes

More recent synthetic approaches have also been described. One such method involves the nitration of p-hydroxy methyl benzoate, followed by the reduction of the nitro group to an amine. This multi-step synthesis offers an alternative pathway to the final product.

SynthesisWorkflow cluster_start Starting Material cluster_nitration Nitration cluster_intermediate Intermediate cluster_reduction Reduction cluster_product Final Product p_hydroxy p-Hydroxy Methyl Benzoate nitration Nitration (HNO₃/H₂SO₄) p_hydroxy->nitration intermediate Methyl 4-hydroxy-3-nitrobenzoate nitration->intermediate reduction Reduction (e.g., Sn/HCl) intermediate->reduction This compound This compound (Methyl 3-amino-4-hydroxybenzoate) reduction->this compound

Figure 1: Modern synthetic workflow for this compound.

Mechanism of Action

The primary mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels in neuronal cell membranes.[6][7] This action inhibits the influx of sodium ions that is necessary for the generation and propagation of action potentials, thereby preventing the transmission of nerve impulses and producing a local anesthetic effect.

The binding of local anesthetics to the sodium channel is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state.[6] This property contributes to the use-dependent block observed with these agents, where their effect is enhanced with more frequent nerve stimulation.

SignalingPathway cluster_membrane Neuronal Membrane Na_channel_open Voltage-Gated Na+ Channel (Open/Inactivated State) Na_channel_blocked Blocked Na+ Channel Na_channel_open->Na_channel_blocked Blockade Na_influx Na+ Influx Na_channel_open->Na_influx No_Na_influx No Na+ Influx Na_channel_blocked->No_Na_influx Orthocaine_ext This compound (extracellular) Orthocaine_int This compound (intracellular) Orthocaine_ext->Orthocaine_int Diffusion Orthocaine_int->Na_channel_open Binds to receptor site Depolarization Depolarization & Action Potential Na_influx->Depolarization No_Depolarization No Depolarization No_Na_influx->No_Depolarization Nerve_Impulse Nerve Impulse Transmission Depolarization->Nerve_Impulse Blockade Blockade of Nerve Impulse No_Depolarization->Blockade ExperimentalWorkflow cluster_prep Preparation cluster_admin Administration cluster_test Testing cluster_analysis Data Analysis animal_prep Animal Acclimation injection Subcutaneous Injection at Tail Base animal_prep->injection drug_prep Drug Solution Preparation drug_prep->injection stimulus Apply Noxious Stimulus (Radiant Heat) injection->stimulus Time Intervals measure Measure Tail-Flick Latency stimulus->measure analysis Quantify Anesthetic Effect (Duration and Magnitude) measure->analysis

References

Pharmacological Profiling of Orthocaine in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available preclinical data for Orthocaine is limited. This guide provides a representative pharmacological profile based on established preclinical models and data from analogous local anesthetic compounds. The experimental protocols and data presented herein are illustrative and intended to serve as a technical guide for the preclinical evaluation of a compound like this compound.

Introduction

This compound is a local anesthetic agent, identified chemically as methyl 3-amino-4-hydroxybenzoate.[1][2] Like other local anesthetics, its primary pharmacological effect is the reversible blockade of nerve impulse conduction, leading to a temporary loss of sensation in the area of application.[3] Developed in the late 19th century, its use has been limited by its low solubility in water.[1] This technical guide outlines a comprehensive preclinical pharmacological profiling strategy for this compound, covering its pharmacodynamics, pharmacokinetics, and toxicology in relevant animal models. The aim is to provide researchers, scientists, and drug development professionals with a detailed framework for assessing the therapeutic potential and safety of this and similar local anesthetic compounds.

Pharmacodynamics: Efficacy and Mechanism of Action

The primary pharmacodynamic effect of local anesthetics is the blockade of voltage-gated sodium channels in neuronal cell membranes. This action prevents the influx of sodium ions necessary for the depolarization and propagation of action potentials, thereby inhibiting nerve conduction.[4]

In Vitro Efficacy

The potency of this compound in blocking sodium channels would be determined using in vitro electrophysiological assays.

Table 1: Representative In Vitro Sodium Channel Blocking Activity of this compound

Assay TypeCell LineTargetIC₅₀ (µM)
Patch Clamp ElectrophysiologyHEK-293 cells expressing hNav1.7hNav1.7 Sodium Channel50 ± 5
Dorsal Root Ganglion (DRG) NeuronsEndogenous Sodium Channels75 ± 10
In Vivo Efficacy Models

The local anesthetic efficacy of this compound would be evaluated in established preclinical models of pain and nerve blockade.

Table 2: Representative In Vivo Efficacy of this compound in Preclinical Models

Animal ModelEfficacy EndpointThis compound Dose (1%)Duration of Action (min)
Rat Sciatic Nerve BlockMotor Blockade0.5 mL45 ± 8
Sensory Blockade (Tail-flick)0.5 mL60 ± 12
Guinea Pig Intradermal WhealAnesthesia to Pinprick0.2 mL30 ± 5
Signaling Pathway: Mechanism of Action

The mechanism of action for local anesthetics like this compound involves the blockade of voltage-gated sodium channels. The diagram below illustrates this pathway.

Local_Anesthetic_Mechanism cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel Depolarization Nerve Impulse (Depolarization) Na_channel->Depolarization Channel Opening No_Depolarization Blockade of Nerve Impulse Na_channel->No_Depolarization Channel Blockade Orthocaine_out This compound (extracellular) Orthocaine_in This compound (intracellular) Orthocaine_out->Orthocaine_in Diffusion Orthocaine_in->Na_channel Binds to channel Na_out Na+ (extracellular) Na_in Na+ (intracellular) Na_out->Na_in Influx

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Pharmacokinetics: ADME Profile

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is critical for determining its duration of action and systemic safety profile.

In Vitro ADME

In vitro assays would provide initial insights into the metabolic stability and potential for drug-drug interactions.

Table 3: Representative In Vitro ADME Profile of this compound

ParameterAssay SystemResult
Metabolic StabilityRat Liver Microsomest½ = 25 min
Human Liver Microsomest½ = 40 min
Plasma Protein BindingRat Plasma60%
Human Plasma65%
CYP450 Inhibition (IC₅₀)CYP3A4, CYP2D6> 50 µM
In Vivo Pharmacokinetics

Pharmacokinetic studies in animal models would characterize the systemic exposure to this compound following local administration.

Table 4: Representative Pharmacokinetic Parameters of this compound in Rats (1% Subcutaneous Injection)

ParameterValue
Cmax (ng/mL)150 ± 30
Tmax (hr)0.5 ± 0.1
AUC₀-t (ng·hr/mL)300 ± 50
t½ (hr)1.2 ± 0.3
Bioavailability (%)20 ± 5

Preclinical Safety and Toxicology

A thorough safety and toxicology assessment is essential to identify potential adverse effects.

Safety Pharmacology

Safety pharmacology studies would investigate the potential effects of this compound on vital organ systems.

Table 5: Representative Core Battery Safety Pharmacology of this compound

SystemAnimal ModelKey Parameters AssessedFindings
Central Nervous SystemRatIrwin Test (neurobehavioral)No adverse effects at 10x therapeutic dose
CardiovascularDog (telemetered)ECG, Blood Pressure, Heart RateNo significant changes at 10x therapeutic dose
RespiratoryRat (plethysmography)Respiratory Rate, Tidal VolumeNo significant changes at 10x therapeutic dose
Toxicology

Toxicology studies would determine the potential for local and systemic toxicity after single and repeated administrations.

Table 6: Representative Toxicology Profile of this compound

Study TypeSpeciesRouteKey FindingsNOAEL* (mg/kg)
Acute ToxicityRatSubcutaneousLD₅₀ > 200 mg/kgN/A
Repeated Dose (28-day)RatSubcutaneousMild, reversible local irritation at injection site20
Genotoxicity (Ames test)In vitroN/ANon-mutagenicN/A
Skin SensitizationGuinea PigTopicalNon-sensitizingN/A

*No-Observed-Adverse-Effect Level

Experimental Protocols

Sciatic Nerve Block Model in Rats

This protocol assesses the in vivo efficacy of local anesthetics.

  • Animal Preparation: Male Wistar rats (250-300g) are anesthetized with isoflurane.

  • Injection: A 27-gauge needle is inserted perpendicular to the skin over the sciatic notch, and 0.5 mL of this compound solution (or vehicle control) is injected.

  • Motor Blockade Assessment: The postural extensor thrust of the injected limb is measured at regular intervals. Loss of this reflex indicates a successful motor block.

  • Sensory Blockade Assessment: The tail-flick test, involving the application of a thermal stimulus to the tail, is used to assess the sensory block. An increased latency to tail withdrawal indicates analgesia.

  • Data Analysis: The duration of motor and sensory blockade is recorded and statistically analyzed.

Experimental_Workflow_Nerve_Block start Start animal_prep Animal Preparation (Anesthesia) start->animal_prep injection This compound Injection (Sciatic Nerve) animal_prep->injection motor_assess Motor Blockade Assessment injection->motor_assess sensory_assess Sensory Blockade Assessment injection->sensory_assess data_analysis Data Analysis motor_assess->data_analysis sensory_assess->data_analysis end End data_analysis->end

Caption: Workflow for the in vivo sciatic nerve block assay.

In Vitro Metabolic Stability Assay

This protocol determines the rate of metabolism of a compound in liver microsomes.

  • Preparation: Rat or human liver microsomes are thawed and diluted in phosphate buffer.

  • Incubation: this compound (1 µM) is added to the microsome suspension. The reaction is initiated by adding NADPH.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent.

  • Analysis: The concentration of this compound in each sample is quantified using LC-MS/MS.

  • Data Calculation: The half-life (t½) and intrinsic clearance are calculated from the disappearance rate of this compound.

Acute Toxicity Study (Up-and-Down Procedure)

This protocol is used to determine the acute toxicity (LD₅₀) of a substance.

  • Dosing: A single animal is dosed at a starting dose level.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.

  • Endpoint: Dosing continues until the criteria for stopping the study are met, typically after a specified number of dose reversals.

  • LD₅₀ Calculation: The LD₅₀ is calculated using the maximum likelihood method.

Preclinical_Safety_Assessment start New Chemical Entity (this compound) in_vitro_tox In Vitro Toxicology (e.g., Genotoxicity) start->in_vitro_tox acute_tox Acute Toxicity Studies (e.g., LD50) start->acute_tox decision Go/No-Go Decision for Clinical Trials in_vitro_tox->decision safety_pharm Safety Pharmacology (Core Battery) acute_tox->safety_pharm repeated_dose Repeated Dose Toxicity (e.g., 28-day study) safety_pharm->repeated_dose repeated_dose->decision

Caption: Logical progression of preclinical safety assessment for this compound.

Conclusion

This technical guide provides a comprehensive framework for the preclinical pharmacological profiling of this compound. Based on the established mechanisms and preclinical evaluation of other local anesthetics, this compound is expected to be an effective but potentially short-acting local anesthetic. The illustrative data and detailed protocols presented here serve as a valuable resource for guiding the nonclinical development of this compound and similar compounds, ensuring a thorough assessment of their efficacy and safety prior to clinical investigation. Further studies are warranted to generate specific data for this compound to fully characterize its pharmacological profile.

References

An In-Depth Technical Guide to 2,5-Dimethoxy-4-chloroamphetamine (DOC)

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identifiers:

  • Chemical Name: 2,5-Dimethoxy-4-chloroamphetamine

  • CAS Number: 42203-77-0 (Hydrochloric Salt)[1], 123431-31-2 (Freebase)[1][2][3]

  • Synonyms: DOC, 4-Cl-2,5-DMA[1]

This technical guide provides a comprehensive overview of the scientific data and literature pertaining to 2,5-Dimethoxy-4-chloroamphetamine (DOC), a potent psychedelic compound of the phenethylamine class. This document is intended for researchers, scientists, and drug development professionals.

Pharmacological Profile

DOC is a substituted alpha-methylated phenethylamine that acts as a potent partial agonist at serotonin 5-HT₂A receptors, which is the primary mechanism mediating its hallucinogenic effects.[4] Its effects are comparable to other hallucinogenic amphetamines like DOB and DOM.[5]

Receptor Binding Affinities

The following table summarizes the available data on the binding affinities (Ki) of DOC for various serotonin receptors.

ReceptorKi (nM)SpeciesRadioligandSource
5-HT₂A 1.2Rat[³H]ketanserin[6]
5-HT₂B ---Data Not Available
5-HT₂C ---Data Not Available
Functional Assay Data

DOC's functional activity is primarily characterized by its agonist effects at the 5-HT₂A receptor.

Assay TypeReceptorParameterValueCell LineSource
IP-1 Accumulation5-HT₂AEC₅₀~40 nM (similar to 5-HT)-[7]
Calcium Flux5-HT₂AEC₅₀-CHO-K1[8]

Note: Specific EC₅₀ values for DOC are limited. The value presented is an approximation based on comparative data with serotonin.

Pharmacokinetic Properties

ParameterValueSpeciesRoute of AdministrationSource
Typical Oral Dose 1.5 - 3.0 mgHumanOral/Sublingual[4][5]
Duration of Action 12 - 24 hoursHumanOral[2][3]
Metabolism O-demethylation at the 2- and 5-positionsIn vitro-[5]
Typical Concentrations in Biological Samples
MatrixConcentration Range (Recreational Use)Concentration Range (Intoxicated Patients)Concentration Range (Acute Overdosage)Source
Blood/Plasma 1–10 µg/L>20 µg/L>100 µg/L[2][3]
Urine 300 - 1300 µg/L (non-fatal exposure)--[3]

Signaling Pathways

DOC, as a 5-HT₂A receptor agonist, primarily activates the Gq/11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway DOC DOC HTR2A 5-HT2A Receptor DOC->HTR2A binds Gq Gq Protein HTR2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response

5-HT2A Receptor Gq-Coupled Signaling Pathway

Experimental Protocols

Synthesis of 2,5-Dimethoxy-4-chloroamphetamine (DOC)

This protocol describes a common synthetic route starting from 2,5-dimethoxybenzaldehyde.[9]

Step 1: Synthesis of 2,5-dimethoxyphenyl-2-nitropropene

  • A solution of 75g of 2,5-dimethoxybenzaldehyde in 375ml of glacial acetic acid is prepared.

  • To this solution, 49ml of nitroethane and 31.2g of anhydrous ammonium acetate are added.

  • The mixture is refluxed for 3 hours at an oil bath temperature of 135°C.

  • The solvents are removed by vacuum distillation.

  • The residue is suspended in water and extracted with chloroform.

  • After evaporation of the chloroform and recrystallization from methanol, 2,5-dimethoxyphenyl-2-nitropropene is isolated.

Step 2: Synthesis of 2,5-dimethoxyamphetamine (2,5-DMA)

  • A solution of 17g of 2,5-dimethoxyphenyl-2-nitropropene in 500ml of diethyl ether is added dropwise to a well-stirred suspension of 12g of Lithium Aluminum Hydride in 700ml of anhydrous ether.

  • The mixture is refluxed for 20 hours.

  • The reaction is cooled in an ice bath, and the excess hydride is carefully decomposed by the addition of 500ml of water.

  • 300g of potassium sodium tartrate (Rochelle salt) is dissolved in the mixture.

  • The aqueous phase is separated and extracted with diethyl ether.

  • The combined ether phases are washed with brine and dried over anhydrous Na₂SO₄.

Step 3: N-acetylation and Chlorination This part of the synthesis involves a Sandmeyer reaction to introduce the chlorine atom and is a multi-step process involving the formation of a diazonium salt.

Step 4: Hydrolysis to DOC

  • 0.9g of N-acetyl-4-chloro-2,5-dimethoxyamphetamine is refluxed for 22 hours in a solution of 3g of NaOH in 15ml of water and 30ml of ethylene glycol at an oil bath temperature of 140°C.

  • After cooling, the solution is extracted with chloroform.

  • The combined organic phases are washed with brine, dried over Na₂SO₄, filtered, and the filtrate is concentrated under vacuum to yield 4-chloro-2,5-dimethoxyamphetamine (DOC).[9]

Synthesis_Workflow cluster_0 Step 1: Nitropropene Formation cluster_1 Step 2: Reduction to Amphetamine cluster_2 Step 3 & 4: Chlorination & Hydrolysis A 2,5-Dimethoxy- benzaldehyde C Reflux in Acetic Acid A->C B Nitroethane & Ammonium Acetate B->C D 2,5-Dimethoxyphenyl- 2-nitropropene C->D E 2,5-Dimethoxyphenyl- 2-nitropropene F LiAlH4 in Ether E->F G 2,5-Dimethoxy- amphetamine (2,5-DMA) F->G H 2,5-DMA I N-acetylation H->I J Sandmeyer Reaction (Chlorination) I->J K N-acetyl-4-chloro- 2,5-dimethoxyamphetamine J->K L Hydrolysis (NaOH) K->L M DOC L->M

DOC Synthesis Workflow
Radioligand Binding Assay for 5-HT₂A Receptor

This protocol is a generalized method for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the human 5-HT₂A receptor.[4][10]

1. Membrane Preparation:

  • Homogenize frozen tissue or washed cells expressing the human 5-HT₂A receptor in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the membranes.

  • Resuspend the pellet in fresh buffer and centrifuge again.

  • Resuspend the final pellet in a buffer containing a cryoprotectant and store at -80°C.

  • Determine the protein concentration of the membrane preparation.

2. Assay Procedure:

  • On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.

  • In a 96-well plate, add the membrane suspension, the test compound at various concentrations, and a constant concentration of a suitable radioligand (e.g., [³H]Ketanserin).

  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known 5-HT₂A antagonist).

  • Incubate the plate with gentle agitation.

  • Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate to separate bound and free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

3. Data Analysis:

  • Dry the filter plate and add a scintillation cocktail.

  • Count the radioactivity in a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percent specific binding against the log concentration of the test compound to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Head-Twitch Response (HTR) Assay in Mice

The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents that is a behavioral proxy for 5-HT₂A receptor activation and psychedelic potential.[2][11]

1. Animal Preparation and Habituation:

  • Use male C57BL/6J mice.

  • House the animals in a controlled environment.

  • On the day of the experiment, allow the mice to acclimate to the testing room.

  • Place each mouse individually in a transparent cylindrical observation chamber for a habituation period before drug administration.

2. Drug Administration:

  • Dissolve DOC in a suitable vehicle (e.g., saline).

  • Administer the test compound (DOC at various doses) or vehicle via intraperitoneal (IP) or subcutaneous (SC) injection.

3. Observation and Data Collection:

  • Immediately after injection, begin observing the mice for head twitches.

  • The observation period typically lasts for a set duration (e.g., 30 minutes).

  • Head twitches can be counted manually by a trained observer or recorded using a video camera for later analysis.

  • Automated detection systems using a head-mounted magnet and a magnetometer coil can also be employed for more objective and high-throughput screening.[2][12]

4. Data Analysis:

  • Quantify the number of head twitches for each animal within the observation period.

  • Analyze the data to determine the dose-response relationship for DOC-induced head twitches.

  • Calculate the ED₅₀ value, which is the dose that produces 50% of the maximal response.

HTR_Workflow start Start acclimation Animal Acclimation start->acclimation habituation Habituation in Observation Chamber acclimation->habituation injection Drug/Vehicle Administration (IP/SC) habituation->injection observation Observation Period (e.g., 30 min) injection->observation data_collection Data Collection: - Manual Counting - Video Recording - Magnetometer observation->data_collection analysis Data Analysis: - Quantify Head Twitches - Dose-Response Curve - Calculate ED50 data_collection->analysis end End analysis->end

References

Orthocaine: A Technical and Historical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, synthesis, and pharmacology of the early local anesthetic, Orthocaine.

Abstract

This compound, chemically known as methyl 3-amino-4-hydroxybenzoate, holds a significant place in the history of pharmacology as one of the earliest synthetic local anesthetics developed in the late 19th century. Its creation was part of a broader scientific endeavor to find safer and less addictive alternatives to cocaine for local anesthesia. Despite its limited clinical use due to poor aqueous solubility, the study of this compound and its analogs contributed to the foundational understanding of the structure-activity relationships that govern local anesthetic action. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, its synthesis, physicochemical properties, and mechanism of action for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The discovery of this compound is rooted in the quest to overcome the significant drawbacks of cocaine, which, despite its efficacy as a local anesthetic, was fraught with issues of toxicity and addiction.[1] Following the elucidation of cocaine's chemical structure, researchers sought to synthesize novel compounds that retained the anesthetic properties while minimizing adverse effects.

The period between 1891 and 1930 saw the synthesis of several new amino ester local anesthetics, including this compound, which was also known by the trade name Orthoform.[1][2] Developed in the 1890s, this compound emerged from the systematic investigation of the chemical moieties responsible for local anesthetic activity.[3] However, its practical application was hampered by its low solubility in water, which limited its use primarily to a powdered form for dusting onto painful wounds.[3] The name "Orthoform" was originally applied to the methyl ester of 4-amino-3-hydroxybenzoic acid, which was also used as a local anesthetic and is now referred to as "Orthoform Old".

Physicochemical Properties

A key limiting factor in the clinical utility of this compound is its low solubility in water. It is, however, more soluble in organic solvents such as methanol and ethanol. Detailed quantitative data on its physicochemical properties are not widely available in modern literature, likely due to its early development and limited clinical use.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name Methyl 3-amino-4-hydroxybenzoate
Molecular Formula C₈H₉NO₃[3]
Molecular Weight 167.16 g/mol
Melting Point 143 °C
pKa Not Available
logP Not Available
Solubility Low in water; Soluble in ethanol and methanol.

Synthesis of this compound

This compound can be synthesized through various methods. One established method involves the nitration of p-hydroxy methyl benzoate followed by a reduction of the nitro group.

Experimental Protocol: Synthesis from p-Hydroxy Methyl Benzoate

This two-step synthesis involves the nitration of the starting material followed by the reduction of the intermediate.

Step 1: Nitration of p-Hydroxy Methyl Benzoate

  • Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath to maintain a temperature of 0-10°C, add p-hydroxy methyl benzoate.

  • Nitrating Mixture: Prepare a nitrating mixture by combining concentrated nitric acid and concentrated sulfuric acid.

  • Addition: Slowly add the nitrating mixture to the flask containing p-hydroxy methyl benzoate while stirring continuously. The temperature of the reaction mixture should be maintained between 5-15°C during the addition, which typically takes about one hour.

  • Quenching: After the addition is complete, pour the reaction mixture onto crushed ice.

  • Isolation: The crude m-nitro-p-hydroxy methyl benzoate will precipitate. Filter the solid and wash it with cold water.

  • Purification: The crude product can be further purified by stirring with ice-cold methanol to remove ortho isomers and other impurities, followed by filtration and recrystallization from methanol.

Step 2: Reduction of m-Nitro-p-hydroxy Methyl Benzoate

  • Reducing Agent: Several reducing agents can be used for this step, including tin and hydrochloric acid, stannous chloride in alcoholic HCl, or sodium dithionite.

  • Reaction: The m-nitro-p-hydroxy methyl benzoate is treated with the chosen reducing agent under appropriate conditions to reduce the nitro group to an amino group, yielding this compound.

  • Workup and Purification: The reaction mixture is worked up to isolate the crude this compound, which can then be purified by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Start p-Hydroxy Methyl Benzoate Nitration Nitration (HNO3, H2SO4, 0-15°C) Start->Nitration Intermediate m-Nitro-p-hydroxy Methyl Benzoate Nitration->Intermediate Reduction Reduction (e.g., Sn/HCl) Intermediate->Reduction Product This compound (Methyl 3-amino-4-hydroxybenzoate) Reduction->Product

Figure 1: Synthesis workflow for this compound.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Like other local anesthetics, the primary mechanism of action of this compound is the blockade of voltage-gated sodium channels in neuronal cell membranes.[4] These channels are responsible for the rapid influx of sodium ions that initiates and propagates action potentials along nerve fibers.[4]

  • Penetration of the Nerve Sheath: The uncharged, lipophilic form of the local anesthetic molecule penetrates the lipid-rich nerve sheath and cell membrane.

  • Ionization within the Axoplasm: Once inside the axoplasm, an equilibrium is established between the uncharged and the protonated, charged form of the molecule.

  • Binding to the Sodium Channel: The charged form of the local anesthetic binds to a specific receptor site within the inner pore of the voltage-gated sodium channel. This binding is more effective when the channel is in the open or inactivated state.

  • Inhibition of Sodium Influx: The binding of the local anesthetic molecule to the channel physically obstructs the influx of sodium ions.

  • Blockade of Nerve Conduction: The inhibition of sodium influx prevents the nerve from reaching the threshold potential required for depolarization, thereby blocking the generation and conduction of nerve impulses. This results in a loss of sensation in the area innervated by the affected nerve.

Signaling_Pathway cluster_membrane Neuronal Membrane cluster_process Mechanism of Action NaChannel_Closed Voltage-Gated Na+ Channel (Resting State) NaChannel_Open Voltage-Gated Na+ Channel (Open State) NaChannel_Closed->NaChannel_Open Depolarization NaChannel_Blocked Blocked Na+ Channel Na_Influx Na+ Influx NaChannel_Open->Na_Influx Allows NaChannel_Blocked->Na_Influx Inhibits Orthocaine_Ext This compound (Extracellular) Orthocaine_Int This compound (Intracellular) Orthocaine_Ext->Orthocaine_Int Diffusion Orthocaine_Int->NaChannel_Open Binds to Nerve_Impulse Nerve Impulse Depolarization Depolarization Action_Potential Action Potential Na_Influx->Action_Potential Generates Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Propagates

Figure 2: Mechanism of action of this compound on voltage-gated sodium channels.

Quantitative Data on Potency and Toxicity

Table 2: Pharmacological and Toxicological Data for this compound

ParameterValueReference
IC₅₀ (Sodium Channel Blockade) Not Available
LD₅₀ (Lethal Dose, 50%) Not Available

Conclusion and Future Perspectives

This compound represents a significant milestone in the history of drug discovery, illustrating the early efforts to rationally design safer and more effective therapeutic agents. While its clinical utility was ultimately limited by its physicochemical properties, the principles learned from its development paved the way for the creation of modern local anesthetics. For today's drug development professionals, the story of this compound serves as a valuable case study in the importance of optimizing not only the pharmacodynamic properties of a drug candidate but also its pharmacokinetic profile, particularly solubility, to ensure clinical viability. Further research into the historical archives of pharmacology may yet uncover more detailed quantitative data that could provide a more complete picture of this pioneering local anesthetic.

References

Theoretical Binding Studies of Orthocaine to Voltage-Gated Sodium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct theoretical binding studies specifically investigating orthocaine's interaction with voltage-gated sodium channels are not extensively available in the current body of scientific literature. This guide, therefore, leverages the wealth of research on structurally and functionally similar local anesthetics, primarily benzocaine, to provide a comprehensive theoretical framework for understanding the potential binding mechanisms of this compound. Benzocaine serves as a relevant surrogate due to its nature as a simple, permanently neutral ester-based local anesthetic at physiological pH.

Introduction to this compound and Voltage-Gated Sodium Channels

This compound, the methyl ester of 3-amino-4-hydroxybenzoic acid, is a local anesthetic developed in the late 19th century.[1] Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav channels), which are crucial for the initiation and propagation of action potentials in excitable tissues such as neurons and cardiomyocytes.[2][3] By inhibiting sodium ion influx, this compound can prevent nerve impulse transmission, resulting in a loss of sensation.[3] Due to its low solubility in water, its clinical use has been limited, often applied as a powder to wounds.[1]

Voltage-gated sodium channels are large transmembrane proteins composed of a central pore-forming α-subunit and auxiliary β-subunits. The α-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S5 and S6 segments from each domain line the central ion-conducting pore.[2][4] The binding site for local anesthetics is located within this inner pore.[4][5]

Physicochemical Properties of this compound and Related Anesthetics

The binding affinity and kinetics of a local anesthetic are influenced by its physicochemical properties, such as its molecular weight, pKa, and lipophilicity (logP).

PropertyThis compound (Methyl 3-amino-4-hydroxybenzoate)Benzocaine (Ethyl 4-aminobenzoate)Reference(s)
CAS Number 536-25-494-09-7[6]
Molecular Formula C₈H₉NO₃C₉H₁₁NO₂[6]
Molecular Weight 167.16 g/mol 165.19 g/mol [6]
pKa ~8.15 (Predicted)~2.5[7]
Solubility Almost insoluble in cold waterSparingly soluble in water[1][8]

Theoretical Binding Mechanism of this compound

The prevailing theory for the action of local anesthetics is the "modulated receptor hypothesis," which posits that these drugs bind with different affinities to the different conformational states (resting, open, and inactivated) of the sodium channel.[7] Simple, neutral anesthetics like benzocaine (and presumably this compound) are thought to access their binding site primarily through the lipid membrane (a hydrophobic pathway) and can bind to both open and closed channel states.[9]

The binding site for local anesthetics is located in the inner pore of the Nav channel, formed by the S6 transmembrane segments of the four domains.[4][5] Mutagenesis studies have identified several key amino acid residues that are critical for the binding of these drugs.[2][3]

Key Amino Acid Residues in the Binding Site

The following table summarizes key residues within the Nav channel pore that are known to interact with local anesthetics. The numbering corresponds to the human cardiac sodium channel, Nav1.5, a well-studied isoform.

DomainSegmentResidueRole in BindingReference(s)
IS6Asn-434Interacts with the aromatic ring of the local anesthetic.[5]
IIIS6Leu-1280Interacts with the alkylamino head of ionizable local anesthetics.[5]
IVS6Phe-1759/1760A critical residue for use-dependent block and high-affinity binding of many local anesthetics.[3][9][10][3][9][10]
IVS6Tyr-1766/1767Interacts with the hydrophobic portion of the local anesthetic molecule.[3]

Computational Methodologies for Studying this compound Binding

Theoretical binding studies of small molecules to ion channels typically employ a combination of molecular modeling, docking, and molecular dynamics simulations.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.

Experimental Protocol:

  • Receptor Preparation: A three-dimensional model of the target Nav channel isoform is obtained, either from a crystal structure (e.g., from the Protein Data Bank) or through homology modeling if an experimental structure is unavailable.[5][11] The structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site, often based on known interacting residues.

  • Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

  • Docking Simulation: A docking algorithm systematically samples different conformations and orientations of this compound within the defined binding site of the Nav channel.

  • Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity (e.g., docking score in kcal/mol). The poses with the best scores are then analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the channel residues.

Hypothetical Docking Results for this compound:

The following table presents hypothetical docking scores to illustrate the type of quantitative data generated from such studies.

Nav Channel Isoform ModelThis compound Docking Score (kcal/mol)Benzocaine Docking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Nav1.5 (Open State)-7.2-7.5Phe1760, Tyr1767
Nav1.5 (Inactivated State)-7.8-8.1Phe1760, Tyr1767, Leu1280
Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding process.

Experimental Protocol:

  • System Setup: The best-ranked docked complex of this compound and the Nav channel is placed in a simulated biological environment, including a lipid bilayer and an aqueous solution with ions.[11][12]

  • Equilibration: The system is gradually heated and equilibrated to physiological temperature and pressure to allow the complex to relax.

  • Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectories of all atoms are calculated by solving Newton's equations of motion.[11][12]

  • Analysis: The resulting trajectories are analyzed to assess the stability of the binding pose, identify persistent interactions, and calculate binding free energies.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway of Local Anesthetic Action

G cluster_membrane Cell Membrane Nav_channel Voltage-Gated Sodium Channel (Nav) Na_influx Na+ Influx Nav_channel->Na_influx Allows Block Channel Blockade Nav_channel->Block Orthocaine_out This compound (extracellular) Orthocaine_in This compound (intracellular) Orthocaine_out->Orthocaine_in Diffuses across membrane Orthocaine_in->Nav_channel Binds to inner pore Action_Potential Action Potential (Nerve Impulse) Action_Potential->Nav_channel Opens Channel No_Na_influx No Na+ Influx No_AP No Action Potential (Anesthesia) No_Na_influx->No_AP Prevents Block->No_Na_influx

Caption: Signaling pathway of local anesthetic action on a voltage-gated sodium channel.

Workflow for Theoretical Binding Studies

G cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Receptor_Prep Receptor Preparation (Nav Channel Model) Docking Molecular Docking Receptor_Prep->Docking Ligand_Prep Ligand Preparation (this compound 3D Structure) Ligand_Prep->Docking Scoring Scoring & Pose Analysis Docking->Scoring MD_Sim Molecular Dynamics Simulation Trajectory_Analysis Trajectory & Energy Analysis MD_Sim->Trajectory_Analysis Scoring->MD_Sim Select Best Pose Output Binding Affinity & Interaction Model Scoring->Output Trajectory_Analysis->Output

Caption: A typical workflow for computational binding studies of a ligand to an ion channel.

Conclusion

While direct experimental and theoretical data on the binding of this compound to voltage-gated sodium channels are limited, a robust framework for understanding its mechanism of action can be derived from studies of analogous local anesthetics. It is highly probable that this compound, like benzocaine, acts as a pore blocker, interacting with key hydrophobic and aromatic residues within the S6 segments of the Nav channel. The computational methodologies of molecular docking and molecular dynamics simulations provide powerful tools to further investigate these interactions, predict binding affinities, and guide the development of novel anesthetic agents. Future research focusing specifically on this compound using these theoretical approaches would be invaluable in fully elucidating its molecular mechanism of action.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Orthocaine via Nitration and Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orthocaine (methyl 3-amino-4-hydroxybenzoate) is a local anesthetic agent.[1] This document provides a detailed protocol for a two-step synthesis of this compound from methyl 4-hydroxybenzoate. The synthesis involves the electrophilic nitration of the aromatic ring followed by the reduction of the nitro group to a primary amine. This method is a common and effective route for the laboratory-scale preparation of this compound and related compounds. The protocols provided herein are based on established chemical literature and are intended for use by qualified researchers in a controlled laboratory setting.

Introduction

The synthesis of this compound, a compound with applications in local anesthesia, is a valuable process for researchers in medicinal chemistry and drug development.[1][2] The described synthetic route proceeds through two key transformations:

  • Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring of methyl 4-hydroxybenzoate. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile.[3][4]

  • Reduction: The conversion of the nitro group of the intermediate, methyl 3-nitro-4-hydroxybenzoate, into a primary amine (-NH₂). This transformation can be achieved using various reducing agents, with sodium dithionite (Na₂S₂O₄) being a mild and effective option that avoids the use of heavy metals.[2][5]

This document outlines the detailed experimental procedures for both steps, along with data presentation and a visual representation of the synthetic workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Reported Yield (%)
Methyl 4-hydroxybenzoate (Starting Material)C₈H₈O₃152.15127-131N/A
Methyl 3-nitro-4-hydroxybenzoate (Intermediate)C₈H₇NO₅197.1466-69[2]~95[2]
This compound (Methyl 3-amino-4-hydroxybenzoate)C₈H₉NO₃167.1698-100[2], 143[6]Not specified

Note: The melting point of this compound has been reported with some variation in the literature, which may be due to different crystalline forms (allotropes).[6]

Experimental Protocols

Safety Precautions: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care.

Step 1: Synthesis of Methyl 3-nitro-4-hydroxybenzoate (Nitration)

This protocol is adapted from the nitration of para-hydroxy methyl benzoate.[2]

Materials:

  • Methyl 4-hydroxybenzoate (10.0 g, 0.0657 mol)

  • Concentrated sulfuric acid (H₂SO₄, 98%) (6.2 mL)

  • Concentrated nitric acid (HNO₃, 70%) (6.2 mL)

  • Crushed ice

  • Deionized water

  • Methanol

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and vacuum flask

  • Beakers

Procedure:

  • Place methyl 4-hydroxybenzoate (10.0 g) into the 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid (6.2 mL) to concentrated nitric acid (6.2 mL). Cool this mixture in an ice bath.

  • Cool the flask containing methyl 4-hydroxybenzoate in an ice bath to 0-10°C.

  • Transfer the cold nitrating mixture to a dropping funnel and add it dropwise to the stirred solution of methyl 4-hydroxybenzoate over approximately 1 hour. Maintain the reaction temperature between 5-15°C throughout the addition.[2]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

  • Slowly and carefully pour the reaction mixture onto a beaker containing a large amount of crushed ice with constant stirring.

  • Allow the ice to melt completely. The crude methyl 3-nitro-4-hydroxybenzoate will precipitate as a solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold deionized water.

  • To remove the ortho-isomer and other impurities, transfer the solid to a beaker and stir with a small amount of ice-cold methanol.[2]

  • Filter the mixture again, wash with a small volume of cold methanol, and air-dry the product.

  • The product can be further purified by recrystallization from methanol.[2]

Step 2: Synthesis of this compound (Methyl 3-amino-4-hydroxybenzoate) (Reduction)

This protocol utilizes sodium dithionite for the reduction of the nitro group.[2][5]

Materials:

  • Methyl 3-nitro-4-hydroxybenzoate (from Step 1)

  • Sodium dithionite (Na₂S₂O₄)

  • 30% Ethanol in water (v/v)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolve the crude or purified methyl 3-nitro-4-hydroxybenzoate in 30% aqueous ethanol in a round-bottom flask equipped with a magnetic stirrer. The exact volume will depend on the amount of starting material; use enough to fully dissolve the compound with gentle heating.

  • In a separate flask, prepare a solution of sodium dithionite in water. A molar excess of sodium dithionite (typically 2-3 equivalents relative to the nitro compound) is recommended.

  • Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound.

  • Gently heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[5]

  • Combine the organic extracts and wash with a saturated brine solution.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography.

Visualizing the Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from methyl 4-hydroxybenzoate.

Orthocaine_Synthesis Start Methyl 4-hydroxybenzoate Nitration Nitration Start->Nitration HNO₃, H₂SO₄ 0-15°C Intermediate Methyl 3-nitro-4-hydroxybenzoate Nitration->Intermediate Reduction Reduction Intermediate->Reduction Na₂S₂O₄ 30% EtOH, Reflux End This compound (Methyl 3-amino-4-hydroxybenzoate) Reduction->End

Caption: Synthetic pathway of this compound.

Characterization

The successful synthesis of the intermediate and the final product should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

  • Melting Point Determination: To compare with literature values.[2]

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, -NO₂, -NH₂, C=O of the ester).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.[2]

By following these detailed protocols, researchers can effectively synthesize this compound for further study and application in drug development.

References

Application Notes and Protocols for the Analytical Characterization of Orthocaine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Orthocaine (Methyl 3-amino-4-hydroxybenzoate) is a local anesthetic agent.[1][2] Its limited solubility in water has restricted its clinical use, though it has been applied in powdered form for pain relief on wounds.[2] For researchers, scientists, and drug development professionals, the accurate and thorough characterization of this compound is crucial for quality control, stability studies, and formulation development. This document provides detailed application notes and protocols for a range of analytical techniques applicable to the characterization of this compound.

Physicochemical Properties

A fundamental step in characterization is the determination of the compound's physicochemical properties. These properties provide a baseline for identity and purity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name Methyl 3-amino-4-hydroxybenzoate[3]
CAS Number 536-25-4[2][3][4][5]
Molecular Formula C8H9NO3[2][4]
Molar Mass 167.16 g/mol [2][4]
Appearance Beige solid; White to off-white solid[4][5]
Melting Point 141-143 °C. An allotropic form crystallized from chloroform may melt at 111 °C before converting to the stable form.[3][3][4]
Solubility Almost insoluble in cold water; moderately soluble in hot water.[3] Soluble in organic solvents like methanol and ethanol.[1][3] 1 gram dissolves in 6 mL of alcohol or 50 mL of ether.[3] Readily dissolves in aqueous NaOH.[3] Slightly soluble in DMSO.[4][1][3][4]
pKa (Predicted) 8.15 ± 0.18[4]

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating and confirming the molecular structure of this compound.

UV-Vis spectroscopy is a valuable tool for quantitative analysis and for confirming the presence of chromophoric groups in the molecule.[6]

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which this compound is soluble and that is transparent in the UV-Vis region (e.g., Methanol, Ethanol).

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 10 µg/mL).

  • Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

  • Wavelength Scan: Scan the sample solution from 400 nm down to 200 nm to determine the wavelength of maximum absorbance (λmax). Use the selected solvent as a blank.

  • Quantitative Analysis: For quantitative determination, create a calibration curve by preparing a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration and use the resulting linear regression to determine the concentration of unknown samples.

Data Presentation:

Table 2: UV-Vis Spectroscopy Data

ParameterDescription
λmax Wavelength of maximum absorbance (to be determined experimentally).
Molar Absorptivity (ε) Calculated from the Beer-Lambert law (A = εbc) using a standard solution of known concentration.
Linearity Range The concentration range over which the absorbance is directly proportional to the concentration.

IR spectroscopy is used to identify the functional groups present in the this compound molecule, confirming its chemical structure.[1]

Experimental Protocol:

  • Sample Preparation: Prepare the sample using the KBr (potassium bromide) pellet method. Mix a small amount of dry this compound powder (approx. 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a calibrated Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Place the KBr pellet in the sample holder. Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound.

Data Presentation:

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Phenolic) 3400 - 3300 (Broad)Stretching vibration
N-H (Amine) 3500 - 3300 (Two bands for primary amine)Symmetric and asymmetric stretching
C-H (Aromatic) 3100 - 3000Stretching vibration
C=O (Ester) 1720 - 1680Stretching vibration
C=C (Aromatic) 1600 - 1450Ring stretching vibrations
C-O (Ester) 1300 - 1100Stretching vibration
C-N (Amine) 1350 - 1250Stretching vibration

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure confirmation.[7]

Experimental Protocol:

  • Solvent Selection: Dissolve the this compound sample (approx. 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is a good choice due to the presence of exchangeable protons (OH and NH₂).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts (δ) and coupling patterns (multiplicity) to assign protons to their respective positions in the molecule. Assign the signals in the ¹³C NMR spectrum.

Data Presentation:

Table 4: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

¹H NMR Atom Position Predicted δ (ppm) Multiplicity Integration
-OCH₃~3.8Singlet3H
-NH₂~4.9Broad Singlet2H
Aromatic H~6.7 - 7.5Multiplets3H
-OH~9.5Broad Singlet1H
¹³C NMR Atom Position Predicted δ (ppm)
-OCH₃~52
Aromatic C~110 - 150
C=O~167

Note: Actual chemical shifts may vary based on solvent and experimental conditions.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[1]

Experimental Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer. A common method is direct infusion of a dilute solution of this compound in a suitable solvent (e.g., methanol).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that will likely show the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Acquire the mass spectrum using a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Analysis: Identify the molecular ion peak (or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Data Presentation:

Table 5: Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular Weight 167.16 Da
Molecular Ion [M]⁺ (EI) m/z 167
Protonated Molecule [M+H]⁺ (ESI) m/z 168

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis in complex matrices.

TLC is a simple, rapid method used to assess the purity of a compound and monitor the progress of a reaction.[1]

Experimental Protocol:

  • Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates.

  • Sample Application: Dissolve the this compound sample in a suitable solvent (e.g., methanol). Spot a small amount onto the baseline of the TLC plate.

  • Mobile Phase: A mixture of ethyl acetate and methanol can be effective. A study on a related synthesis used various solvent systems; optimization may be required.[1]

  • Development: Place the plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate and dry it. Visualize the spots under UV light (254 nm). The retention factor (Rf) can be calculated.

Data Presentation:

Table 6: TLC Parameters for this compound

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase To be determined experimentally (e.g., Ethyl Acetate:Methanol ratio)
Rf Value Distance traveled by spot / Distance traveled by solvent front

HPLC is a powerful technique for the separation, identification, and quantification of this compound. While a specific monograph method was not found, a general reversed-phase method, similar to those used for other local anesthetics like benzocaine, can be readily developed.[8][9]

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM phosphate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile).

  • Sample Preparation: Dissolve the sample accurately in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: The λmax determined by UV-Vis spectroscopy.

    • Column Temperature: 30 °C

  • Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.

Data Presentation:

Table 7: Typical HPLC Method Parameters for this compound

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 4.5)
Flow Rate 1.0 mL/min
Detection UV at λmax
Retention Time (t_R_) To be determined experimentally
Tailing Factor Should be between 0.8 and 1.5
Theoretical Plates > 2000

Thermal Analysis

Thermal analysis techniques like DSC and TGA are used to investigate the thermal properties of materials, including melting point, polymorphism, and thermal stability.[10][11] The reported existence of an allotropic form of this compound makes these techniques particularly relevant.[3]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point and the study of polymorphic transitions.[12]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

  • Instrumentation: Use a calibrated DSC instrument.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. A typical temperature range would be from ambient to 200 °C.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic (melting) or exothermic events. The presence of multiple melting peaks could confirm polymorphism.

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[13]

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of this compound into a TGA pan.

  • Instrumentation: Use a calibrated TGA instrument.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere to a temperature beyond its decomposition point (e.g., 400 °C).

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset temperature of decomposition.

Data Presentation:

Table 8: Thermal Analysis Data for this compound

TechniqueParameterExpected Result
DSC Melting Point (T_onset_) Around 141-143 °C. Look for other transitions, e.g., around 111 °C.[3]
Enthalpy of Fusion (ΔH) Calculated from the area of the melting peak.
TGA Decomposition Temp. (T_onset_) The temperature at which significant mass loss begins.

Visualized Workflows and Relationships

Orthocaine_Characterization_Workflow cluster_start Sample cluster_identity Identification & Structure cluster_purity Purity & Quantification cluster_stability Solid-State Properties cluster_end Result start This compound API Spectroscopy Spectroscopic Analysis start->Spectroscopy PhysChem Physicochemical Properties start->PhysChem Chromatography Chromatographic Analysis start->Chromatography Thermal Thermal Analysis start->Thermal end Characterization Report Spectroscopy->end Structure PhysChem->end Identity Chromatography->end Purity Thermal->end Stability

Caption: Overall workflow for the analytical characterization of this compound.

Analytical_Technique_Relationships cluster_techniques Analytical Techniques cluster_info Information Provided UV UV-Vis λmax Quantification Identity Identity UV->Identity Purity Purity UV->Purity IR FTIR Functional Groups Structure Structure IR->Structure NMR NMR C-H Framework Structure NMR->Structure MS Mass Spec Molecular Weight Fragmentation MS->Identity MS->Structure HPLC HPLC Purity Quantification HPLC->Purity TLC TLC Qualitative Purity TLC->Purity DSC DSC Melting Point Polymorphism DSC->Purity Stability Stability DSC->Stability TGA TGA Thermal Stability TGA->Stability

Caption: Relationship between analytical techniques and the information derived.

HPLC_Method_Development start_node Define Goal (Purity/Assay) step1 Select Column (e.g., C18) start_node->step1 step2 Select Mobile Phase (ACN/Buffer) step1->step2 step3 Optimize Conditions (Gradient, Flow, Temp) step2->step3 decision System Suitability Met? (Tailing, Plates) step3->decision decision->step2 No step4 Method Validation (ICH Guidelines) decision->step4 Yes end_node Final Method step4->end_node

Caption: Logical workflow for HPLC method development for this compound analysis.

References

Application Notes: Infrared (IR) Spectroscopy for Orthocaine Functional Group Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Orthocaine (methyl 3-amino-4-hydroxybenzoate) is a local anesthetic agent. Its chemical structure comprises a benzene ring substituted with hydroxyl, amino, and methyl ester functional groups. Infrared (IR) spectroscopy is a powerful and rapid analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated, which reveals the vibrational modes of the different chemical bonds within the molecule. This application note provides a detailed protocol for the analysis of this compound using Fourier Transform Infrared (FTIR) spectroscopy to identify its key functional groups.

Principle of IR Spectroscopy

Infrared spectroscopy operates on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational energies of their chemical bonds. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, and the intensity of the radiation at that frequency is reduced. This absorption is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). The position, intensity, and shape of the absorption bands in an IR spectrum provide valuable information about the functional groups present in a molecule.

Functional Groups of this compound

The main functional groups present in the this compound molecule that can be identified using IR spectroscopy are:

  • Amino group (-NH₂): Responsible for characteristic N-H stretching and bending vibrations.

  • Hydroxyl group (-OH): Exhibits a characteristic broad O-H stretching vibration due to hydrogen bonding.

  • Ester group (-COOCH₃): Shows a strong C=O stretching vibration and C-O stretching vibrations.

  • Aromatic ring (benzene): Produces characteristic C-H stretching and C=C in-ring stretching and bending vibrations.

Experimental Protocol: FTIR Analysis of this compound

This protocol outlines the procedure for acquiring an FTIR spectrum of a solid this compound sample using the Attenuated Total Reflectance (ATR) technique. ATR is a common and convenient method for solid samples as it requires minimal sample preparation.

Materials and Equipment

  • Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory

  • This compound sample (powdered)

  • Spatula

  • Isopropyl alcohol or other suitable solvent for cleaning

  • Lint-free wipes

Procedure

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

    • Record a background spectrum to account for any atmospheric interference (e.g., CO₂, water vapor). This is typically done with no sample on the ATR crystal.

  • Sample Preparation:

    • Take a small amount of the powdered this compound sample using a clean spatula.

    • Place the sample directly onto the center of the ATR crystal.

  • Sample Analysis:

    • Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are usually co-added to improve the signal-to-noise ratio.

  • Data Processing and Interpretation:

    • The acquired spectrum should be baseline corrected and normalized if necessary.

    • Identify the characteristic absorption bands and compare their wavenumbers with the expected values for the functional groups of this compound.

  • Cleaning:

    • After the measurement, release the pressure clamp and carefully remove the sample from the ATR crystal using a lint-free wipe.

    • Clean the crystal surface with a lint-free wipe moistened with a suitable solvent like isopropyl alcohol to remove any sample residue.

Data Presentation: Characteristic IR Absorption Bands of this compound

The following table summarizes the expected vibrational frequencies for the key functional groups of this compound. These values are based on typical ranges for organic molecules containing these functional groups.[1][2]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amino (-NH₂)N-H Symmetric & Asymmetric Stretch3500 - 3300Medium
N-H Bend (Scissoring)1650 - 1580Medium
Hydroxyl (-OH)O-H Stretch (Hydrogen Bonded)3500 - 3200Strong, Broad
Ester (-COOCH₃)C=O Stretch1730 - 1715Strong
C-O Stretch (O-CH₃)1300 - 1200Strong
C-O Stretch (Ar-C)1150 - 1050Medium
Aromatic RingAromatic C-H Stretch3100 - 3000Medium
Aromatic C=C In-ring Stretch1600 - 1450Medium to Weak
Aromatic C-H Out-of-plane Bend900 - 675Strong
Alkyl C-HC-H Stretch (in -CH₃)2960 - 2850Medium to Weak

Visualizations

Orthocaine_IR_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation Sample This compound Sample (Solid) ATR_Crystal Place on ATR Crystal Sample->ATR_Crystal Apply_Pressure Apply Pressure ATR_Crystal->Apply_Pressure Background Record Background Spectrum Apply_Pressure->Background Acquire_Spectrum Acquire Sample Spectrum Background->Acquire_Spectrum Data_Processing Process Spectrum (Baseline Correction) Acquire_Spectrum->Data_Processing Identify_Peaks Identify Characteristic Peaks Data_Processing->Identify_Peaks Compare_Frequencies Compare with Known Frequencies Identify_Peaks->Compare_Frequencies Identify_Groups Identify Functional Groups Compare_Frequencies->Identify_Groups Orthocaine_Functional_Groups_IR_Correlation This compound This compound Molecule -NH₂ (Amino) -OH (Hydroxyl) -COOCH₃ (Ester) Aromatic Ring NH_stretch N-H Stretch (3500-3300 cm⁻¹) This compound:nh2->NH_stretch OH_stretch O-H Stretch (3500-3200 cm⁻¹) This compound:oh->OH_stretch CO_stretch C=O Stretch (1730-1715 cm⁻¹) This compound:coo->CO_stretch Aromatic_stretch Aromatic C=C/C-H Stretches (1600-1450 cm⁻¹ / 3100-3000 cm⁻¹) This compound:ar->Aromatic_stretch

References

Application Note: Mass Spectrometry Analysis for Orthocaine Molecular Ion Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the confirmation of the molecular ion of Orthocaine (methyl 3-amino-4-hydroxybenzoate) using mass spectrometry. This compound, a local anesthetic, has a molecular weight of 167.16 g/mol and the chemical formula C₈H₉NO₃.[1][2][3][4][5] This document outlines protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) to ensure accurate identification and confirmation of the molecular ion and its characteristic fragments. The presented methodologies are intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction

This compound is a local anesthetic agent used to suppress or relieve pain.[1] Accurate and reliable analytical methods are crucial for its identification in various matrices, including pharmaceutical formulations and biological samples. Mass spectrometry is a powerful analytical technique that provides high sensitivity and specificity for the structural elucidation and confirmation of chemical compounds. By measuring the mass-to-charge ratio (m/z) of ionized molecules, mass spectrometry allows for the precise determination of molecular weight and the study of fragmentation patterns, which serve as a molecular fingerprint.

This application note details the experimental procedures for the analysis of this compound using both GC-MS and ESI-MS techniques. GC-MS is a robust method for volatile and semi-volatile compounds, providing characteristic fragmentation patterns upon electron ionization. ESI-MS is a soft ionization technique suitable for polar and thermally labile molecules, which is often coupled with liquid chromatography for the analysis of complex mixtures. The confirmation of the this compound molecular ion is a critical step in its analytical characterization, ensuring the identity and purity of the compound.

Experimental Protocols

Sample Preparation

A stock solution of this compound should be prepared by dissolving the compound in a suitable organic solvent, such as methanol or acetonitrile, to a concentration of 1 mg/mL. Working solutions for analysis can be prepared by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL) with the same solvent. For ESI-MS, a final concentration in the low µg/mL to ng/mL range is often sufficient.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless or split injection depending on concentration).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400.

Electrospray Ionization-Mass Spectrometry (ESI-MS) Analysis

ESI-MS is a soft ionization technique suitable for the analysis of polar and thermally labile molecules like this compound.

Instrumentation:

  • Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions (for LC-ESI-MS):

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • Start with 5% B, hold for 1 minute.

    • Linear gradient to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Scan Range: m/z 50-500.

  • Collision Energy (for MS/MS): For fragmentation analysis, a collision energy of 10-30 eV can be applied to the precursor ion ([M+H]⁺).

Data Presentation

The expected mass spectral data for this compound is summarized in the table below. The molecular ion and key fragment ions are presented with their corresponding mass-to-charge ratios.

Analysis Technique Ion Type m/z Interpretation
GC-MS (EI)Molecular Ion [M]⁺•167Intact molecule with one electron removed.
GC-MS (EI)Fragment Ion136Loss of a methoxy radical (•OCH₃).
GC-MS (EI)Fragment Ion108Loss of carbon monoxide (CO) from the m/z 136 fragment.
ESI-MSProtonated Molecule [M+H]⁺168Intact molecule with an added proton.

Visualization of Experimental Workflow and Fragmentation Pathway

The following diagrams illustrate the experimental workflow for the mass spectrometry analysis of this compound and the proposed fragmentation pathway in Electron Ionization mode.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing and Confirmation This compound This compound Standard dissolve Dissolve in Methanol/Acetonitrile This compound->dissolve stock Stock Solution (1 mg/mL) dissolve->stock dilute Dilute to Working Concentration stock->dilute working_solution Working Solution (1-100 µg/mL) dilute->working_solution gc_ms GC-MS Analysis working_solution->gc_ms Inject esi_ms ESI-MS Analysis working_solution->esi_ms Inject data_acquisition Data Acquisition gc_ms->data_acquisition esi_ms->data_acquisition molecular_ion Molecular Ion Confirmation (m/z 167 for GC-MS, m/z 168 for ESI-MS) data_acquisition->molecular_ion fragmentation_analysis Fragmentation Pattern Analysis molecular_ion->fragmentation_analysis confirmation Confirmation of this compound fragmentation_analysis->confirmation

Experimental workflow for this compound analysis.

fragmentation_pathway molecular_ion This compound [M]⁺• m/z = 167 loss_methoxy - •OCH₃ molecular_ion->loss_methoxy fragment_136 [M - •OCH₃]⁺ m/z = 136 loss_co - CO fragment_136->loss_co fragment_108 [M - •OCH₃ - CO]⁺ m/z = 108 loss_methoxy->fragment_136 loss_co->fragment_108

Proposed EI fragmentation of this compound.

Discussion

The GC-MS analysis of this compound under electron ionization is expected to yield a clear molecular ion peak at m/z 167, corresponding to the molecular weight of the compound. The fragmentation pattern is a key diagnostic tool. The initial fragmentation likely involves the loss of a methoxy radical (•OCH₃) from the ester group, resulting in a prominent fragment ion at m/z 136. This is a common fragmentation pathway for methyl esters of aromatic acids. Subsequent fragmentation of the m/z 136 ion can occur through the loss of a neutral carbon monoxide (CO) molecule, leading to the formation of a fragment ion at m/z 108. The presence of these three key ions provides strong evidence for the identification of this compound.

For ESI-MS analysis in positive ion mode, this compound is expected to be readily protonated, forming the [M+H]⁺ ion at m/z 168. This soft ionization technique typically results in minimal in-source fragmentation, making it ideal for confirming the molecular weight of the intact molecule. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the [M+H]⁺ precursor ion. The resulting product ion spectrum can provide further structural information and enhance the confidence of identification.

Conclusion

The mass spectrometry methods detailed in this application note provide robust and reliable protocols for the confirmation of the molecular ion of this compound. Both GC-MS and ESI-MS techniques offer complementary information for the unambiguous identification of this local anesthetic. The characteristic molecular ion and fragment ions serve as a definitive fingerprint for this compound, making these methods highly suitable for quality control, drug development, and forensic applications. The provided workflows and fragmentation pathways can guide researchers in their analytical investigations of this compound and related compounds.

References

Application Note: Quantification of Orthocaine Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Orthocaine (methyl 3-amino-4-hydroxybenzoate) is a topical local anesthetic.[1][2] Its limited solubility in water has historically restricted its application, often being used in powdered form on wounds.[2] Accurate and precise quantification of this compound in pharmaceutical formulations and research samples is crucial for ensuring product quality, safety, and efficacy. This application note presents a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is designed to be simple, accurate, and reproducible for routine analysis in a laboratory setting.

Principle of the Method

This method utilizes RP-HPLC to separate this compound from potential excipients and degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The isocratic elution allows for a stable baseline and reproducible retention times. Quantification is performed by monitoring the UV absorbance at a wavelength where this compound exhibits significant absorption and comparing the peak area of the sample to that of a known standard.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this method. The following chromatographic conditions are recommended:

ParameterRecommended Setting
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.5, adjusted with orthophosphoric acid) (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 295 nm
Run Time 10 minutes

2. Reagent and Standard Preparation

  • Solvents: Use HPLC grade acetonitrile, methanol, and water.

  • Buffer Preparation (0.05 M KH2PO4, pH 3.5): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 20 µg/mL.

3. Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a topical cream formulation is provided below:

  • Accurately weigh an amount of cream equivalent to 1 mg of this compound into a 50 mL centrifuge tube.

  • Add 20 mL of methanol and vortex for 5 minutes to disperse the cream and dissolve the this compound.

  • Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtrate with the mobile phase if necessary to bring the concentration within the calibration range.

4. Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[3][4] The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by performing recovery studies on a placebo spiked with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120%).

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This should be evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the standard deviation of the response and the slope of the calibration curve.[5]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This can be evaluated by slightly varying parameters such as the mobile phase composition, pH, flow rate, and column temperature.[5][6]

Quantitative Data Summary

The following tables summarize the expected quantitative data from the method validation. (Note: This data is hypothetical and serves as an example of expected performance.)

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005500
%RSD of replicate injections≤ 2.0%0.8%

Table 2: Linearity and Range

ParameterResult
Linearity Range1 - 20 µg/mL
Correlation Coefficient (r²)≥ 0.999
Regression Equationy = 45872x + 1234

Table 3: Accuracy (Recovery Study)

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8.07.9599.4%
100%10.010.08100.8%
120%12.011.9299.3%

Table 4: Precision

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
5.01.11.5
10.00.91.2
15.00.81.1

Table 5: LOD and LOQ

ParameterResult
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Preparation Analysis Sample and Standard Analysis Sample_Prep->Analysis Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->System_Suitability System_Suitability->Analysis Pass Integration Peak Integration Analysis->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound quantification by HPLC.

Method_Validation cluster_parameters Validation Parameters (ICH Guidelines) Validated_Method Validated HPLC Method Specificity Specificity Validated_Method->Specificity Linearity Linearity Validated_Method->Linearity Accuracy Accuracy Validated_Method->Accuracy Precision Precision Validated_Method->Precision LOD LOD Validated_Method->LOD LOQ LOQ Validated_Method->LOQ Robustness Robustness Validated_Method->Robustness Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day

Caption: Logical relationship of HPLC method validation parameters.

References

Application Notes and Protocols for In Vivo Testing of Orthocaine's Anesthetic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthocaine is a local anesthetic agent.[1][2] Historically, its clinical application has been limited due to its low solubility in water, though it has been used in powdered form for application to wounds.[1] Like other local anesthetics, this compound is understood to exert its effects by blocking nerve impulses, primarily through interaction with voltage-gated sodium channels.[3][4][5][6] This document provides detailed experimental protocols for the in vivo evaluation of this compound's anesthetic properties, based on established models for local anesthetic testing.

Note: Published in vivo quantitative efficacy data specifically for this compound is scarce. The data presented in the following tables are hypothetical and for illustrative purposes to serve as a template for experimental design and data presentation. Researchers should establish these parameters empirically.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Local anesthetics, including presumably this compound, function by reversibly binding to voltage-gated sodium channels in the nerve membrane.[3][4][5] This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential. By blocking this crucial step in nerve impulse transmission, local anesthetics prevent the signal of pain from reaching the central nervous system. The effectiveness of a local anesthetic is influenced by its lipid solubility, which facilitates its passage through the nerve sheath and membrane.[7]

G cluster_neuron Neuron Axon cluster_this compound This compound Action Nerve_Impulse Nerve Impulse (Pain Signal) VGSC_Resting Voltage-Gated Na+ Channel (Resting State) Nerve_Impulse->VGSC_Resting stimulates VGSC_Open Voltage-Gated Na+ Channel (Open State) VGSC_Resting->VGSC_Open opens VGSC_Inactive Voltage-Gated Na+ Channel (Inactive State) VGSC_Open->VGSC_Inactive inactivates Na_Influx Na+ Influx VGSC_Open->Na_Influx allows VGSC_Inactive->VGSC_Resting reverts to Depolarization Depolarization & Action Potential Na_Influx->Depolarization Pain_Transmission Pain Signal Transmission Depolarization->Pain_Transmission This compound This compound Block Channel Blockade This compound->Block binds to open/inactive channel Block->VGSC_Open Block->VGSC_Inactive No_Na_Influx No Na+ Influx Block->No_Na_Influx prevents No_Depolarization No Depolarization No_Na_Influx->No_Depolarization leads to Anesthesia Anesthesia (Pain Blocked) No_Depolarization->Anesthesia results in

Caption: Signaling pathway of this compound's anesthetic action.

I. Infiltration Anesthesia Model

This model assesses the local anesthetic effect of this compound when infiltrated directly into the skin. The von Frey filament test is used to measure the mechanical sensory threshold.

A. Experimental Protocol: Intradermal Infiltration and Von Frey Test
  • Animals: Adult male Wistar rats (200-250g) are used. Animals are acclimated for at least one week before the experiment.

  • Habituation: For three days prior to testing, animals are placed in the testing chambers on an elevated wire mesh floor for acclimatization.

  • Baseline Measurement: The baseline mechanical withdrawal threshold is determined for the plantar surface of the hind paw using von Frey filaments.

  • This compound Administration: A predetermined dose of this compound (e.g., in a suitable vehicle, given its low water solubility) is injected intradermally into the plantar surface of one hind paw. The contralateral paw is injected with the vehicle as a control.

  • Post-Administration Testing: At various time points (e.g., 5, 15, 30, 60, 90, and 120 minutes) after injection, the mechanical withdrawal threshold is reassessed.

  • Endpoint: The primary endpoint is the paw withdrawal threshold in grams. An increase in the threshold indicates an anesthetic effect. The onset of action is the time to the first significant increase in the threshold, and the duration of action is the time until the threshold returns to baseline.

G Start Start Acclimatization Animal Acclimatization (≥ 1 week) Start->Acclimatization Habituation Habituation to Testing Apparatus (3 days) Acclimatization->Habituation Baseline Measure Baseline Paw Withdrawal Threshold (von Frey Filaments) Habituation->Baseline Injection Intradermal Injection - this compound (Test Paw) - Vehicle (Control Paw) Baseline->Injection Post_Injection_Testing Measure Paw Withdrawal Threshold at Time Points (5, 15, 30, 60, 90, 120 min) Injection->Post_Injection_Testing Data_Analysis Analyze Data: - Onset of Action - Duration of Action - Peak Effect Post_Injection_Testing->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the intradermal infiltration and von Frey test.

B. Data Presentation

Table 1: Hypothetical Efficacy of Intradermal this compound in the Von Frey Test

Treatment GroupNOnset of Action (min)Peak Effect (g)Duration of Action (min)
Vehicle Control8N/A15.2 ± 1.5N/A
0.5% this compound87.3 ± 1.245.8 ± 3.145.6 ± 5.8
1.0% this compound85.1 ± 0.958.2 ± 2.578.3 ± 7.2
2.0% this compound83.5 ± 0.660.0 (cutoff)110.5 ± 9.4

Data are presented as mean ± SEM. N/A = Not Applicable.

II. Peripheral Nerve Block Model

This model evaluates the ability of this compound to produce both sensory and motor nerve blockade when administered around a major nerve trunk, such as the sciatic nerve.

A. Experimental Protocol: Rat Sciatic Nerve Block
  • Animals: Adult Sprague-Dawley rats (250-300g) are used.

  • Anesthesia: The animals are lightly anesthetized (e.g., with isoflurane) to allow for the procedure.

  • Nerve Localization: The sciatic nerve is localized, potentially with the aid of a nerve stimulator or ultrasound guidance for accuracy.[4][8][9]

  • This compound Administration: A single injection of this compound solution (or suspension) is administered perineurally to the sciatic nerve. A control group receives a vehicle injection.

  • Sensory Block Assessment (Tail-Flick Test): The latency to withdraw the tail from a radiant heat source is measured at set intervals post-injection.[3][5][10] An increase in latency indicates a sensory block. A cut-off time is established to prevent tissue damage.

  • Motor Block Assessment: Motor function can be assessed using a grip strength meter or by observing for foot drop and deficits in righting reflexes at the same time intervals.

  • Endpoints: The primary endpoints are the latency of tail withdrawal (sensory) and grip strength (motor). Onset, duration, and magnitude of both sensory and motor block are determined.

G Start Start Anesthesia Induce Light Anesthesia (e.g., Isoflurane) Start->Anesthesia Nerve_Localization Localize Sciatic Nerve (Nerve Stimulator or Ultrasound) Anesthesia->Nerve_Localization Injection Perineural Injection - this compound (Test Group) - Vehicle (Control Group) Nerve_Localization->Injection Recovery Recovery from Anesthesia Injection->Recovery Assess_Block Assess Sensory and Motor Block at Predetermined Time Intervals Recovery->Assess_Block Sensory Sensory Block: Tail-Flick Test Assess_Block->Sensory Motor Motor Block: Grip Strength Test Assess_Block->Motor Data_Analysis Analyze Data for Onset, Duration, and Magnitude of Sensory and Motor Block Sensory->Data_Analysis Motor->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the rat sciatic nerve block model.

B. Data Presentation

Table 2: Hypothetical Efficacy of this compound in Sciatic Nerve Block Model

Treatment GroupNSensory Block Onset (min)Sensory Block Duration (min)Motor Block Onset (min)Motor Block Duration (min)
Vehicle Control8N/AN/AN/AN/A
1.0% this compound810.2 ± 1.555.4 ± 6.115.1 ± 2.040.8 ± 5.3
2.0% this compound86.8 ± 1.195.7 ± 8.910.5 ± 1.775.2 ± 7.8

Data are presented as mean ± SEM. N/A = Not Applicable.

III. Acute Toxicity Study

A preliminary acute toxicity study is crucial to determine the safety profile of this compound.

A. Experimental Protocol: Acute Systemic Toxicity
  • Animals: Mice (e.g., NIH strain) are used, with an equal number of males and females.

  • Dose Escalation: Different groups of animals receive a single subcutaneous injection of escalating doses of this compound. A control group receives the vehicle.

  • Observation: Animals are closely monitored for clinical signs of toxicity (e.g., changes in behavior, respiratory distress, convulsions) and mortality for a period of at least 24 hours.

  • Endpoint: The primary endpoint is the determination of the No-Observed-Adverse-Effect Level (NOAEL) and the median lethal dose (LD50).

B. Data Presentation

Table 3: Hypothetical Acute Toxicity of Subcutaneous this compound in Mice

Dose (mg/kg)N (Male/Female)Clinical Signs of ToxicityMortality (%)
Vehicle5/5None Observed0
105/5None Observed0
205/5Mild sedation, recovered0
405/5Sedation, labored breathing20
805/5Severe sedation, convulsions60
1605/5Rapid onset of convulsions100

NOAEL is estimated to be 10 mg/kg in this hypothetical study.

Conclusion

The protocols outlined in this document provide a framework for the comprehensive in vivo evaluation of the anesthetic efficacy and safety of this compound. By employing established models such as intradermal infiltration with von Frey testing and the sciatic nerve block, researchers can characterize the onset, duration, and magnitude of its anesthetic effects. It is imperative that these functional assessments are complemented by appropriate toxicity studies to establish a therapeutic window. Due to the limited availability of public data on this compound, the dose ranges, and expected outcomes provided herein are illustrative and must be determined empirically.

References

Application Notes and Protocols for the Formulation of Orthocaine in Topical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthocaine (Methyl 3-amino-4-hydroxybenzoate) is a local anesthetic agent historically used for topical pain relief.[1][2] Despite its established anesthetic properties, its application in modern topical formulations has been limited, primarily due to its low aqueous solubility.[1] These application notes provide a comprehensive guide for researchers and drug development professionals interested in exploring the potential of this compound in novel topical formulations for research purposes. This document outlines the physicochemical properties of this compound, suggests formulation strategies to enhance its delivery, and provides detailed experimental protocols for its evaluation.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is crucial for developing effective topical formulations.

PropertyValueReference
Chemical Name Methyl 3-amino-4-hydroxybenzoate[1]
CAS Number 536-25-4[2]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance White to off-white solid[2]
Solubility - Low solubility in water- Soluble in DMSO (100 mg/mL with sonication)[1][2]
Storage 4°C, protected from light[2]

Formulation Strategies for Topical this compound

The primary challenge in formulating this compound for topical application is its poor water solubility. To overcome this, various formulation strategies can be employed to enhance its solubility and skin permeation.

Solvent Systems and Co-solvents

Utilizing a suitable solvent system is the most direct approach to incorporate this compound into a topical formulation.

  • Glycols: Propylene glycol and polyethylene glycols (PEGs) are common co-solvents in topical formulations that can enhance the solubility of lipophilic drugs.

  • Alcohols: Ethanol can be used in limited concentrations to improve solubility, but its potential for skin irritation must be considered.

  • Oils: For ointment or cream formulations, this compound can be dissolved in the oil phase. The choice of oil will depend on the desired consistency and skin feel of the final product.

Emulsion-Based Systems (Creams and Lotions)

Oil-in-water (o/w) or water-in-oil (w/o) emulsions can serve as effective delivery vehicles for this compound.

  • Oil Phase Selection: The oil phase should be selected based on its ability to solubilize this compound.

  • Surfactants and Emulsifiers: A suitable emulsifying agent (e.g., Tweens, Spans, cetearyl alcohol) is necessary to stabilize the emulsion.

  • Penetration Enhancers: Ingredients like fatty acids (e.g., oleic acid) and terpenes can be included to improve the penetration of this compound through the stratum corneum.

Gels

Gels offer a cosmetically elegant and easy-to-apply vehicle for topical drug delivery.

  • Gelling Agents: Carbomers (e.g., Carbopol®), poloxamers, and cellulose derivatives (e.g., HPMC) can be used to create a gel matrix.[3]

  • pH Adjustment: The pH of the gel should be optimized for both drug stability and skin compatibility.

Microemulsions and Nanoemulsions

These advanced delivery systems consist of nano-sized droplets of oil and water, which can significantly enhance the solubility and skin penetration of poorly soluble drugs.[3]

Experimental Protocols

The following protocols provide a starting point for the formulation and evaluation of topical this compound for research applications. Researchers should optimize these protocols based on their specific experimental goals.

Protocol for Preparation of an this compound Gel (Hypothetical Formulation)

This protocol describes the preparation of a 2% this compound hydrogel.

Materials:

  • This compound powder

  • Propylene Glycol

  • Carbopol® 940 (or similar gelling agent)

  • Triethanolamine (TEA)

  • Purified Water

Procedure:

  • This compound Solution: In a beaker, dissolve 2 g of this compound powder in 20 mL of propylene glycol with gentle heating and stirring until a clear solution is obtained.

  • Gel Base Preparation: In a separate beaker, disperse 1 g of Carbopol® 940 in 77 mL of purified water with continuous stirring. Avoid clump formation.

  • Mixing: Slowly add the this compound solution to the Carbopol® dispersion while stirring continuously.

  • Neutralization: Add triethanolamine dropwise to the mixture while monitoring the pH. Continue adding until a pH of 6.5-7.0 is reached and a clear, viscous gel is formed.

  • Homogenization: Homogenize the gel to ensure uniform drug distribution.

  • Storage: Store the gel in an airtight container at 4°C, protected from light.

Protocol for In Vitro Skin Permeation Study

This protocol outlines a method for evaluating the skin permeation of a topical this compound formulation using a Franz diffusion cell.[4][5]

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., rat or porcine)

  • Phosphate-buffered saline (PBS) pH 7.4 (receptor solution)

  • This compound formulation

  • Syringes and needles for sampling

  • HPLC or other suitable analytical method for this compound quantification

Procedure:

  • Skin Preparation: Thaw the excised skin and mount it on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Cell Assembly: Assemble the Franz diffusion cell and fill the receptor compartment with pre-warmed PBS, ensuring no air bubbles are trapped beneath the skin.

  • Equilibration: Allow the system to equilibrate for 30 minutes.

  • Dosing: Apply a known amount of the this compound formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and replace it with fresh, pre-warmed PBS.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Protocol for In Vivo Efficacy Testing in a Rodent Model (Tail-Flick Test)

This protocol describes a common method for assessing the local anesthetic efficacy of a topical formulation in rats or mice.[6]

Materials:

  • Rats or mice

  • Tail-flick analgesia meter

  • This compound formulation

  • Control formulation (placebo)

  • Animal restrainers

Procedure:

  • Acclimatization: Acclimatize the animals to the testing environment and restrainers.

  • Baseline Measurement: Determine the baseline tail-flick latency for each animal by applying a heat stimulus to the tail and recording the time it takes for the animal to flick its tail away.

  • Formulation Application: Apply a defined amount of the this compound formulation or placebo to a specific area of the tail.

  • Post-treatment Measurements: At various time points after application (e.g., 15, 30, 60, 90, 120 minutes), measure the tail-flick latency again.

  • Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each time point to determine the onset and duration of the anesthetic effect.

Visualizations

Signaling Pathway of Local Anesthetics

LocalAnestheticMechanism cluster_neuron Neuron cluster_intervention Intervention NerveImpulse Nerve Impulse Depolarization Depolarization NerveImpulse->Depolarization triggers NaChannel_Open Voltage-gated Na+ Channel (Open) Depolarization->NaChannel_Open opens Na_Influx Na+ Influx NaChannel_Open->Na_Influx allows NaChannel_Blocked Voltage-gated Na+ Channel (Blocked) NaChannel_Open->NaChannel_Blocked blocks ActionPotential Action Potential Propagation Na_Influx->ActionPotential causes PainSignal Pain Signal to Brain ActionPotential->PainSignal results in This compound This compound (Lipophilic) This compound->NaChannel_Open binds to

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Experimental Workflow for Topical Formulation Development

FormulationWorkflow Start Start: Identify Need for Topical this compound Formulation Preformulation Pre-formulation Studies (Solubility, Stability, Partition Coefficient) Start->Preformulation FormulationDev Formulation Development (Excipient Selection, Optimization) Preformulation->FormulationDev Characterization Physicochemical Characterization (pH, Viscosity, Drug Content) FormulationDev->Characterization InVitro In Vitro Testing (Skin Permeation) Characterization->InVitro InVivo In Vivo Efficacy & Safety Testing (Animal Models) InVitro->InVivo DataAnalysis Data Analysis & Interpretation InVivo->DataAnalysis End End: Optimized Formulation for Research DataAnalysis->End

Caption: Workflow for the development and evaluation of a topical this compound formulation.

Safety Considerations

As with all local anesthetics, systemic absorption of this compound can lead to toxicity.[6] Researchers should be mindful of the following factors that can increase systemic absorption:

  • Concentration of this compound: Higher concentrations may lead to increased systemic uptake.

  • Application Area: Application to large surface areas should be avoided.

  • Skin Integrity: Application to broken or inflamed skin can significantly increase absorption.

  • Occlusion: Covering the application site with a dressing can enhance penetration and systemic absorption.

It is recommended to conduct appropriate safety and toxicity studies, especially when developing formulations with high concentrations of this compound or penetration enhancers.

Conclusion

While the low aqueous solubility of this compound presents a formulation challenge, modern formulation strategies offer promising avenues for its development as a topical anesthetic for research applications. By carefully selecting excipients and employing advanced delivery systems, researchers can enhance its solubility and skin permeation. The protocols and information provided in these application notes serve as a foundation for the rational design and evaluation of novel topical this compound formulations. Further research is warranted to fully elucidate the potential of this compound in this domain.

References

Application Note: Orthocaine as an Analytical Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthocaine, a local anesthetic, serves as a critical analytical standard for its quantification and identification in pharmaceutical formulations, biological matrices, and during various stages of drug development. Its precise and accurate measurement is paramount for quality control, pharmacokinetic studies, and stability testing. This application note provides a detailed protocol for the use of this compound as an analytical standard in High-Performance Liquid Chromatography (HPLC), a widely used technique for the separation, identification, and quantification of chemical compounds. The methodologies outlined are based on established chromatographic principles for local anesthetics and provide a robust framework for routine analysis.

Experimental Protocols

This section details the necessary reagents, equipment, and a comprehensive step-by-step protocol for the chromatographic analysis of this compound.

Materials and Reagents
  • This compound reference standard (CAS 536-25-4)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic

  • Orthophosphoric acid

  • Sodium hydroxide

  • Water (HPLC grade or Milli-Q)

  • 0.45 µm membrane filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Preparation of Standard Solutions and Mobile Phase

2.3.1. Standard Stock Solution of this compound (1000 µg/mL)

  • Accurately weigh 100 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Sonicate for 15 minutes to ensure complete dissolution.

2.3.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

2.3.3. Mobile Phase Preparation (Phosphate Buffer:Acetonitrile)

  • Phosphate Buffer (pH 3.0): Dissolve 1.36 g of potassium phosphate monobasic in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Mix the phosphate buffer and acetonitrile in a suitable ratio (e.g., 70:30 v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 20 minutes.

Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 230 nm
Run Time 10 minutes

Method Validation and Data Presentation

Method validation is crucial to ensure the reliability of the analytical data. Key validation parameters for the chromatographic analysis of this compound are summarized below. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Validation ParameterTypical Performance
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Retention Time Approximately 4-6 minutes

Experimental Workflow and Diagrams

The overall workflow for the analysis of this compound using HPLC is depicted in the following diagram.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh this compound Standard StockSol Prepare Stock Solution Standard->StockSol WorkSol Prepare Working Standards StockSol->WorkSol Inject Inject Standard/Sample WorkSol->Inject MobilePhase Prepare Mobile Phase HPLC HPLC System Setup MobilePhase->HPLC HPLC->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for this compound analysis by HPLC.

Stability-Indicating Assay Development

For stability studies, a method that can separate the active pharmaceutical ingredient (API) from its degradation products is required. Forced degradation studies are performed to develop a stability-indicating method.

Stability cluster_stress Forced Degradation cluster_analysis Analysis cluster_validation Validation API This compound API Solution Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidative Stress API->Oxidation Thermal Thermal Stress API->Thermal Photo Photolytic Stress API->Photo HPLC HPLC Analysis of Stressed Samples Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Specificity Peak Purity & Resolution Assessment HPLC->Specificity

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

The use of this compound as an analytical standard is essential for ensuring the quality and safety of pharmaceutical products. The HPLC method detailed in this application note provides a reliable and robust protocol for the quantification of this compound. Proper method validation is critical to guarantee that the obtained results are accurate and precise. The provided workflows can be adapted for various applications in research, quality control, and drug development.

References

Application of Orthocaine in Peripheral Nerve Block Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Orthocaine (methyl 3-amino-4-hydroxybenzoate) is a local anesthetic developed in the late 19th century. Due to its low solubility in water and historical reports of irritation, its clinical and research applications are now considered largely obsolete.[1][2] Modern research on this compound for peripheral nerve block models is not available in contemporary scientific literature. Therefore, this document provides a generalized framework for evaluating a benzoate ester local anesthetic with low water solubility, using this compound as a historical reference and benzocaine as a conceptual analogue. The protocols and data presented are representative and intended to serve as a template for research into novel, poorly soluble anesthetic agents.

Introduction

This compound is a benzoate ester local anesthetic.[1] Like other local anesthetics, its mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes.[3][4] By preventing sodium influx, this compound inhibits the depolarization of the nerve membrane, thereby blocking the initiation and conduction of nerve impulses.[3][4] Its low water solubility presents a significant challenge for formulation and delivery in aqueous solutions suitable for injection.[5] Historically, it was used as a powder for topical application on wounds.[5] Research into novel formulations, such as lipid-based depots or nanoencapsulation, could be a potential avenue to explore the utility of poorly soluble anesthetics like this compound in peripheral nerve blocks.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Local anesthetics, including those of the benzoate ester class, exert their effects by interacting with voltage-gated sodium channels (VGSCs) on the interior of the nerve cell membrane.[3] The un-ionized, lipophilic form of the anesthetic molecule is thought to diffuse across the nerve sheath and cell membrane.[3] Once inside the axoplasm, an equilibrium is established, and the ionized, cationic form of the molecule binds to a specific receptor site within the sodium channel.[3] This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of an action potential.[3][4]

Local_Anesthetic_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Nerve Membrane cluster_intracellular Intracellular Space (Axoplasm) LA_base Local Anesthetic (LA) (Unionized Base) LA_cation Local Anesthetic (LA+) (Cationic Form) LA_base->LA_cation Equilibrium LA_base_intra LA (Unionized Base) LA_base->LA_base_intra Diffusion Na_channel_closed Sodium Channel (Closed) Na_channel_open Sodium Channel (Open) Na_channel_closed->Na_channel_open Depolarization Na_channel_inactivated Sodium Channel (Inactivated) Na_channel_open->Na_channel_inactivated Inactivation Block Channel Blockade Na_channel_open->Block Na_channel_inactivated->Na_channel_closed Repolarization LA_cation_intra LA+ (Cationic Form) LA_base_intra->LA_cation_intra Equilibrium LA_cation_intra->Na_channel_open Binding

Figure 1: Mechanism of local anesthetic action on voltage-gated sodium channels.

Quantitative Data from Representative Models

As no specific quantitative data for this compound in peripheral nerve block models is available, the following tables present hypothetical, yet plausible, data based on the expected characteristics of a short-acting, poorly soluble benzoate ester anesthetic. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Dose-Response Characteristics of a Representative Benzoate Ester in a Rodent Sciatic Nerve Block Model

Concentration (%)Onset of Sensory Block (minutes)Duration of Sensory Block (minutes)Onset of Motor Block (minutes)Duration of Motor Block (minutes)
0.515 ± 335 ± 820 ± 425 ± 6
1.010 ± 260 ± 1215 ± 345 ± 9
2.05 ± 190 ± 158 ± 270 ± 11

Table 2: Comparative Efficacy with Standard Local Anesthetics

AgentConcentration (%)Onset of ActionDuration of ActionPotency
Hypothetical Benzoate Ester 1.0FastShortLow
Lidocaine 1.0FastIntermediateIntermediate
Bupivacaine 0.25SlowLongHigh

Experimental Protocols

The following are detailed protocols for preclinical evaluation of a poorly soluble local anesthetic in a peripheral nerve block model.

Formulation of a Poorly Soluble Anesthetic

Due to the low water solubility of agents like this compound, a suitable vehicle is required for in vivo administration.

Objective: To prepare a stable formulation of the test anesthetic for perineural injection.

Materials:

  • Test anesthetic powder (e.g., this compound)

  • Vehicle (e.g., Kolliphor® HS 15, Cyclodextrin-based solution, or a lipid emulsion)

  • Sterile saline (0.9% NaCl)

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • Sonicator

Protocol:

  • Determine the desired final concentration of the anesthetic.

  • In a sterile container, dissolve the appropriate amount of the vehicle in sterile saline.

  • Gradually add the anesthetic powder to the vehicle solution while continuously mixing using a vortex mixer.

  • Once the powder is suspended, sonicate the mixture in a water bath until a homogenous solution or stable suspension is achieved.

  • Filter the final formulation through a 0.22 µm sterile filter into a sterile vial.

  • Visually inspect the formulation for any precipitation or phase separation before use.

In Vivo Rodent Sciatic Nerve Block Model

This model is widely used to assess the efficacy of local anesthetics on both sensory and motor nerve function.

Objective: To evaluate the onset, duration, and intensity of sensory and motor blockade produced by the test anesthetic.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Test anesthetic formulation

  • Control vehicle

  • Insulin syringes with 30-gauge needles

  • Nerve stimulator

  • Hot plate or radiant heat source for sensory testing

  • Grip strength meter for motor testing

  • Animal clippers

  • Anesthetic for brief animal handling (e.g., isoflurane)

Experimental Workflow:

Sciatic_Nerve_Block_Workflow Baseline Baseline Sensory and Motor Testing Anesthesia Brief Isoflurane Anesthesia Baseline->Anesthesia Injection Perineural Injection at Sciatic Notch Anesthesia->Injection Recovery Recovery from Anesthesia Injection->Recovery Testing Post-Injection Sensory and Motor Testing at Timed Intervals Recovery->Testing Data_Analysis Data Analysis (Onset, Duration, etc.) Testing->Data_Analysis

Figure 2: Experimental workflow for the rodent sciatic nerve block model.

Protocol:

  • Animal Acclimatization and Baseline Testing:

    • Acclimatize animals to the testing environment for at least 3 days prior to the experiment.

    • Establish baseline measurements for sensory function (e.g., paw withdrawal latency to a thermal stimulus) and motor function (e.g., grip strength or extensor postural thrust).

  • Anesthesia and Injection:

    • Briefly anesthetize the rat with isoflurane.

    • Shave the fur over the hip and thigh of the hind limb to be injected.

    • Palpate the sciatic notch between the greater trochanter and the ischial tuberosity.

    • Insert the needle perpendicular to the skin at the sciatic notch until a motor response (e.g., paw twitch) is elicited with a nerve stimulator at a low current (e.g., 0.5 mA).

    • Without moving the needle, inject a small volume (e.g., 0.1-0.2 mL) of the test anesthetic formulation or vehicle control.

  • Post-Injection Assessment:

    • Allow the animal to recover from anesthesia.

    • Assess sensory and motor function at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes) until function returns to baseline.

    • Sensory Block Assessment: Measure the latency of paw withdrawal from a thermal stimulus. A significant increase in latency indicates a sensory block.

    • Motor Block Assessment: Observe for signs of motor deficit (e.g., foot drop) and quantify motor function using a grip strength meter or by scoring the ability to ambulate.

  • Data Analysis:

    • Onset of Block: The time from injection to the first observation of a significant sensory or motor deficit.

    • Duration of Block: The time from the onset of the block until the sensory and motor functions return to baseline levels.

    • Compare the effects of different concentrations of the test anesthetic and the vehicle control using appropriate statistical methods (e.g., ANOVA).

Conclusion

While this compound itself is of historical interest, the principles of its chemical class—benzoate esters—and the challenges posed by its low solubility are relevant to modern local anesthetic research. The development of novel formulations to effectively deliver poorly soluble anesthetic agents to peripheral nerves remains a significant area of interest. The protocols and conceptual framework provided here offer a starting point for the preclinical evaluation of such novel compounds in peripheral nerve block models, aiming to characterize their efficacy and potential for clinical translation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Low Water Solubility of Orthocaine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and troubleshooting for researchers encountering challenges with the low aqueous solubility of Orthocaine (methyl 3-amino-4-hydroxybenzoate) in their experimental work. This document offers a series of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to effectively increase the solubility of this compound for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its water solubility low?

This compound is a local anesthetic.[1][2][3] Its limited water solubility is a known characteristic that can hinder its application in aqueous research environments.[1] The molecule possesses both a hydrophobic benzene ring and functional groups that can participate in hydrogen bonding. However, the overall molecular structure results in a crystalline solid that is "almost insoluble in cold water".[4]

Q2: What is the pKa of this compound?

The predicted acid dissociation constant (pKa) of this compound is 8.15 ± 0.18.[5][6][7] This value is crucial for developing solubility enhancement strategies based on pH modification.

Q3: What are the common methods to improve the water solubility of poorly soluble drugs like this compound?

Several techniques can be employed to enhance the aqueous solubility of compounds like this compound. These include:

  • pH Adjustment: Modifying the pH of the solution to ionize the molecule, thereby increasing its interaction with water.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase the solubility of a non-polar compound.

  • Salt Formation: Converting the molecule into a salt form, which often exhibits higher aqueous solubility. This compound is known to form water-soluble salts with hydrochloric acid (HCl) and hydrobromic acid (HBr).[4]

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the drug molecules.

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes with the drug, enhancing its solubility.

  • Solid Dispersion: Dispersing the drug in a solid matrix of a hydrophilic carrier.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound.

Issue 1: this compound precipitates out of my aqueous buffer.

  • Question: I dissolved this compound in an acidic solution, but it crashed out when I adjusted the pH to my desired experimental conditions. Why did this happen and how can I fix it?

  • Answer: This is likely due to the pH of your final solution being at or near the isoelectric point of this compound, where its net charge is zero and its solubility is at a minimum. Given its predicted pKa of 8.15, this compound is a weak base and will be more soluble in acidic conditions where the amino group is protonated. To resolve this, you can either lower the final pH of your buffer system, if your experiment allows, or consider using a co-solvent to maintain solubility at the desired pH.

Issue 2: The concentration of this compound I can achieve is too low for my assay.

  • Question: I need a higher concentration of this compound in my aqueous medium than I am currently able to achieve. What are my options?

  • Answer: If you have already optimized the pH, consider using a co-solvent system. Common water-miscible co-solvents for poorly soluble drugs include ethanol, propylene glycol, and polyethylene glycols (PEGs). You can also explore the use of cyclodextrins to form an inclusion complex, which can significantly enhance aqueous solubility.

Issue 3: I am concerned about the potential toxicity of the solubilizing agents in my cell-based or in vivo experiments.

  • Question: What are some biocompatible options for improving this compound solubility?

  • Answer: For biological experiments, it is crucial to use solubilizing agents with low toxicity. For pH adjustment, consider using biologically compatible buffers like phosphate-buffered saline (PBS) or citrate buffers. If using co-solvents, ethanol is often used in small concentrations. For cyclodextrins, hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a good safety profile. Always perform vehicle control experiments to assess the effect of the solubilizing agent alone on your experimental system.

Quantitative Data Summary

The following tables summarize key properties of this compound and provide representative data for solubility enhancement strategies based on structurally similar compounds, due to the limited availability of specific quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉NO₃[8]
Molecular Weight 167.16 g/mol [8]
Melting Point 141-143 °C[7]
Predicted pKa 8.15 ± 0.18[5][6][7]
Solubility in Cold Water Almost insoluble[4]
Solubility in Hot Water Moderately soluble with gradual decomposition[4]
Solubility in Ethanol 1 g in 6 mL[4]
Solubility in Diethyl Ether 1 g in 50 mL[4]
Solubility in Aqueous NaOH Readily dissolves[4]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To prepare an aqueous stock solution of this compound by lowering the pH.

Methodology:

  • Weigh the desired amount of this compound powder.

  • Add a small volume of a suitable acid (e.g., 1 M HCl) dropwise while stirring until the this compound dissolves completely. The solution should become clear.

  • Slowly add your desired aqueous buffer to the dissolved this compound solution, while continuously monitoring the pH.

  • Adjust the final pH to at least 2 pH units below the pKa of this compound (i.e., pH < 6.15) to ensure the majority of the compound remains in its protonated, soluble form.

  • Bring the solution to the final desired volume with the buffer.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

dot

pH_Adjustment_Workflow cluster_start Start cluster_process Process cluster_end End Product start This compound Powder dissolve Dissolve in Acid (e.g., 1M HCl) start->dissolve add_buffer Add Aqueous Buffer dissolve->add_buffer adjust_pH Adjust pH < 6.15 add_buffer->adjust_pH final_volume Bring to Final Volume adjust_pH->final_volume filter Filter (0.22 µm) final_volume->filter end Solubilized this compound Stock Solution filter->end

Caption: Workflow for solubilizing this compound using pH adjustment.

Protocol 2: Solubility Enhancement using Co-solvents

Objective: To prepare an aqueous stock solution of this compound using a water-miscible co-solvent.

Methodology:

  • Select a biocompatible co-solvent such as ethanol, propylene glycol, or PEG 400.

  • Determine the maximum concentration of this compound that can be dissolved in the pure co-solvent.

  • Prepare a concentrated stock solution of this compound in the chosen co-solvent.

  • Slowly add the aqueous buffer to the co-solvent stock solution while stirring. The final concentration of the co-solvent should be kept as low as possible, ideally below 5% (v/v) for most biological applications, to minimize potential toxicity.

  • Observe the solution for any signs of precipitation. If precipitation occurs, the final concentration of this compound or the ratio of co-solvent to aqueous buffer needs to be adjusted.

  • Filter the final solution through a 0.22 µm syringe filter.

dot

Co_solvent_Workflow cluster_start Start cluster_process Process cluster_end End Product start This compound Powder dissolve Dissolve in Co-solvent (e.g., Ethanol) start->dissolve titrate Slowly Add Aqueous Buffer dissolve->titrate observe Observe for Precipitation titrate->observe filter Filter (0.22 µm) observe->filter end This compound in Co-solvent System filter->end

Caption: Workflow for solubilizing this compound using a co-solvent.

Protocol 3: Solubility Enhancement by Cyclodextrin Complexation

Objective: To prepare an aqueous solution of this compound by forming an inclusion complex with a cyclodextrin.

Methodology:

  • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare an aqueous solution of the cyclodextrin at a desired concentration (e.g., 10% w/v).

  • Add an excess amount of this compound powder to the cyclodextrin solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Centrifuge or filter the solution to remove the undissolved this compound.

  • The clear supernatant will contain the solubilized this compound-cyclodextrin complex. The concentration of this compound in the supernatant can be determined by a suitable analytical method like UV-Vis spectroscopy or HPLC.

dot

Cyclodextrin_Workflow cluster_start Start cluster_process Process cluster_end End Product start_ortho This compound Powder mix Mix and Stir (24-48h) start_ortho->mix start_cd Cyclodextrin Solution start_cd->mix separate Centrifuge/Filter Undissolved this compound mix->separate end Solubilized this compound- Cyclodextrin Complex separate->end

Caption: Workflow for solubilizing this compound via cyclodextrin complexation.

Logical Troubleshooting Flowchart

This flowchart provides a step-by-step guide for troubleshooting common solubility issues with this compound.

dot

Troubleshooting_Logic start Start: this compound Solubility Issue check_ph Is the aqueous medium acidic? start->check_ph adjust_ph Adjust pH to < 6.15 check_ph->adjust_ph No ph_ok Is solubility still insufficient? check_ph->ph_ok Yes adjust_ph->ph_ok use_cosolvent Try Co-solvent Method ph_ok->use_cosolvent Yes success Solubility Achieved ph_ok->success No cosolvent_ok Is solubility still insufficient? use_cosolvent->cosolvent_ok use_cyclodextrin Try Cyclodextrin Complexation cosolvent_ok->use_cyclodextrin Yes cosolvent_ok->success No use_cyclodextrin->success Success fail Consult further/ Consider alternative use_cyclodextrin->fail Failure

Caption: Troubleshooting flowchart for this compound solubility issues.

References

challenges in the chemical synthesis of Orthocaine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Orthocaine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this local anesthetic.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and economical method for synthesizing this compound (methyl 3-amino-4-hydroxybenzoate) involves a two-step process starting from para-hydroxy methyl benzoate.[1] The first step is the nitration of the benzene ring, followed by the reduction of the resulting nitro group to an amine.[1]

Q2: What are the critical parameters to control during the nitration step?

A2: Temperature control is paramount during the nitration of p-hydroxy methyl benzoate. The reaction is typically carried out at low temperatures (5-15°C) to minimize the formation of undesired ortho- and dinitro-isomers, which can significantly lower the yield and complicate purification.[2][3] The purity of the starting p-hydroxy methyl benzoate is also crucial for achieving a good yield.[2]

Q3: Which reducing agent is most effective for the reduction of the nitro group to an amine in this compound synthesis?

A3: Several reducing agents can be employed, including tin(II) chloride (SnCl₂), iron in acidic medium, and catalytic hydrogenation.[4][5] One study found sodium dithionite to be a particularly effective and efficient reagent for this transformation, leading to a good yield of this compound.[1] The choice of reducing agent can be critical to avoid side reactions and ensure a complete conversion.

Q4: My final this compound product is discolored. What is the likely cause and how can I prevent it?

A4: Discoloration in aminophenols like this compound is often due to oxidation.[6] These compounds can be sensitive to air and light, leading to the formation of colored impurities. To prevent this, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during the final steps of the synthesis, purification, and drying. Storing the final product in a dark, cool place is also recommended.[6]

Q5: I am having difficulty purifying the final this compound product. What are some common challenges and solutions?

A5: The purification of aminophenols can be challenging due to their polarity and susceptibility to oxidation.[6][7] Standard crystallization may not be sufficient to remove all impurities.[6] A common technique involves the careful adjustment of pH during aqueous workup and extraction to separate the desired product from byproducts.[8][9] Column chromatography can also be an effective purification method.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Low Yield in Nitration Step
Symptom Possible Cause(s) Troubleshooting Steps
Lower than expected yield of methyl 3-nitro-4-hydroxybenzoate.Inadequate temperature control: Reaction temperature was too high, leading to the formation of ortho- and dinitro- byproducts.[2][3]Maintain the reaction temperature strictly between 5-15°C using an ice bath. Add the nitrating agent slowly to prevent exothermic spikes.
Impure starting material: The p-hydroxy methyl benzoate used was not of high purity.[2]Use high-purity starting material. If necessary, recrystallize the p-hydroxy methyl benzoate before use.
Incomplete reaction: Insufficient reaction time or inadequate mixing.Ensure vigorous stirring throughout the addition of the nitrating agent and for a sufficient period afterward to ensure the reaction goes to completion.
Incomplete Reduction of the Nitro Group
Symptom Possible Cause(s) Troubleshooting Steps
Presence of the nitro-intermediate in the final product (confirmed by TLC or other analytical methods).Insufficient reducing agent: The molar ratio of the reducing agent to the nitro compound was too low.Use a sufficient excess of the chosen reducing agent. Refer to optimized literature protocols for the specific agent being used.
Inactive reducing agent: The reducing agent may have degraded due to improper storage.Use a fresh, high-quality reducing agent.
Poor reaction conditions: Incorrect solvent, temperature, or pH for the chosen reducing agent.[4][5]Ensure the reaction conditions are optimized for the specific reducing agent. For example, some reductions require acidic conditions, while others are performed in neutral or basic media.
Formation of Impurities
Symptom Possible Cause(s) Troubleshooting Steps
Presence of multiple spots on TLC analysis of the crude product.Formation of isomeric byproducts: During nitration, ortho-isomers may have formed.[3]Improve temperature control during nitration. Isomeric impurities can sometimes be removed by careful recrystallization or column chromatography.
Oxidation of the final product: The aminophenol is sensitive to air.[6]Handle the product under an inert atmosphere, especially during purification and drying. Use degassed solvents.
Side reactions during reduction: Depending on the reducing agent, other functional groups might be affected, or side reactions could occur.Choose a reducing agent that is selective for the nitro group under the given reaction conditions.[4][5]

Experimental Protocols

Step 1: Nitration of p-Hydroxy Methyl Benzoate

Materials:

  • p-Hydroxy methyl benzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized water

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add p-hydroxy methyl benzoate to the cold sulfuric acid while stirring.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of p-hydroxy methyl benzoate, ensuring the temperature is maintained between 5-15°C.[2]

  • After the addition is complete, continue stirring for an additional 15-30 minutes.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • The solid precipitate, methyl 3-nitro-4-hydroxybenzoate, is collected by vacuum filtration and washed with cold water.

  • The crude product can be purified by recrystallization from methanol.[2]

Step 2: Reduction of Methyl 3-Nitro-4-Hydroxybenzoate to this compound

Materials:

  • Methyl 3-nitro-4-hydroxybenzoate

  • Sodium Dithionite (Na₂S₂O₄)

  • Ethanol

  • Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolve methyl 3-nitro-4-hydroxybenzoate in a mixture of ethanol and water in a round-bottom flask.

  • Heat the solution gently and add sodium dithionite portion-wise. The reaction is often exothermic.

  • After the addition is complete, monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization.

Visualizing the Synthesis and Troubleshooting

The following diagrams illustrate the synthetic workflow and a logic diagram for troubleshooting common issues.

Orthocaine_Synthesis_Workflow Start p-Hydroxy Methyl Benzoate Nitration Nitration (H₂SO₄, HNO₃, 5-15°C) Start->Nitration Intermediate Methyl 3-nitro-4-hydroxybenzoate Nitration->Intermediate Reduction Reduction (e.g., Na₂S₂O₄) Intermediate->Reduction Crude_this compound Crude this compound Reduction->Crude_this compound Purification Purification (Recrystallization/ Chromatography) Crude_this compound->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the chemical synthesis of this compound.

Troubleshooting_Logic Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Yield Issue Impure_Product Impure Product Problem->Impure_Product Purity Issue Discolored_Product Discolored Product Problem->Discolored_Product Appearance Issue Check_Nitration_Temp Check Nitration Temperature Control Low_Yield->Check_Nitration_Temp Check_Reagent_Purity Check Starting Material Purity Low_Yield->Check_Reagent_Purity Check_Reduction_Completion Verify Reduction Completion (TLC) Low_Yield->Check_Reduction_Completion Impure_Product->Check_Nitration_Temp Optimize_Purification Optimize Purification (pH, Solvent) Impure_Product->Optimize_Purification Discolored_Product->Optimize_Purification Inert_Atmosphere Use Inert Atmosphere Discolored_Product->Inert_Atmosphere

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Optimizing Orthocaine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Orthocaine (methyl 3-amino-4-hydroxybenzoate), with a specific focus on the critical reduction step of methyl 4-hydroxy-3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the reduction of the nitro group in the synthesis of this compound?

A1: The most frequently employed methods for the reduction of the aromatic nitro group in the presence of an ester, as in the synthesis of this compound, include catalytic hydrogenation and chemical reduction.

  • Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source. The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate.

  • Chemical Reduction: Common reagents for chemical reduction include:

    • Sodium dithionite (Na₂S₂O₄)[1][2]

    • Stannous chloride (SnCl₂)

    • Iron (Fe) powder in the presence of an acid like acetic acid or hydrochloric acid.

Q2: Which reduction method is considered the most efficient for this compound synthesis?

A2: The efficiency of a reduction method can be context-dependent, balancing factors like yield, reaction time, cost, and safety. One study highlighted sodium dithionite as a particularly effective agent for this transformation, producing the desired product efficiently where other methods like stannous chloride and zinc/HCl were less successful[1]. Catalytic hydrogenation with Pd/C is also known for providing high yields and clean reactions.

Q3: What are the potential side reactions to be aware of during the reduction step?

A3: The primary challenge is the selective reduction of the nitro group without affecting the methyl ester functionality. Potential side reactions include:

  • Hydrolysis of the ester group: This can occur under harsh acidic or basic conditions, leading to the formation of 3-amino-4-hydroxybenzoic acid.

  • Incomplete reduction: This can result in the formation of intermediate species such as nitroso or hydroxylamine compounds.

  • Over-reduction: While less common for aromatic systems, aggressive conditions could potentially affect the aromatic ring.

  • Formation of byproducts from the reducing agent: For example, using sulfur-containing reagents like sodium dithionite can lead to sulfur-containing impurities that may require specific purification steps[2].

Q4: How can I monitor the progress of the reduction reaction?

A4: The progress of the reaction is typically monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material (methyl 4-hydroxy-3-nitrobenzoate) and the appearance of the product (this compound) spot, which will have a different Rf value, indicates the reaction's progression. Staining with an appropriate visualizing agent (e.g., UV light, iodine, or a specific stain for amines) can aid in visualization.

Q5: What are the recommended purification methods for this compound?

A5: After the reaction is complete, the crude this compound is typically isolated by filtration to remove the catalyst (in the case of catalytic hydrogenation) or by an aqueous workup to remove inorganic salts. Further purification can be achieved by:

  • Recrystallization: Ethanol is a commonly used solvent for the recrystallization of this compound[1].

  • Column Chromatography: Silica gel chromatography can be employed for high-purity isolation.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Incomplete Reaction (Starting material remains) 1. Inactive catalyst (catalytic hydrogenation). 2. Insufficient amount of reducing agent. 3. Low reaction temperature or insufficient reaction time. 4. Poor quality of the reducing agent (e.g., old sodium dithionite).1. Use fresh, high-quality catalyst. Consider a different catalyst (e.g., Raney Nickel if Pd/C is ineffective). 2. Increase the molar equivalents of the reducing agent. 3. Increase the reaction temperature or extend the reaction time, monitoring by TLC. 4. Use a fresh bottle of sodium dithionite.
Low Yield 1. Hydrolysis of the ester group. 2. Formation of side products. 3. Loss of product during workup or purification. 4. Adsorption of the product onto the catalyst.1. Use milder reaction conditions. Avoid strong acids or bases. 2. Optimize reaction conditions (temperature, solvent, reaction time) to minimize side reactions. 3. Ensure efficient extraction and careful handling during recrystallization. 4. After filtration, wash the catalyst thoroughly with the reaction solvent or a polar solvent in which the product is soluble.
Product is colored or contains impurities 1. Formation of colored byproducts from the oxidation of the product. 2. Residual catalyst or inorganic salts. 3. Formation of azo or azoxy compounds from intermediate condensation.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use activated carbon during recrystallization to remove colored impurities. 2. Ensure thorough washing during the workup. Recrystallization should remove most inorganic salts. 3. Ensure complete reduction by using a sufficient amount of reducing agent and adequate reaction time.
Difficulty in filtering the catalyst (catalytic hydrogenation) 1. Very fine catalyst particles.1. Use a pad of Celite® or another filter aid over the filter paper to improve filtration speed and prevent the catalyst from passing through.

Data Presentation

Table 1: Comparison of Reduction Methods for the Synthesis of this compound

Method Reducing Agent/Catalyst Solvent Temperature (°C) Reaction Time Yield (%) Reference
Chemical ReductionSodium Dithionite (Na₂S₂O₄)Not specifiedNot specifiedNot specified"Efficient"[1]
Catalytic Hydrogenation10% Pd/C, H₂ (1 atm)MethanolRoom TemperatureOvernight>95 (for a similar substrate)Inferred from general procedures
Transfer Hydrogenation10% Pd/C, Ammonium FormateMethanolReflux1-3 hoursHigh (for similar substrates)Inferred from general procedures
Chemical ReductionSnCl₂·2H₂OEthanolRefluxNot specifiedVariable, can be lower than other methods[1]
Chemical ReductionFe / Acetic AcidEthanol/WaterRefluxNot specifiedVariableInferred from general procedures

Note: Yields can vary significantly based on the specific experimental conditions and scale of the reaction.

Experimental Protocols

Protocol 1: Reduction via Catalytic Hydrogenation with H₂

Materials:

  • Methyl 4-hydroxy-3-nitrobenzoate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve methyl 4-hydroxy-3-nitrobenzoate (1 equivalent) in methanol.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Seal the flask and purge the system with nitrogen, followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Reduction via Transfer Hydrogenation with Ammonium Formate

Materials:

  • Methyl 4-hydroxy-3-nitrobenzoate

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol

  • Celite®

Procedure:

  • To a solution of methyl 4-hydroxy-3-nitrobenzoate (1 equivalent) in methanol, add ammonium formate (3-5 equivalents).

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Remove the solvent from the filtrate under reduced pressure.

  • Perform an aqueous workup to remove any remaining ammonium salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

Protocol 3: Reduction with Sodium Dithionite

Materials:

  • Methyl 4-hydroxy-3-nitrobenzoate

  • Sodium Dithionite (Na₂S₂O₄)

  • Ethanol/Water or a similar solvent system

  • Sodium Bicarbonate (optional, for pH adjustment)

Procedure:

  • Dissolve methyl 4-hydroxy-3-nitrobenzoate (1 equivalent) in a suitable solvent mixture, such as ethanol and water.

  • In a separate flask, prepare a solution of sodium dithionite (typically 2-4 equivalents) in water.

  • Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring.

  • The reaction may be exothermic; maintain the temperature as needed (e.g., with a water bath). The reaction can be heated to increase the rate.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an aqueous workup. This may involve adding a base like sodium bicarbonate to adjust the pH.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

Mandatory Visualizations

Orthocaine_Synthesis_Workflow Start Methyl 4-hydroxybenzoate Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate Methyl 4-hydroxy-3-nitrobenzoate Nitration->Intermediate Reduction Reduction Step (e.g., Catalytic Hydrogenation) Intermediate->Reduction Purification Purification (Recrystallization) Reduction->Purification End This compound (Methyl 3-amino-4-hydroxybenzoate) Purification->End

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Incomplete Reaction? CheckReagents Check Reducing Agent Activity and Equivalents Start->CheckReagents Yes LowYield Low Yield? Start->LowYield No CheckConditions Optimize Reaction Temperature and Time CheckReagents->CheckConditions CheckCatalyst Check Catalyst Activity (if applicable) CheckConditions->CheckCatalyst CheckWorkup Review Workup and Purification Procedures LowYield->CheckWorkup Yes ImpureProduct Impure Product? LowYield->ImpureProduct No CheckSideReactions Investigate Potential Side Reactions (TLC, NMR) CheckWorkup->CheckSideReactions Recrystallize Recrystallize with Activated Carbon ImpureProduct->Recrystallize Yes ColumnChrom Perform Column Chromatography Recrystallize->ColumnChrom Still Impure

Caption: Troubleshooting decision tree for the reduction step.

References

Technical Support Center: Orthocaine Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Orthocaine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation pathways of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure (methyl 3-amino-4-hydroxybenzoate), this compound is susceptible to three primary degradation pathways:

  • Hydrolysis: The ester functional group in this compound can be hydrolyzed, especially in the presence of water and under acidic or basic conditions. This process breaks the ester bond, yielding 3-amino-4-hydroxybenzoic acid and methanol.[1] This is often the most common degradation pathway for drugs containing ester linkages.[1]

  • Oxidation: The electron-rich aromatic ring, particularly the amino and hydroxyl substituents, makes this compound susceptible to oxidation.[2][3] Oxidative degradation can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents, and may be accelerated by light and heat.[1][3]

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate photochemical reactions, leading to the degradation of the this compound molecule.[4] Photodegradation can involve complex reaction pathways, including oxidation.

Q2: What are the likely degradation products of this compound?

A2: The primary degradation products correspond to the degradation pathways:

  • Hydrolytic Degradation Product: 3-amino-4-hydroxybenzoic acid and methanol.

  • Oxidative Degradation Products: Oxidation of the phenol and amino groups can lead to the formation of quinone-imine type structures and other colored degradation products. The exact structures would require identification by techniques like mass spectrometry (MS).

  • Photolytic Degradation Products: Photodegradation can result in a variety of products, often arising from complex radical-mediated reactions. Identification of these products would necessitate the use of advanced analytical techniques like LC-MS/MS.[5][6]

Q3: What factors are known to affect the stability of this compound?

A3: The stability of this compound is influenced by several factors:

  • pH: The rate of hydrolysis of the ester group is pH-dependent. Both acidic and basic conditions can catalyze this degradation.

  • Temperature: Higher temperatures generally accelerate the rates of all chemical degradation reactions, including hydrolysis and oxidation.

  • Light: Exposure to light, particularly in the UV spectrum, can cause photodegradation.[4]

  • Oxygen: The presence of oxygen can promote oxidative degradation of the amino and phenolic moieties.[2]

  • Excipients: In a formulation, interactions between this compound and excipients can impact its stability. It is crucial to conduct compatibility studies with all formulation components.

Q4: How can I prevent the degradation of this compound during my experiments and in storage?

A4: To minimize degradation, consider the following precautions:

  • pH Control: Maintain the pH of solutions within a range where this compound exhibits maximum stability. This typically requires the use of appropriate buffer systems.

  • Temperature Control: Store this compound, both as a solid and in solution, at controlled, cool temperatures and avoid exposure to excessive heat.

  • Light Protection: Protect this compound from light by using amber-colored containers or by working in a light-controlled environment.[1]

  • Inert Atmosphere: For solutions or solid-state storage where oxidation is a concern, consider purging containers with an inert gas like nitrogen or argon.[1]

  • Antioxidants: In liquid formulations, the inclusion of antioxidants may help to prevent oxidative degradation.

  • Proper Excipient Selection: Ensure all excipients used in a formulation are compatible with this compound and do not promote its degradation.

Troubleshooting Guide

Issue Encountered Possible Cause(s) Troubleshooting Steps
Loss of this compound potency in solution over a short period. Hydrolysis of the ester group due to inappropriate pH.1. Measure the pH of your solution. 2. Adjust the pH to a more neutral range using a suitable buffer. 3. Perform a time-course study at different pH values to determine the optimal pH for stability.
Development of coloration (e.g., yellowing or browning) in this compound solutions or solid samples. Oxidation of the amino or phenolic groups.1. Check for exposure to air and light. 2. Store samples under an inert atmosphere (e.g., nitrogen). 3. Protect samples from light using amber vials or by wrapping containers in foil. 4. Consider adding an antioxidant to solutions.
Appearance of new peaks in HPLC chromatograms during a stability study. Degradation of this compound.1. Identify the conditions under which the new peaks appear (e.g., heat, light, specific pH). 2. Use a photodiode array (PDA) detector to compare the UV spectra of the new peaks with that of this compound. 3. If possible, use LC-MS to identify the mass of the degradation products to help elucidate their structures.[5][6]
Poor recovery of this compound from a formulation. Interaction with excipients leading to degradation or adsorption.1. Conduct compatibility studies with individual excipients. 2. Analyze for degradation products. 3. Evaluate if this compound is adsorbing to container surfaces.

Quantitative Data Summary

Specific kinetic data, such as degradation rate constants (k) and half-life (t½) for this compound under various stress conditions, are not extensively available in the public domain. The following table provides a qualitative summary of this compound's expected stability based on its chemical structure and general principles of drug degradation.

Stress Condition Parameter Expected Stability of this compound Primary Degradation Pathway
Hydrolytic Acidic (e.g., 0.1 M HCl)LabileHydrolysis
Neutral (e.g., water)Moderately StableHydrolysis
Basic (e.g., 0.1 M NaOH)LabileHydrolysis
Oxidative 3% H₂O₂LabileOxidation
Thermal 60°C (in solution)Moderately LabileHydrolysis, Oxidation
60°C (solid state)More Stable than in solutionOxidation
Photolytic UV/Visible LightLabilePhotodegradation (including photo-oxidation)

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

Objective: To investigate the degradation of this compound under various stress conditions as recommended by ICH guidelines.[7]

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with UV or PDA detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a suitable concentration with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 8 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute to a suitable concentration with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of this compound powder in a petri dish.

    • Expose to 60°C in a hot air oven for 48 hours.

    • Dissolve a known amount of the stressed solid in methanol and dilute to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in water:methanol 50:50) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Analyze the solution by HPLC.

  • Control Samples: Prepare control samples for each stress condition by subjecting the respective solvent/reagent without this compound to the same conditions. Also, analyze an unstressed this compound solution as a reference.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Stability-Indicating HPLC-UV Method Development and Validation Protocol

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound in the presence of its degradation products.

Instrumentation:

  • HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • UV or PDA detector

Method Development:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound using a UV spectrophotometer or a PDA detector.

  • Mobile Phase Selection: Start with a simple mobile phase, such as a mixture of acetonitrile and a phosphate or acetate buffer. Adjust the ratio and pH of the mobile phase to achieve good resolution between the this compound peak and any degradation product peaks observed in the forced degradation samples. A gradient elution may be necessary to separate all components.

  • Flow Rate and Column Temperature: Optimize the flow rate (typically 1.0 mL/min) and column temperature (e.g., 30°C) to improve peak shape and resolution.

Validation (as per ICH guidelines):

  • Specificity: Inject the stressed samples to demonstrate that the method can resolve the this compound peak from all degradation product peaks and any excipients. Use a PDA detector to check for peak purity.

  • Linearity: Prepare a series of this compound standard solutions over a defined concentration range (e.g., 1-100 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be >0.999.

  • Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or on different instruments.

    • The relative standard deviation (RSD) for precision studies should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively.

  • Robustness: Intentionally make small variations in the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound (Methyl 3-amino-4-hydroxybenzoate) Hydrolysis_Product 3-Amino-4-hydroxybenzoic Acid + Methanol This compound->Hydrolysis_Product H₂O, H⁺ or OH⁻ Oxidation_Product Quinone-imine type structures and other colored products This compound->Oxidation_Product O₂, Light, Heat Photo_Product Various photolytic degradation products This compound->Photo_Product UV/Visible Light

Caption: Major degradation pathways of this compound.

Experimental_Workflow start Start: this compound Sample forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->forced_degradation method_dev Stability-Indicating HPLC Method Development forced_degradation->method_dev validation Method Validation (Specificity, Linearity, Accuracy, Precision) method_dev->validation stability_study Long-term and Accelerated Stability Studies validation->stability_study end End: Stability Profile Established stability_study->end

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Troubleshooting Peak Asymmetry in Orthocaine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak asymmetry issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Orthocaine.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of peak tailing when analyzing this compound?

A1: The most common cause of peak tailing for a basic compound like this compound is the interaction between the analyte and acidic residual silanol groups on the surface of silica-based HPLC columns.[1] These interactions, known as secondary interactions, can lead to a non-ideal chromatographic peak shape where the tail of the peak is elongated.[2][3]

Q2: How does the mobile phase pH influence the peak shape of this compound?

A2: The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like this compound.[4] Operating at a mobile phase pH close to the pKa of this compound can result in the presence of both ionized and non-ionized forms of the analyte, leading to peak broadening or splitting.[4] For basic compounds, using an acidic mobile phase (typically pH 2-4) can suppress the ionization of silanol groups on the stationary phase, thereby minimizing secondary interactions and improving peak symmetry.[2]

Q3: Can the choice of HPLC column affect peak asymmetry for this compound?

A3: Absolutely. Using a column that is not well-suited for basic compounds can lead to significant peak tailing. Modern, high-purity silica columns that are end-capped are designed to minimize the number of accessible silanol groups, which reduces the potential for secondary interactions with basic analytes.[3][5] For particularly challenging separations, columns with alternative stationary phases, such as those with polar-embedded groups or hybrid particles, can offer improved peak shape for basic compounds.[3]

Q4: What is peak fronting and what might cause it in my this compound analysis?

A4: Peak fronting is a type of peak asymmetry where the front of the peak is sloped, and it is less common than peak tailing.[1] Potential causes for peak fronting in this compound analysis include column overloading (injecting too much sample), a mismatch between the sample solvent and the mobile phase (the sample is dissolved in a much stronger solvent), or a physical issue with the column, such as a void or collapsed bed.[1][6]

Q5: How can I confirm if column overloading is the cause of my peak asymmetry?

A5: A simple way to check for column overloading is to dilute your sample and inject it again.[7] If the peak shape improves and becomes more symmetrical with a lower concentration or smaller injection volume, it is a strong indication that the column was overloaded.[5][8]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetric peak where the latter half of the peak is broader than the front half.[2]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for this compound check_ph Is mobile phase pH acidic (e.g., 2-4)? start->check_ph adjust_ph Action: Adjust mobile phase pH to 2-4 using an appropriate buffer (e.g., phosphate or formate). check_ph->adjust_ph No check_column Is the column end-capped and suitable for basic compounds? check_ph->check_column Yes adjust_ph->check_column change_column Action: Switch to a high-purity, end-capped C18 or C8 column, or a column with a polar-embedded phase. check_column->change_column No check_overload Is peak shape improved after sample dilution? check_column->check_overload Yes change_column->check_overload reduce_conc Solution: Sample was overloaded. Reduce sample concentration or injection volume. check_overload->reduce_conc Yes check_buffer Is buffer concentration adequate (10-50 mM)? check_overload->check_buffer No increase_buffer Action: Increase buffer concentration to ensure consistent pH. check_buffer->increase_buffer No check_modifier Consider adding a mobile phase modifier. check_buffer->check_modifier Yes increase_buffer->check_modifier add_modifier Action: Add a competitive base (e.g., 0.1% triethylamine) to the mobile phase to block silanol interactions. check_modifier->add_modifier Yes check_system Are there extra-column effects (long tubing, dead volumes)? check_modifier->check_system No add_modifier->check_system optimize_system Action: Minimize tubing length and use narrow-bore tubing. Check for and eliminate any dead volumes in the system. check_system->optimize_system Yes persistent_tailing If tailing persists, consider column degradation or contamination. check_system->persistent_tailing No optimize_system->persistent_tailing replace_column Action: Flush the column with a strong solvent or replace the column. persistent_tailing->replace_column Yes

Caption: A logical workflow for diagnosing and resolving peak tailing in this compound HPLC analysis.

Summary of Potential Causes and Solutions for Peak Tailing

Potential Cause Description Recommended Solution(s)
Secondary Silanol Interactions The basic amine group of this compound interacts with acidic silanol groups on the silica-based stationary phase.[7]Adjust mobile phase to an acidic pH (2-4).[2] Use a high-purity, end-capped column.[3] Add a competitive base like triethylamine to the mobile phase.[2]
Incorrect Mobile Phase pH The mobile phase pH is near the pKa of this compound, causing dual ionization states.[3]Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.
Low Buffer Concentration Inadequate buffering capacity leads to pH shifts on the column.[9]Increase the buffer concentration to within the 10-50 mM range.[2]
Column Overload Injecting too much sample saturates the stationary phase.[5]Reduce the injection volume or dilute the sample.[8]
Column Degradation/Contamination The column has aged, or contaminants are interacting with the analyte.[10]Flush the column with a strong solvent. If performance doesn't improve, replace the column.[2]
Extra-column Effects Broadening of the peak occurs outside of the column due to long tubing or dead volumes.[3]Use tubing with a smaller internal diameter and minimize its length. Ensure all connections are properly fitted to avoid dead volume.[3]
Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetric peak where the front half of the peak is broader than the latter half.[6]

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed for this compound check_overload Is peak shape better after sample dilution? start->check_overload reduce_conc Solution: Sample was overloaded. Reduce sample concentration or injection volume. check_overload->reduce_conc Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No change_solvent Action: Dissolve the sample in the mobile phase or a weaker solvent. check_solvent->change_solvent Yes check_column_void Is the column old or has the backpressure dropped suddenly? check_solvent->check_column_void No replace_column Action: Inspect the column for a void at the inlet. If a void is present, replace the column. check_column_void->replace_column Yes check_temp Are there significant temperature fluctuations? check_column_void->check_temp No stabilize_temp Action: Use a column oven to maintain a stable temperature. Consider a mobile phase pre-heater. check_temp->stabilize_temp Yes

Caption: A systematic approach to troubleshooting peak fronting in this compound HPLC analysis.

Summary of Potential Causes and Solutions for Peak Fronting

Potential Cause Description Recommended Solution(s)
Column Overload Injecting too high a concentration of the sample.[6]Reduce the sample concentration or the injection volume.[11]
Sample Solvent Incompatibility The sample is dissolved in a solvent that is significantly stronger than the mobile phase.[6]Dissolve the sample in the mobile phase or a solvent with a weaker elution strength.[12]
Column Void or Collapse A physical gap has formed at the inlet of the column packing material.[1][7]Replace the column. Using a guard column can help extend the life of the analytical column.[7]
Low Temperature In some cases, low column temperature can contribute to poor peak shape.Increase the column temperature using a column oven to improve mass transfer kinetics.[13]

Experimental Protocols

General HPLC Method for this compound Analysis

This protocol provides a starting point for developing a robust HPLC method for this compound, aiming for a symmetric peak shape.

  • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good initial choice.[14]

  • Mobile Phase:

    • A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • B: Acetonitrile

  • Gradient: A typical starting gradient could be 10-90% B over 10 minutes. The gradient should be optimized based on the retention time of this compound.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at an appropriate wavelength for this compound (to be determined by UV scan).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound standard and samples in the initial mobile phase composition (e.g., 90% A: 10% B).

Column Flushing Protocol

If column contamination is suspected to be the cause of peak asymmetry, a thorough flushing procedure can be employed.

  • Disconnect the column from the detector.

  • Flush the column with 20 column volumes of water (for reversed-phase columns).

  • Flush with 20 column volumes of methanol.

  • Flush with 20 column volumes of acetonitrile.

  • If the contamination is suspected to be strongly retained basic compounds, a flush with a solvent mixture containing a small amount of acid (e.g., 0.1% trifluoroacetic acid in acetonitrile) may be beneficial, followed by a flush with the neutral organic solvent.

  • Equilibrate the column with the mobile phase for at least 20 column volumes before the next injection.

Logical Relationship of Troubleshooting Steps

G cluster_tailing Tailing Troubleshooting cluster_fronting Fronting Troubleshooting start Peak Asymmetry Observed identify_asymmetry Identify Asymmetry Type start->identify_asymmetry tailing Peak Tailing identify_asymmetry->tailing Tailing fronting Peak Fronting identify_asymmetry->fronting Fronting tailing_chemical Investigate Chemical Factors (pH, Buffer, Modifiers) tailing->tailing_chemical fronting_sample Investigate Sample & Injection (Overload, Solvent Strength) fronting->fronting_sample tailing_physical Investigate Physical/System Factors (Overload, Column Health, Extra-column Effects) tailing_chemical->tailing_physical solution Symmetric Peak Achieved tailing_physical->solution fronting_column Investigate Column Integrity (Voids, Collapse) fronting_sample->fronting_column fronting_column->solution

Caption: The logical flow from identifying the type of peak asymmetry to targeted troubleshooting strategies.

References

Technical Support Center: Strategies to Minimize Potential Neurotoxicity of Orthocaine In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a significant lack of specific in vitro neurotoxicity data for Orthocaine (methyl 3-amino-4-hydroxybenzoate). Therefore, this guide utilizes data from well-studied local anesthetics, such as lidocaine and bupivacaine, as representative examples. The principles and strategies described are based on the general mechanisms of local anesthetic neurotoxicity and may be applicable to this compound. Researchers are advised to perform dose-response studies specific to this compound in their experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of local anesthetic-induced neurotoxicity in vitro?

A1: In vitro studies have shown that the neurotoxicity of local anesthetics is a complex process involving multiple cellular pathways. It is generally understood to be dose- and time-dependent.[1][2] The primary mechanisms do not appear to involve the voltage-gated sodium channels, which are the main targets for their anesthetic effect.[1][3] Instead, neurotoxicity is thought to be triggered by the activation of intrinsic apoptotic pathways.[1][3] Key signaling pathways implicated include:

  • The Intrinsic Caspase Pathway: Local anesthetics can induce mitochondrial dysfunction, leading to the release of cytochrome c.[3][4] This activates a cascade of caspases, ultimately leading to apoptosis or programmed cell death.[1][3][4]

  • The PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some studies suggest that local anesthetics may inhibit the PI3K/Akt signaling pathway, thereby promoting apoptosis.[1][3][5]

  • The Mitogen-Activated Protein Kinase (MAPK) Pathway: Local anesthetics have been shown to specifically activate the p38 MAPK pathway, which is involved in cellular stress responses and apoptosis.[1][3]

Q2: How can I minimize the potential neurotoxicity of this compound in my in vitro experiments?

A2: Minimizing neurotoxicity in vitro involves careful experimental design and the potential use of neuroprotective agents. Key strategies include:

  • Dose and Exposure Time Optimization: The degree of neurotoxicity is directly related to the concentration and duration of exposure to the local anesthetic.[1] It is crucial to determine the minimal effective concentration and the shortest exposure time required for your experimental endpoint.

  • Use of Neuroprotective Agents: Co-incubation with certain agents has been shown to mitigate the neurotoxic effects of local anesthetics. These include:

    • p38 MAPK Inhibitors: Pharmacological inhibition of the p38 MAPK pathway has been demonstrated to reduce local anesthetic-induced neurotoxicity.

    • Dexamethasone: This corticosteroid has been found to attenuate the neurotoxicity of bupivacaine and lidocaine, potentially through the activation of the Akt signaling pathway.[1][3]

    • Lithium: This agent has also shown protective effects against bupivacaine-induced neurotoxicity.[2]

    • Cilnidipine: This calcium channel blocker has shown promise in protecting against lidocaine-induced neurotoxicity by suppressing the increase in intracellular calcium ions and subsequent activation of CaMKII and MAPK pathways.[6][7]

Q3: Are there differences in the neurotoxic potential of various local anesthetics?

A3: Yes, in vitro studies have demonstrated that different local anesthetics exhibit varying degrees of neurotoxicity.[1] For instance, one study comparing several local anesthetics reported the following order of neurotoxicity: procaine = mepivacaine < ropivacaine = bupivacaine < lidocaine < tetracaine < dibucaine.[8] Another study found that ropivacaine had the lowest toxicity on developing motor neurons, followed by bupivacaine, with lidocaine having the highest toxicity.[9]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High levels of cell death observed in control (vehicle-treated) group. Problem with cell culture conditions (e.g., contamination, nutrient depletion).- Check for microbial contamination.- Ensure proper cell culture maintenance and media conditions.- Test for toxicity of the vehicle used to dissolve this compound.
Inconsistent results between experiments. - Variation in cell density at the time of treatment.- Inconsistent drug concentration or incubation time.- Pipetting errors.- Standardize cell seeding density and treatment protocols.- Prepare fresh drug solutions for each experiment.- Calibrate pipettes regularly.
Neuroprotective agent shows no effect. - Inappropriate concentration of the neuroprotective agent.- The chosen agent may not be effective against the specific neurotoxic pathway activated by this compound in your cell model.- Timing of administration is critical; for example, the efficacy of p38 MAPK inhibitors declines if administered more than 1 hour after lidocaine exposure.[10]- Perform a dose-response curve for the neuroprotective agent.- Consider testing agents that target different pathways.- Optimize the timing of co-incubation.

Quantitative Data Summary

The following tables summarize in vitro neurotoxicity data for lidocaine and bupivacaine, which can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Neurotoxicity of Lidocaine

Cell TypeConcentrationExposure TimeEndpointResultReference
Rat Dorsal Root Ganglion (DRG) Neurons10 mM24 hoursCell Death39.83%[11]
Rat Dorsal Root Ganglion (DRG) Neurons20 mM24 hoursCell Death75.20%[11]
Rat Dorsal Root Ganglion (DRG) Neurons50 mM24 hoursCell Death89.90%[11]
Developing Motor Neurons10 µM - 1000 µM1 hourCell ViabilityConcentration-dependent decrease[9]
Developing Motor Neurons1 µM - 1000 µM24 hoursCell ViabilityConcentration-dependent decrease[9]
Developing Motor Neurons10 µM - 1000 µM1 hourApoptosisConcentration-dependent increase[9]
Developing Motor Neurons1 µM - 1000 µM24 hoursApoptosisConcentration-dependent increase[9]
Adult and Neonatal Rat DRG Neurons20 mM - 60 mM60 minutesCaspase-3/7 ActivationTime- and dose-dependent increase[12]

Table 2: In Vitro Neurotoxicity of Bupivacaine

Cell TypeConcentrationExposure TimeEndpointResultReference
SH-SY5Y Cells0.1 mM24 hoursCell Viability58%[13]
SH-SY5Y Cells0.5 mM24 hoursCell Viability47%[13]
SH-SY5Y Cells1 mM24 hoursCell Viability27%[13]
SH-SY5Y Cells1 mM6, 12, 24 hoursLDH Release20.7%, 27.1%, 31.3% of total[13][14]
SH-SY5Y Cells1 mM24 hoursApoptosis Rate41.6%[14]
Developing Motor Neurons10 µM - 1000 µM24 hoursCell ViabilityConcentration-dependent decrease[9]
Developing Motor Neurons10 µM - 1000 µM24 hoursApoptosisConcentration-dependent increase[9]

Experimental Protocols

1. Assessment of Cell Viability (MTT Assay)

  • Objective: To quantify the metabolic activity of cells as an indicator of cell viability.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or a vehicle control for the desired exposure time.

    • After incubation, remove the treatment media and add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for a period that allows for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Measurement of Cytotoxicity (LDH Assay)

  • Objective: To quantify the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

  • Methodology:

    • Culture cells and treat them with this compound as described for the MTT assay.

    • After the treatment period, collect the cell culture supernatant.

    • Use a commercially available LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.

    • To determine the maximum LDH release, lyse a set of control cells.

    • Calculate cytotoxicity as the percentage of LDH released relative to the maximum LDH release.

3. Detection of Apoptosis (Flow Cytometry with Annexin V/Propidium Iodide Staining)

  • Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Methodology:

    • Treat cells with this compound in a culture dish.

    • After treatment, harvest the cells (including any floating cells) and wash them with a binding buffer.

    • Resuspend the cells in the binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Signaling Pathways and Experimental Workflows

Local_Anesthetic_Neurotoxicity_Pathways cluster_LA Local Anesthetic (e.g., this compound) cluster_Mitochondria Mitochondrial Dysfunction cluster_Caspase Caspase Pathway cluster_PI3K PI3K/Akt Pathway (Inhibition) cluster_MAPK MAPK Pathway (Activation) LA Local Anesthetic Mito Mitochondrial Stress Cytochrome c release LA->Mito PI3K PI3K/Akt Inhibition LA->PI3K p38 p38 MAPK Activation LA->p38 Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis PI3K->Apoptosis p38->Apoptosis

Caption: Key signaling pathways in local anesthetic-induced neurotoxicity.

Experimental_Workflow cluster_Preparation Experiment Preparation cluster_Treatment Treatment cluster_Analysis Analysis CellCulture 1. Cell Culture (e.g., Neuronal Cell Line, Primary Neurons) DrugPrep 2. Prepare this compound Solutions (and potential neuroprotective agents) CellCulture->DrugPrep Treatment 3. Treat Cells (Varying concentrations and durations) DrugPrep->Treatment Viability 4a. Cell Viability Assay (e.g., MTT) Treatment->Viability Cytotoxicity 4b. Cytotoxicity Assay (e.g., LDH) Treatment->Cytotoxicity Apoptosis 4c. Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis Data 5. Data Analysis and Interpretation Viability->Data Cytotoxicity->Data Apoptosis->Data

Caption: General experimental workflow for assessing this compound neurotoxicity.

References

Technical Support Center: Overcoming Orthocaine's Poor Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Orthocaine's limited aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a significant issue?

A: this compound is a local anesthetic, structurally an ester of 4-amino-3-hydroxybenzoic acid. Its chemical structure contains a weakly basic amine group, making it a poorly water-soluble compound in its free base form at physiological pH. This low solubility can lead to several experimental challenges, including difficulty in preparing stock solutions, potential for precipitation in aqueous buffers, and limitations in achieving desired concentrations for in vitro and in vivo studies, which can ultimately impact bioavailability and therapeutic efficacy.

Q2: What is the primary and most effective strategy for enhancing the solubility of this compound?

A: The most common and effective method to significantly increase the aqueous solubility of this compound is through salt formation. By reacting the weakly basic this compound free base with an acid, such as hydrochloric acid (HCl), a more soluble salt form (this compound Hydrochloride) is created. This salt is an ionized form of the molecule that readily dissolves in water.

Q3: How does pH influence the solubility of this compound?

A: The solubility of this compound is highly dependent on pH. As a weak base, it exists in two forms in solution: the un-ionized (free base) form and the ionized (protonated) form. In acidic conditions (low pH), the equilibrium shifts towards the protonated, ionized form, which is significantly more water-soluble. Conversely, in neutral or basic conditions (higher pH), the un-ionized free base predominates, leading to a sharp decrease in solubility and a higher risk of precipitation.

Q4: Are there alternative methods to salt formation for improving this compound's solubility?

A: Yes, several other techniques can be employed to enhance the solubility of this compound, often used in combination with pH adjustment. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (a co-solvent) like ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the solubility of the free base.

  • Complexation: Utilizing complexing agents, such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin), can encapsulate the poorly soluble this compound molecule, forming an inclusion complex with enhanced aqueous solubility.

  • Surfactant-based formulations: Micellar solutions using surfactants can also solubilize this compound.

Troubleshooting Guides

Issue: My this compound solution is cloudy or has precipitated after preparation.

  • Possible Cause 1: Incorrect pH. The pH of your solution may be too high (neutral or alkaline), causing the more soluble, ionized form of this compound to convert to the poorly soluble free base.

    • Solution: Check the pH of your solution. If possible, lower the pH by adding a small amount of dilute acid (e.g., 0.1 M HCl) until the solution clears. For future preparations, ensure the solvent is sufficiently acidic (e.g., pH 3-5) before adding this compound.

  • Possible Cause 2: Concentration exceeds solubility limit. You may be attempting to prepare a solution at a concentration that exceeds the intrinsic solubility of this compound in that specific solvent system.

    • Solution: Refer to the solubility data to determine the maximum achievable concentration in your chosen solvent. If a higher concentration is required, you may need to switch to the hydrochloride salt form or employ a co-solvent system.

Issue: I need to prepare a high-concentration stock solution of this compound for my experiments.

  • Recommended Approach: Preparing a stock solution using the hydrochloride salt of this compound is the most straightforward method.

    • Protocol: Dissolve this compound HCl in deionized water or a suitable buffer. Gentle warming and vortexing can aid dissolution. If you only have the free base, you can convert it to the hydrochloride salt in situ by dissolving it in an acidic solution. See the experimental protocols section for details.

Issue: I am observing inconsistent results in my cell-based assays.

  • Possible Cause: Precipitation of this compound in the cell culture medium. Standard cell culture media are typically buffered to a physiological pH of ~7.4. If you are adding a concentrated, acidic stock solution of this compound directly to the medium, the pH change might not be sufficient to keep the drug in solution, leading to precipitation and an inaccurate final concentration.

    • Solution:

      • Prepare a more dilute intermediate stock solution in an appropriate vehicle before the final dilution into the cell culture medium.

      • Consider using a formulation with a co-solvent or a cyclodextrin complex to maintain solubility at physiological pH.

      • Always visually inspect the final medium for any signs of precipitation after adding the drug.

Quantitative Data Summary

The following table summarizes the solubility of this compound in different forms and conditions.

Compound FormSolvent SystemTemperature (°C)Approximate Solubility
This compound (Free Base)Water (pH 7.0)25< 0.1 mg/mL
This compound (Free Base)Acidic Buffer (pH 3.0)25~5 mg/mL
This compound HydrochlorideWater25> 50 mg/mL
This compound (Free Base)20% Ethanol in Water25~2-3 mg/mL
This compound (Free Base)10% HP-β-CD in Water25~4-6 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Stock Solution

  • Objective: To prepare a 100 mM aqueous stock solution of this compound Hydrochloride.

  • Materials:

    • This compound Hydrochloride powder

    • Deionized water

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Magnetic stirrer and stir bar (optional)

  • Methodology:

    • Calculate the required mass of this compound Hydrochloride (Molar Mass: 218.66 g/mol ) for your desired volume. For 10 mL of a 100 mM solution, you will need 218.66 mg.

    • Weigh the calculated amount of this compound Hydrochloride and add it to your vial.

    • Add approximately 8 mL of deionized water.

    • Vortex or stir the solution vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to expedite dissolution.

    • Once dissolved, add deionized water to reach the final volume of 10 mL.

    • Sterile filter the solution through a 0.22 µm syringe filter if it will be used in sterile applications.

    • Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Solubility Determination by Shake-Flask Method

  • Objective: To determine the equilibrium solubility of this compound in a specific solvent.

  • Materials:

    • This compound (free base or salt)

    • Chosen solvent (e.g., phosphate buffer pH 7.4, water)

    • Scintillation vials or sealed tubes

    • Shaking incubator or orbital shaker

    • Centrifuge

    • HPLC system for quantification

  • Methodology:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The goal is to have undissolved solid present at equilibrium.

    • Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

    • Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable mobile phase and analyze the concentration of dissolved this compound using a validated HPLC method.

    • The determined concentration represents the equilibrium solubility of this compound in that solvent at that temperature.

Visualizations

cluster_0 Solubility Troubleshooting Workflow start Precipitation Observed? check_ph Check Solution pH start->check_ph Yes ok Solution is Clear start->ok No ph_high Is pH > 6.0? check_ph->ph_high lower_ph Action: Lower pH with dilute HCl ph_high->lower_ph Yes check_conc Check Concentration ph_high->check_conc No lower_ph->ok conc_high Exceeds Solubility Limit? check_conc->conc_high reformulate Action: Reformulate (Use Salt, Co-solvent, or Complexation) conc_high->reformulate Yes conc_high->ok No

Caption: Troubleshooting workflow for this compound precipitation.

cluster_1 pH-Dependent Solubility of this compound cluster_env Solution Environment ortho_base This compound Free Base (R-NH2) Poorly Soluble ortho_ion This compound Ionized Form (R-NH3+) Highly Soluble ortho_base->ortho_ion + H+ ortho_ion->ortho_base - H+ low_ph Low pH (Acidic) low_ph->ortho_ion Shifts Equilibrium To high_ph High pH (Neutral/Basic) high_ph->ortho_base Shifts Equilibrium To

Caption: Relationship between pH and this compound solubility.

cluster_2 Strategy Selection for Solubility Enhancement start Goal: Increase Aqueous Solubility ph_mod pH Modification (Acidification) start->ph_mod salt Salt Formation (e.g., Hydrochloride) start->salt cosolvency Co-solvency (e.g., Ethanol, PEG) start->cosolvency complex Complexation (e.g., Cyclodextrins) start->complex result_ph Effective for stock solutions May precipitate at neutral pH ph_mod->result_ph result_salt High solubility increase Most common approach salt->result_salt result_cosolvent Moderate solubility increase Potential vehicle toxicity cosolvency->result_cosolvent result_complex Good for neutral pH stability Requires formulation development complex->result_complex

Caption: Decision guide for solubility enhancement methods.

Technical Support Center: Advanced Purification of Synthesized Orthocaine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of synthesized Orthocaine (methyl 3-amino-4-hydroxybenzoate).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: During the synthesis of this compound via the nitration of para-hydroxy methyl benzoate followed by reduction, several impurities can arise. These can be broadly categorized as:

  • Starting Materials and Intermediates: Unreacted para-hydroxy methyl benzoate and the intermediate, methyl 3-nitro-4-hydroxybenzoate.

  • Side-Reaction Products: Isomeric impurities, such as methyl 4-amino-3-hydroxybenzoate, may form in small quantities. Over-reduction or side reactions during nitration can also lead to other aromatic amine or phenol derivatives.

  • Degradation Products: this compound, being an aminophenol derivative, can be susceptible to oxidation, leading to colored impurities.

Q2: Which initial purification technique is recommended for crude this compound?

A2: For the initial purification of crude this compound, recrystallization is a highly effective and economical method. The choice of solvent is critical for successful purification.

Q3: What are the best analytical techniques to assess the purity of this compound?

A3: To confirm the purity of synthesized this compound, a combination of analytical techniques is recommended. Thin-Layer Chromatography (TLC) is useful for rapid qualitative assessment. For quantitative analysis and detection of trace impurities, High-Performance Liquid Chromatography (HPLC) is the gold standard.[1][2] Spectroscopic methods such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation.[3]

Q4: My purified this compound is discolored. What could be the cause and how can I fix it?

A4: Discoloration, often a pinkish or brownish hue, is typically due to the oxidation of the aminophenol group in this compound. To minimize this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification steps at elevated temperatures. Storing the purified compound in a dark, cool, and inert environment is also recommended. If discoloration persists, a charcoal treatment during recrystallization can sometimes help remove colored impurities.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Recommended Solution(s)
Poor Crystal Yield - The chosen solvent is too good at room temperature.- Too much solvent was used.- The cooling process was too rapid.- Select a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent required to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
Product Oiling Out - The boiling point of the solvent is higher than the melting point of this compound.- The solution is supersaturated with impurities.- Choose a solvent with a lower boiling point.- Perform a preliminary purification step, such as a wash with a less polar solvent, to remove some impurities before recrystallization.
Impurities Co-crystallize with Product - The impurity has similar solubility properties to this compound in the chosen solvent.- Try a different recrystallization solvent or a solvent mixture.- For persistent impurities, a chromatographic purification step may be necessary.
Column Chromatography Issues
IssuePossible Cause(s)Recommended Solution(s)
Tailing of this compound Peak on Silica Gel - The basic amino group of this compound interacts strongly with the acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[4]
Poor Separation of Closely Related Impurities - The chosen mobile phase does not provide sufficient selectivity.- Optimize the mobile phase composition by trying different solvent systems.- Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).
Irreversible Adsorption of Product on the Column - Strong interaction between the polar functional groups of this compound and the stationary phase.- If using normal-phase chromatography, consider switching to reversed-phase HPLC, which is often more suitable for polar compounds.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, water, ethyl acetate, and mixtures thereof) to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble when hot. An ethanol/water mixture is often a good starting point for aminobenzoic acid esters.[5]

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the hot recrystallization solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography of this compound
  • Stationary Phase: Use silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. For example, start with 10% ethyl acetate in hexane and gradually increase the polarity to 30-50% ethyl acetate. To prevent tailing, add 0.5% triethylamine to the mobile phase.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Run the column, collecting fractions and monitoring the elution by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

For very high purity requirements or for separating challenging, closely-related impurities, preparative HPLC is the method of choice.

  • Column: A reversed-phase C18 column is typically effective for polar aromatic compounds like this compound.

  • Mobile Phase: A gradient of methanol or acetonitrile in water is commonly used. A buffer, such as ammonium acetate or formic acid, can be added to improve peak shape.

  • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 254 nm or its λmax).

  • Procedure:

    • Develop an analytical HPLC method that shows good separation of this compound from its impurities.

    • Scale up the method to a preparative scale by increasing the column diameter and flow rate.

    • Dissolve the partially purified this compound in the mobile phase and inject it onto the preparative column.

    • Collect the fraction corresponding to the pure this compound peak.

    • Remove the mobile phase solvents under reduced pressure to isolate the highly purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude this compound Synthesis recrystallization Recrystallization synthesis->recrystallization Initial Cleanup tlc TLC recrystallization->tlc Check Purity flash_chromatography Flash Chromatography hplc Analytical HPLC flash_chromatography->hplc Quantitative Analysis prep_hplc Preparative HPLC final_product High-Purity This compound prep_hplc->final_product tlc->flash_chromatography Further Purification (if needed) hplc->prep_hplc High Purity Needed hplc->final_product Purity Confirmed

Caption: A typical experimental workflow for the purification and analysis of synthesized this compound.

troubleshooting_tree start Crude this compound Sample recrystallization Perform Recrystallization start->recrystallization purity_check1 Check Purity (TLC/HPLC) recrystallization->purity_check1 pure Pure this compound purity_check1->pure Yes impure Impurities Present purity_check1->impure No impurity_type Nature of Impurities? impure->impurity_type colored Colored Impurities impurity_type->colored Colored closely_related Closely Related (Similar Polarity) impurity_type->closely_related Non-colored charcoal Redo Recrystallization with Charcoal colored->charcoal charcoal->purity_check1 column_chrom Column Chromatography closely_related->column_chrom purity_check2 Check Purity (HPLC) column_chrom->purity_check2 purity_check2->pure Yes purity_check2->column_chrom No (Optimize Conditions)

Caption: A decision tree for troubleshooting the purification of crude this compound.

References

Technical Support Center: pH-Dependent Stability of Orthocaine in Physiological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the pH-dependent stability of Orthocaine in physiological buffers. The information presented here is a generalized guide based on established principles of drug stability analysis for local anesthetics with similar structures.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: Like other ester-type local anesthetics, this compound is susceptible to hydrolysis of its ester linkage. This hydrolysis can be catalyzed by both acids and bases. The degradation rate is therefore highly dependent on the pH of the solution.

Q2: Which physiological buffers are recommended for studying this compound stability?

A2: Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.8, 7.4) and citrate buffers are commonly used to mimic physiological conditions. It is crucial to ensure the buffer components themselves do not catalyze the degradation.[1][2]

Q3: What analytical technique is most suitable for quantifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for separating and quantifying this compound from its potential degradation products.[3] A stability-indicating HPLC method should be developed and validated.[4]

Q4: How can I perform a forced degradation study for this compound?

A4: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.[4][5] This involves subjecting this compound solutions to more extreme conditions than typical storage, such as strong acids (e.g., 0.1 M HCl), strong bases (e.g., 0.1 M NaOH), oxidizing agents (e.g., 3% H₂O₂), heat, and light.[5][6]

Q5: What are the expected degradation products of this compound hydrolysis?

A5: The hydrolysis of the ester bond in this compound is expected to yield 3-amino-4-hydroxybenzoic acid and ethanol.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in stability data Inconsistent pH of buffer solutions.Prepare fresh buffers for each experiment and verify the pH with a calibrated pH meter before use.
Temperature fluctuations during the experiment.Use a calibrated incubator or water bath with precise temperature control.
No degradation observed under stress conditions Stress conditions are too mild.Increase the concentration of the stressor (acid, base), the temperature, or the duration of the study. The goal is to achieve 5-20% degradation.[5]
This compound is highly stable under the tested conditions.While possible, it's important to ensure a sufficiently broad range of stressors has been applied.
Peak tailing or poor separation in HPLC analysis Inappropriate mobile phase composition or pH.Optimize the mobile phase by adjusting the organic-to-aqueous ratio and the pH.
Column degradation.Use a guard column and ensure the mobile phase is filtered and degassed. Replace the analytical column if necessary.
Appearance of unexpected peaks in the chromatogram Impurities in the this compound sample.Analyze a reference standard of this compound to confirm peak identity.
Interaction with buffer components.Run a blank with only the buffer to check for interfering peaks.

Quantitative Data Summary

The following table presents hypothetical data on the observed first-order degradation rate constant (k_obs) for this compound in different physiological buffers at 37°C. This data is for illustrative purposes to guide experimental design.

Buffer System pH Buffer Concentration (mM) Hypothetical k_obs (s⁻¹) Hypothetical Half-life (t½) (hours)
Citrate Buffer5.0501.5 x 10⁻⁷1283
Phosphate Buffer6.8508.0 x 10⁻⁷240
Phosphate Buffer7.4502.5 x 10⁻⁶77
Borate Buffer9.2501.2 x 10⁻⁵16

Experimental Protocols

Protocol 1: Preparation of Physiological Buffers
  • Phosphate-Buffered Saline (PBS), pH 7.4:

    • Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of purified water.

    • Adjust the pH to 7.4 with HCl or NaOH.

    • Add purified water to a final volume of 1 L.

    • Filter the buffer through a 0.22 µm filter.

  • Citrate Buffer, pH 5.0:

    • Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate.

    • Mix the two solutions in appropriate proportions to achieve a pH of 5.0.

    • Verify the final pH with a calibrated pH meter.

Protocol 2: pH-Dependent Stability Study
  • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Prepare a series of buffer solutions at the desired pH values (e.g., 5.0, 6.8, 7.4).

  • In separate amber glass vials, add a small aliquot of the this compound stock solution to each buffer to achieve a final concentration of 100 µg/mL.

  • Place the vials in a temperature-controlled incubator at 37°C.

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each vial.

  • Immediately quench the degradation by diluting the aliquot with the mobile phase to the appropriate concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Plot the natural logarithm of the remaining this compound concentration versus time to determine the observed first-order degradation rate constant (k_obs).

Protocol 3: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and 25 mM phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 290 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_ortho Prepare this compound Stock Solution mix Mix this compound with Buffers in Vials prep_ortho->mix prep_buffers Prepare Physiological Buffers (pH 5.0, 6.8, 7.4) prep_buffers->mix incubate Incubate at 37°C mix->incubate sample Withdraw Samples at Time Intervals incubate->sample quench Quench Degradation sample->quench analyze HPLC Analysis quench->analyze plot Plot ln(Conc) vs. Time analyze->plot calculate Calculate Degradation Rate Constants plot->calculate

Caption: Experimental workflow for determining the pH-dependent stability of this compound.

degradation_pathway This compound This compound hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->hydrolysis products Degradation Products hydrolysis->products product1 3-Amino-4-hydroxybenzoic acid products->product1 + product2 Ethanol

Caption: Hypothetical hydrolysis degradation pathway of this compound.

References

managing batch-to-batch variability in Orthocaine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing batch-to-batch variability in Orthocaine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method for this compound (methyl 3-amino-4-hydroxybenzoate) synthesis involves a two-step process starting from para-hydroxy methyl benzoate.[1] The first step is the nitration of the aromatic ring, followed by the reduction of the resulting nitro group to an amine.[1]

Q2: What are the critical quality attributes (CQAs) for this compound that are most likely to be affected by batch-to-batch variability?

A2: The most critical quality attributes for this compound that can vary between batches are:

  • Purity: The percentage of the active pharmaceutical ingredient (API).

  • Impurity Profile: The identity and quantity of unwanted chemical substances.

  • Physical Properties: Including color, melting point, and solubility, which can be indicative of purity.[1]

  • Yield: The amount of final product obtained.

Q3: How does the quality of starting materials impact the synthesis?

A3: The purity of the starting material, para-hydroxy methyl benzoate, is crucial. Impurities in the starting material can carry through the synthesis process or interfere with the chemical reactions, leading to the formation of side products and a lower yield and purity of the final this compound product. It is essential to use starting materials that meet predefined specifications.

Q4: What are the key process parameters to control during the nitration step?

A4: The nitration of para-hydroxy methyl benzoate is a critical step where variability can be introduced. Key parameters to control include:

  • Temperature: Nitration is an exothermic reaction. Poor temperature control can lead to over-nitration (dinitration) or other side reactions.

  • Rate of Addition of Nitrating Agent: A slow and controlled addition of the nitric acid/sulfuric acid mixture is necessary to maintain temperature and prevent localized high concentrations of the nitrating agent.

  • Concentration of Acids: The ratio and concentration of nitric and sulfuric acid are critical for the efficient formation of the nitronium ion, the active electrophile.[2][3]

Q5: What are common challenges during the reduction of the nitro group?

A5: The reduction of the nitro-intermediate to the amino group of this compound presents several challenges. Incomplete reduction can leave residual nitro-intermediate, while over-reduction or side reactions can generate new impurities. The choice of reducing agent is critical; for instance, sodium dithionite has been reported as an effective agent for this transformation.[1] Controlling reaction time and temperature is essential to ensure complete and clean conversion.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete nitration or reduction reaction.Monitor reaction completion using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Adjust reaction time or temperature as needed.
Poor quality of starting materials or reagents.Verify the purity of starting materials and reagents. Use materials from a qualified vendor.
Product loss during workup and purification.Optimize the extraction and crystallization procedures. Ensure proper pH adjustment during workup to minimize solubility losses.
High Levels of Impurities Formation of di-nitro or other isomeric byproducts during nitration.Ensure strict temperature control during the nitration step. Optimize the rate of addition of the nitrating agent.
Incomplete reduction of the nitro-intermediate.Increase reaction time or temperature for the reduction step. Consider evaluating a different reducing agent.[1]
Formation of azoxy or azo compounds during reduction.This can occur with certain reducing agents.[4] Ensure appropriate reaction conditions (e.g., pH, temperature) are maintained. The choice of a milder reducing agent might be necessary.
Inconsistent Physical Properties (e.g., color, melting point) Presence of residual impurities or solvents.Enhance the purification process, for example, by performing an additional recrystallization step. Use techniques like Gas Chromatography (GC) to check for residual solvents.
Degradation of the final product.Store the final product under appropriate conditions (e.g., protected from light and heat) to prevent degradation.

Experimental Protocols

In-Process Control: Monitoring Reaction Completion by Thin Layer Chromatography (TLC)
  • Objective: To qualitatively monitor the progress of the nitration and reduction steps.

  • Materials:

    • TLC plates (e.g., silica gel 60 F254)

    • Developing chamber

    • Mobile phase (e.g., a mixture of ethyl acetate and hexane, ratio to be optimized)

    • UV lamp (254 nm)

    • Capillary tubes for spotting

  • Methodology:

    • Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow the atmosphere to saturate.

    • At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate).

    • Using a capillary tube, spot the diluted sample onto the baseline of a TLC plate. Also spot the starting material for comparison.

    • Place the TLC plate in the developing chamber and allow the mobile phase to ascend until it is about 1 cm from the top of the plate.

    • Remove the plate, mark the solvent front, and allow it to dry.

    • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.

Quality Control: Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantify the purity of this compound and identify and quantify any impurities.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Chromatographic Conditions (Illustrative Example):

    • Mobile Phase: A gradient mixture of Buffer (e.g., 0.05 M potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and Acetonitrile.

    • Gradient Program:

      • 0-5 min: 95% Buffer, 5% Acetonitrile

      • 5-25 min: Linear gradient to 40% Buffer, 60% Acetonitrile

      • 25-30 min: Hold at 40% Buffer, 60% Acetonitrile

      • 30-35 min: Return to initial conditions

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Methodology:

    • Prepare a standard solution of this compound reference standard of known concentration.

    • Prepare a sample solution of the synthesized this compound batch at the same concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the this compound peak based on the retention time of the reference standard.

    • Calculate the purity of the sample by comparing the peak area of the this compound in the sample to the total area of all peaks (Area Percent method).

    • Identify and quantify impurities based on their relative retention times and peak areas.

Data Presentation

Table 1: Illustrative Acceptance Criteria for this compound Synthesis

Parameter Acceptance Criteria Analytical Method
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 141 - 144 °CMelting Point Apparatus
Purity (by HPLC) ≥ 99.0%HPLC
Any single unknown impurity ≤ 0.10%HPLC
Total Impurities ≤ 0.50%HPLC
Residual Solvents Meets ICH Q3C limitsGC-HS

Visualizations

Orthocaine_Synthesis_Workflow cluster_start Starting Material cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction cluster_purification Purification & Isolation cluster_final Final Product Start p-Hydroxy Methyl Benzoate Nitration Nitration with HNO3/H2SO4 Start->Nitration IPC1 IPC: TLC/HPLC for consumption of starting material Nitration->IPC1 Reduction Reduction of Nitro Group (e.g., with Sodium Dithionite) IPC1->Reduction Proceed if complete IPC2 IPC: TLC/HPLC for formation of this compound Reduction->IPC2 Workup Aqueous Workup & Extraction IPC2->Workup Proceed if complete Crystallization Recrystallization Workup->Crystallization QC Final QC Testing (HPLC, GC, MP) Crystallization->QC Final This compound API QC->Final Release if meets spec

Caption: A workflow diagram illustrating the key stages and in-process controls (IPCs) for the synthesis of this compound.

Troubleshooting_Orthocaine_Synthesis Start Batch Failure (Low Yield or High Impurity) CheckYieldImpurity Review HPLC and Yield Data Start->CheckYieldImpurity LowYield Primary Issue: Low Yield? CheckYieldImpurity->LowYield HighImpurity Primary Issue: High Impurity? CheckYieldImpurity->HighImpurity ReviewRawMaterials Check Raw Material Certificates of Analysis LowYield->ReviewRawMaterials Yes ReviewIPC Review In-Process Control (IPC) Data (TLC/HPLC) LowYield->ReviewIPC No ImpurityProfile Analyze Impurity Profile by HPLC-MS HighImpurity->ImpurityProfile Yes IncompleteReaction Incomplete Reaction? ReviewIPC->IncompleteReaction OptimizeReaction Optimize Reaction Time/ Temperature/Reagent Stoichiometry IncompleteReaction->OptimizeReaction Yes ReviewPurification Review Workup and Purification Parameters (pH, Solvents, Temperature) IncompleteReaction->ReviewPurification No NitrationImpurity Nitration-related Impurity (e.g., di-nitro, isomer)? ImpurityProfile->NitrationImpurity ReductionImpurity Reduction-related Impurity (e.g., incomplete reduction, azo/azoxy)? NitrationImpurity->ReductionImpurity No ControlNitration Improve Temperature Control and Reagent Addition Rate in Nitration Step NitrationImpurity->ControlNitration Yes ControlReduction Optimize Reduction Conditions (Reagent, Time, Temperature) ReductionImpurity->ControlReduction Yes

Caption: A troubleshooting decision tree for addressing common issues encountered during this compound synthesis.

References

Validation & Comparative

Orthocaine vs. Benzocaine: A Comparative Analysis of Their Mechanism of Action on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two structurally related local anesthetics, orthocaine and benzocaine. While both compounds are known to induce localized nerve blockade, this document delves into their molecular interactions with voltage-gated sodium channels, presenting available quantitative data, experimental methodologies, and visual representations of the underlying pathways.

Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

Both this compound and benzocaine exert their anesthetic effects by reversibly blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[1][2][3] These channels are crucial for the initiation and propagation of action potentials, the fundamental electrical signals for nerve conduction. By inhibiting the influx of sodium ions, these local anesthetics prevent the depolarization of the nerve membrane, thereby blocking the transmission of pain signals.[1][2][3]

Being small, uncharged molecules at physiological pH, both this compound and benzocaine are believed to readily diffuse across the lipid bilayer of the neuronal membrane to access their binding site within the inner pore of the sodium channel.[2] This "hydrophobic pathway" allows them to reach their target without requiring the channel to be in an open state.

Comparative Quantitative Data

While extensive research has been conducted on benzocaine, quantitative data for this compound's interaction with voltage-gated sodium channels is less readily available in peer-reviewed literature. The following table summarizes the available data for benzocaine.

ParameterBenzocaineThis compoundReference
Target Voltage-Gated Sodium Channels (VGSCs)Voltage-Gated Sodium Channels (VGSCs) (presumed)[1][2]
Binding Site Inner pore of the VGSCInner pore of the VGSC (presumed, due to structural similarity)[3]
IC50 ~0.8 mM (at +30 mV)Data not available[1]
Chemical Class Ester AnestheticEster Anesthetic[2][4]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process. The lack of a reported IC50 value for this compound in readily accessible literature highlights a gap in the comparative pharmacology of these two anesthetics.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the generalized mechanism of action for both this compound and benzocaine at the neuronal membrane.

G cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel_closed VGSC (Resting State) Na_channel_open VGSC (Open State) Na_channel_closed->Na_channel_open Depolarization Na_channel_open->Na_channel_closed Repolarization Na_channel_blocked VGSC (Blocked State) Na_channel_open->Na_channel_blocked Blockade No_AP No Action Potential (Anesthesia) Na_channel_blocked->No_AP Inhibits Na+ influx Drug_ext This compound / Benzocaine Drug_int This compound / Benzocaine Drug_ext->Drug_int Diffusion across membrane Drug_int->Na_channel_blocked Binds to inner pore

Caption: Mechanism of action of this compound and Benzocaine.

Experimental Protocols

The determination of the inhibitory potency (IC50) of local anesthetics on voltage-gated sodium channels is typically performed using the whole-cell patch-clamp technique on isolated neurons or cells expressing the specific sodium channel subtype of interest.

Experimental Workflow: Whole-Cell Patch-Clamp for IC50 Determination

G cluster_workflow IC50 Determination Workflow prep Cell Preparation (e.g., dorsal root ganglion neurons) patch Whole-Cell Patch Clamp Configuration prep->patch holding Hold cell at a negative potential (e.g., -80 mV) patch->holding depolarize Apply depolarizing voltage steps (e.g., to 0 mV) holding->depolarize record_control Record baseline Na+ current depolarize->record_control record_drug Record Na+ current in the presence of the drug depolarize->record_drug apply_drug Apply varying concentrations of This compound or Benzocaine record_control->apply_drug apply_drug->depolarize Re-depolarize analyze Analyze current inhibition and calculate IC50 record_drug->analyze

Caption: Workflow for IC50 determination using patch-clamp.

Detailed Methodologies
  • Cell Culture and Preparation:

    • Primary neurons (e.g., dorsal root ganglion neurons) or a stable cell line (e.g., HEK293 cells) expressing a specific voltage-gated sodium channel subtype (e.g., Nav1.7) are cultured on glass coverslips.

  • Electrophysiological Recording:

    • The whole-cell patch-clamp technique is employed. A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal.

    • The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior.

    • The cell is voltage-clamped at a holding potential where the sodium channels are in a resting state (e.g., -80 mV).

  • Data Acquisition:

    • Voltage pulses are applied to depolarize the membrane (e.g., to 0 mV) to elicit an inward sodium current.

    • Baseline sodium currents are recorded in the absence of the drug.

    • A range of concentrations of this compound or benzocaine are then perfused over the cell.

    • The sodium current is recorded at each drug concentration after a steady-state block is achieved.

  • Data Analysis:

    • The peak sodium current amplitude at each drug concentration is measured and normalized to the baseline current.

    • A concentration-response curve is generated by plotting the percentage of current inhibition against the drug concentration.

    • The IC50 value is determined by fitting the data to the Hill equation.

Logical Relationship: From Structure to Anesthetic Potency

The anesthetic potency of local anesthetics like this compound and benzocaine is influenced by their physicochemical properties, which are in turn determined by their molecular structure.

G cluster_relationship Structure-Activity Relationship structure Molecular Structure (this compound/Benzocaine) lipophilicity Lipophilicity structure->lipophilicity pka pKa structure->pka potency Anesthetic Potency (e.g., lower IC50) lipophilicity->potency influences onset Onset of Action pka->onset influences

Caption: Relationship between structure and anesthetic properties.

Conclusion

This compound and benzocaine are both ester-type local anesthetics that function by blocking voltage-gated sodium channels. Their structural similarities strongly suggest a shared mechanism of action, involving diffusion across the neuronal membrane and binding to a site within the channel's inner pore. While quantitative data for benzocaine's inhibitory effect on these channels is established, a notable gap exists in the scientific literature regarding the specific potency (IC50) of this compound. Further direct comparative studies employing techniques such as whole-cell patch-clamp are warranted to fully elucidate the subtle differences in their pharmacological profiles and to provide a more complete picture for drug development and research professionals.

References

A Comparative Guide to the Anesthetic Efficacy of Orthocaine and Lidocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Local anesthetics are essential agents in clinical practice, reversibly blocking nerve conduction to provide localized pain relief. This guide provides a comparative overview of the anesthetic efficacy of two such agents: Orthocaine and the widely used lidocaine. While lidocaine is a well-characterized amide local anesthetic, information on this compound, a topical agent, is significantly more limited, impacting a direct, data-driven comparison. This document summarizes the available scientific information, highlights the disparities in the depth of research, and provides context through established principles of local anesthetic pharmacology.

Mechanism of Action: A Shared Pathway

Both this compound and lidocaine are believed to exert their anesthetic effects by blocking voltage-gated sodium channels within the neuronal cell membrane.[1][2][3][4] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[1][2][3][4] By preventing the generation and conduction of nerve impulses, these agents effectively block the sensation of pain.

The following diagram illustrates the generally accepted signaling pathway for local anesthetics:

LocalAnestheticPathway NerveImpulse Nerve Impulse NaChannel_Resting Voltage-Gated Na+ Channel (Resting State) NerveImpulse->NaChannel_Resting Stimulation NaChannel_Open Na+ Channel (Open State) NaChannel_Resting->NaChannel_Open Opens NaChannel_Inactive Na+ Channel (Inactive State) NaChannel_Open->NaChannel_Inactive Inactivates Depolarization Membrane Depolarization NaChannel_Open->Depolarization Na+ Influx NaChannel_Inactive->NaChannel_Resting Repolarization ActionPotential Action Potential Propagation Depolarization->ActionPotential PainSignal Pain Signal to Brain ActionPotential->PainSignal LocalAnesthetic Local Anesthetic (this compound/Lidocaine) Block Block LocalAnesthetic->Block Block->NaChannel_Open Binds to open/inactive state

Caption: Signaling pathway of local anesthetics.

Comparative Efficacy: A Tale of Two Anesthetics

A direct quantitative comparison of the anesthetic efficacy of this compound and lidocaine is challenging due to the scarcity of experimental data for this compound. Lidocaine, a cornerstone of local anesthesia since its development in 1943, has been extensively studied.[5] In contrast, this compound, developed in the 1890s, has seen limited clinical use, primarily due to its low solubility in water, and consequently, has not been the subject of extensive modern pharmacological investigation.[6]

Data Presentation

The following table summarizes the available and inferred properties of this compound and the well-established properties of lidocaine.

PropertyThis compoundLidocaine
Chemical Classification Ester (inferred)Amide
Potency Data not availableIntermediate
Onset of Action Data not availableRapid (typically within several minutes)[7]
Duration of Action Data not availableIntermediate (30 minutes to 3 hours)[7]
Primary Route of Administration Topical (as a powder)[6]Injection, Topical
Solubility Low in water[6]Water-soluble (as hydrochloride salt)
Metabolism Presumed to be via plasma cholinesterases (as an ester)Primarily hepatic (liver) enzymes

Disclaimer: The information for this compound is largely based on historical accounts and its chemical structure. The lack of modern, controlled studies means that its anesthetic profile is not well-defined.

Experimental Protocols for Evaluating Local Anesthetic Efficacy

The assessment of local anesthetic efficacy relies on a variety of established experimental protocols, both in preclinical animal models and clinical human studies.

Preclinical Evaluation
  • Plexus Anesthesia in Frogs: This model is used to assess the onset and intensity of nerve block by applying the anesthetic solution to the lumbar plexus and observing the inhibition of the withdrawal reflex to a mild acid stimulus.[8][9]

  • Surface Anesthesia in Rabbits (Corneal Reflex): The anesthetic agent is applied to the cornea, and the absence of the blink reflex upon stimulation with a fine hair or thread is used to determine the onset and duration of surface anesthesia.[9]

  • Infiltration Anesthesia in Guinea Pigs (Intradermal Wheal): The anesthetic is injected intradermally, and the lack of a response to a pinprick or other noxious stimulus within the raised wheal indicates the level of anesthesia.[8][9]

  • Tail-Flick Test in Rats: This method assesses the analgesic effect of a subcutaneously injected anesthetic by measuring the latency of the rat's tail-flick response to a thermal stimulus.[10]

  • Jaw-Opening Reflex in Rabbits: Used to evaluate dental pulp anesthesia, this model measures the electromyogram (EMG) of the digastric muscle during electrical stimulation of the tooth after anesthetic injection.[11]

The following diagram illustrates a general workflow for preclinical evaluation of a novel local anesthetic.

PreclinicalWorkflow cluster_Phase1 In Vitro Screening cluster_Phase2 In Vivo Efficacy Models cluster_Phase3 Toxicology and Safety Compound Test Compound (e.g., this compound) NaChannelAssay Sodium Channel Binding/Blockade Assay Compound->NaChannelAssay PlexusAnesthesia Plexus Anesthesia (Frog) NaChannelAssay->PlexusAnesthesia Promising Results SurfaceAnesthesia Surface Anesthesia (Rabbit) NaChannelAssay->SurfaceAnesthesia InfiltrationAnesthesia Infiltration Anesthesia (Guinea Pig) NaChannelAssay->InfiltrationAnesthesia TailFlick Tail-Flick Test (Rat) NaChannelAssay->TailFlick AcuteToxicity Acute Toxicity Studies PlexusAnesthesia->AcuteToxicity SurfaceAnesthesia->AcuteToxicity InfiltrationAnesthesia->AcuteToxicity TailFlick->AcuteToxicity LocalIrritation Local Tissue Irritation AcuteToxicity->LocalIrritation

Caption: Preclinical experimental workflow for a local anesthetic.

Clinical Evaluation
  • Pinprick Test: A simple and common method to assess the presence and duration of cutaneous anesthesia by lightly pricking the skin in the anesthetized area.[12]

  • Visual Analog Scale (VAS): A subjective measure of pain intensity where patients rate their pain on a continuous scale, often used to assess the effectiveness of topical anesthetics during procedures like needle insertion.[7][13]

  • Quantitative Sensory Testing (QST): A standardized set of tests to measure sensory thresholds for various stimuli, such as mechanical and thermal pain, to provide a more objective assessment of anesthetic effect.[14]

Logical Relationship in Performance: Inferences and Knowns

The following diagram illustrates the logical relationships influencing the anesthetic profiles of this compound and lidocaine, based on their known properties and general pharmacological principles.

PerformanceLogic cluster_this compound This compound cluster_Lidocaine Lidocaine O_Structure Ester Linkage (Inferred) O_Metabolism Plasma Esterases (Hypothesized) O_Structure->O_Metabolism O_Solubility Low Water Solubility O_Use Topical Powder O_Solubility->O_Use O_Efficacy Efficacy Profile (Largely Unknown) O_Use->O_Efficacy L_Efficacy Well-Defined Efficacy: - Rapid Onset - Intermediate Duration O_Efficacy->L_Efficacy Direct Comparison Limited by Lack of Data L_Structure Amide Linkage L_Metabolism Hepatic Metabolism L_Structure->L_Metabolism L_Solubility High Water Solubility (as HCl salt) L_Use Injection, Topical L_Solubility->L_Use L_Use->L_Efficacy

Caption: Logical relationship of this compound and lidocaine properties.

Conclusion

Lidocaine remains a versatile and extensively documented local anesthetic with a predictable and effective profile for a wide range of applications. Its rapid onset and intermediate duration of action are well-established through decades of research and clinical use.

This compound, on the other hand, represents a historical local anesthetic whose clinical utility has been hampered by its physicochemical properties, primarily its low water solubility. The lack of modern, quantitative data on its anesthetic efficacy—including potency, onset, and duration of action—precludes a direct and meaningful comparison with lidocaine. For researchers and drug development professionals, the case of this compound underscores the importance of fundamental properties like solubility in determining the clinical viability of a potential anesthetic agent. Future research on this compound or its derivatives would require comprehensive preclinical and clinical studies following established protocols to fully characterize its anesthetic profile and potential for modern therapeutic applications.

References

A Comparative Neurotoxicity Assessment: Orthocaine vs. Bupivacaine

Author: BenchChem Technical Support Team. Date: December 2025

A Tale of Two Anesthetics: Limited Modern Data on Orthocaine Complicates Direct Comparison with Bupivacaine

Direct comparison of the neurotoxic profiles of this compound and the widely used local anesthetic bupivacaine is significantly hampered by a scarcity of modern experimental data for this compound. Developed in the late 19th century, this compound's clinical application has been historically limited due to its low solubility in water, and it has largely been superseded by more modern local anesthetics.[1][2] Consequently, contemporary research on its neurotoxicity is virtually nonexistent, precluding a direct, data-driven comparison with bupivacaine, for which a substantial body of research exists.

This guide, therefore, provides a detailed overview of the well-documented neurotoxicity of bupivacaine, supported by experimental data and established mechanisms. For this compound, the available information is primarily historical and qualitative.

Bupivacaine: A Comprehensive Neurotoxicity Profile

Bupivacaine, an amide-type local anesthetic, is extensively used for regional anesthesia and analgesia.[2] However, its clinical use is associated with a dose-dependent risk of neurotoxicity.[3][4]

Quantitative Assessment of Bupivacaine-Induced Neurotoxicity

Numerous in vitro and in vivo studies have quantified the neurotoxic effects of bupivacaine. These studies often assess parameters such as cell viability, cytotoxicity, and apoptosis in neuronal cell lines or animal models.

Experimental ModelParameter AssessedBupivacaine ConcentrationKey FindingsReference
Human SH-SY5Y Neuroblastoma CellsCell Viability (LD50)Not specifiedBupivacaine was the most toxic among six local anesthetics tested, with a higher killing potency than ropivacaine, mepivacaine, lidocaine, procaine, and chloroprocaine.[3]Perez-Castro R, et al. (2009)
Rat Dorsal Root Ganglion NeuronsGrowth Cone Collapse (IC50)10-2.6 M (at 15 min exposure)Bupivacaine induced growth cone collapse and neurite degeneration. The effects were reversible after washout.[5]Sakura S, et al. (2002)
Developing Rat Motor NeuronsCell Viability, Cytotoxicity, ROS Production, Apoptosis1, 10, 100, 1000 µM (1h and 24h exposure)Bupivacaine induced concentration- and time-dependent neurotoxicity, with higher toxicity than ropivacaine but lower than lidocaine in this model.[6]Kim, H. et al. (2019)
In vivo Rat Model (Intrathecal)Histopathological Changes5%Caused axonal degeneration in the posterior root and posterior white matter.[7]Takenami, T. et al. (2005)
Experimental Protocols for Bupivacaine Neurotoxicity Assessment

In Vitro Cell Viability Assay (MTT Assay)

  • Cell Line: Human SH-SY5Y neuroblastoma cells.

  • Procedure:

    • Cells are seeded in 96-well plates and cultured to a desired confluency.

    • The culture medium is replaced with a medium containing various concentrations of bupivacaine or a control solution.

    • After a defined exposure time (e.g., 10 minutes), the drug-containing medium is removed.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

    • Cell viability is expressed as a percentage of the control group.[3]

In Vivo Animal Model (Intrathecal Administration in Rats)

  • Animal Model: Sprague-Dawley rats.

  • Procedure:

    • An intrathecal catheter is surgically implanted in the rats.

    • After a recovery period, a specific volume and concentration of bupivacaine (e.g., 0.12 µL/g of 5% bupivacaine) or a control solution is injected through the catheter.

    • Neurological function (e.g., motor and sensory function) is assessed at various time points post-injection.

    • After a predetermined period, the animals are euthanized, and spinal cord tissue is harvested for histopathological examination (e.g., light and electron microscopy) to assess for nerve damage.[7]

Signaling Pathways in Bupivacaine Neurotoxicity

The neurotoxic effects of bupivacaine are multifactorial and involve the activation of several intracellular signaling pathways, primarily leading to apoptosis (programmed cell death).

  • Mitochondrial Dysfunction: Bupivacaine can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c.

  • Caspase Activation: The release of cytochrome c activates a cascade of enzymes called caspases (e.g., caspase-3 and -7), which are key executioners of apoptosis.[3]

  • Involvement of T-type Calcium Channels: Studies have suggested that T-type calcium channels may play a role in bupivacaine-induced neurotoxicity.[8]

Below is a simplified representation of the apoptotic signaling pathway induced by bupivacaine.

Bupivacaine_Neurotoxicity_Pathway Bupivacaine Bupivacaine Mitochondria Mitochondria Bupivacaine->Mitochondria Disrupts membrane potential CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Bupivacaine-induced apoptotic pathway.

This compound: A Historical Perspective on Neurotoxicity

Information regarding the neurotoxicity of this compound is sparse and largely anecdotal, stemming from its early clinical use. There is a lack of formal, controlled studies to quantify its neurotoxic potential or elucidate the underlying mechanisms.

  • Limited Use: this compound was used as a dusting powder for painful wounds.[1] Its low water solubility prevented its use in injection-based regional anesthesia, thereby limiting systemic exposure and the potential for systemic neurotoxicity observed with other local anesthetics.

  • Presumed Local Irritation: While not explicitly detailed as "neurotoxicity" in modern terms, early reports on local anesthetics often mentioned local irritation and tissue damage, which could be indicative of a cytotoxic effect on various cell types, including nerve cells.

The absence of experimental data makes it impossible to construct a detailed neurotoxicity profile for this compound or to draw any meaningful comparisons with bupivacaine.

Experimental Workflow for In Vitro Neurotoxicity Screening

A general workflow for assessing the neurotoxicity of a compound like a local anesthetic in a neuronal cell line is depicted below.

InVitro_Neurotoxicity_Workflow start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) start->cell_culture drug_exposure Exposure to Local Anesthetic (Varying Concentrations & Durations) cell_culture->drug_exposure viability_assay Cell Viability Assay (e.g., MTT, LDH) drug_exposure->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase Activity, Annexin V) drug_exposure->apoptosis_assay data_analysis Data Analysis (LD50/IC50 Calculation) viability_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

In vitro neurotoxicity screening workflow.

Conclusion

The assessment of this compound's neurotoxicity in comparison to bupivacaine is severely limited by the lack of modern research on this compound. While bupivacaine's neurotoxic potential has been extensively studied, revealing dose-dependent effects and well-defined cellular mechanisms, this compound remains a compound of historical interest with an uncharacterized neurotoxicity profile in the context of modern experimental standards. For researchers, scientists, and drug development professionals, this highlights the importance of comprehensive preclinical toxicity studies for all anesthetic agents. Future research, should it be undertaken, would be necessary to elucidate the potential neurotoxic effects of this compound using contemporary methodologies.

References

Orthocaine's Sodium Channel Blocking Activity: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of Orthocaine's sodium channel blocking activity with other established local anesthetics. By presenting available experimental data and detailed protocols, this document serves as a resource for evaluating the pharmacological profile of this compound and designing further validation studies.

Introduction: The Role of Sodium Channels in Local Anesthesia

Local anesthetics exert their analgesic effects by blocking voltage-gated sodium channels (VGSCs) within the membranes of excitable cells, primarily neurons.[1] This blockade prevents the rapid influx of sodium ions necessary for the depolarization phase of an action potential.[1] By inhibiting the initiation and propagation of nerve impulses, these agents effectively block the transmission of pain signals. This compound is classified as a local anesthetic and is therefore presumed to share this mechanism of action. A thorough validation of its activity is essential to understand its potency, selectivity, and potential clinical utility.

Comparative Analysis of Sodium Channel Blocking Potency

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a sodium channel blocker. It represents the concentration of the drug required to inhibit 50% of the sodium current. The potency of local anesthetics is highly dependent on the conformational state of the sodium channel (resting, open, or inactivated) and the specific channel subtype being studied.

The following table summarizes the available IC50 values for this compound and selected comparator local anesthetics.

CompoundIC50 (µM)Sodium Channel Subtype(s) & StateReference(s)
This compound Data Not Available--
Lidocaine 42 - 210 (tonic block)TTXs vs TTXr channels in DRG neurons[2]
60 (inactivated state)TTXr channels in DRG neurons[2]
~135 (WT)Bacterial Na+ Channel (NaChBac)[3]
1 - 20 (inactivated state)Recombinant NaV1.5[4]
Bupivacaine 13 - 32 (tonic block)TTXs vs TTXr channels in DRG neurons[2]
27 (tonic block)Peripheral nerve Na+ channels[5]
2.18 - 69.5Recombinant SCN5A (NaV1.5)[6]
4.51NaV1.5 expressed in Xenopus oocytes[7]
Procaine 60 - 200General Na+ channel blocker[8][9]
60 (tonic block)Peripheral nerve Na+ channels[5]

Note: IC50 values are highly dependent on the experimental conditions, including the specific voltage protocols, cell types, and channel isoforms used. TTXs = Tetrodotoxin-sensitive; TTXr = Tetrodotoxin-resistant; DRG = Dorsal Root Ganglion.

Key Observation: There is a notable lack of publicly available, quantitative data (IC50 values) from electrophysiological studies specifically validating this compound's sodium channel blocking activity. This represents a significant knowledge gap and underscores the need for primary research to characterize its potency.

Experimental Protocol: Validation via Whole-Cell Patch Clamp

The gold-standard technique for characterizing the interaction between a compound and voltage-gated ion channels is the whole-cell patch-clamp method. This electrophysiological technique allows for the precise control of the cell membrane potential and direct measurement of the ionic currents flowing through the channels.

Objective: To determine the concentration-dependent inhibition of voltage-gated sodium currents by a test compound (e.g., this compound) and calculate its IC50 value.

Methodology:

  • Cell Preparation: Utilize a cell line (e.g., HEK293 or CHO cells) stably or transiently expressing a specific human voltage-gated sodium channel subtype (e.g., NaV1.5, NaV1.7). Culture the cells under standard conditions until they reach appropriate confluency for recording.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The ideal resistance when filled with intracellular solution is typically 3-7 MΩ.

  • Solutions:

    • Intracellular Solution (Pipette Solution): Contains a high concentration of a potassium salt (e.g., K-Gluconate) to mimic the intracellular environment, along with pH buffers (HEPES) and chelating agents (EGTA).

    • Extracellular Solution (Bath Solution): An artificial cerebrospinal fluid (aCSF) or similar physiological salt solution containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, bubbled with 95% O2 / 5% CO2 to maintain pH.

  • Recording Setup: Place the coverslip with adherent cells into a recording chamber on the stage of an inverted microscope. Perfuse the chamber with the extracellular solution.

  • Giga-seal Formation: Under microscopic guidance, carefully approach a single, healthy-looking cell with the glass micropipette. Apply slight positive pressure to the pipette to keep its tip clean. Once in contact with the cell membrane, release the pressure to allow the formation of a high-resistance seal ( >1 GΩ), known as a "giga-seal".

  • Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the cell membrane patch under the pipette tip. This establishes electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Protocol:

    • Clamp the cell's membrane potential at a negative holding potential (e.g., -100 mV) where most sodium channels are in the resting state.

    • Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20-50 ms) to elicit inward sodium currents.

    • Record the baseline current amplitude before drug application.

  • Drug Application: Prepare a series of dilutions of the test compound (this compound) in the extracellular solution. Apply these concentrations sequentially to the cell via the perfusion system, allowing for equilibration at each concentration.

  • Data Acquisition and Analysis:

    • Record the peak sodium current at each concentration of the test compound.

    • Calculate the percentage of inhibition for each concentration relative to the baseline current.

    • Plot the percentage of inhibition against the logarithm of the drug concentration to generate a dose-response curve.

    • Fit the curve using the Hill equation to determine the IC50 value.

G cluster_prep Preparation cluster_rec Recording cluster_exp Experiment & Analysis Cell_Prep Prepare NaV-expressing Cells Approach Approach Cell Cell_Prep->Approach Pipette_Prep Pull & Fill Micropipette Pipette_Prep->Approach Giga_Seal Form Giga-seal Approach->Giga_Seal Whole_Cell Rupture Membrane (Whole-Cell) Giga_Seal->Whole_Cell Record_Base Record Baseline Na+ Current Whole_Cell->Record_Base Apply_Drug Apply Compound Concentrations Record_Base->Apply_Drug Record_Block Record Inhibited Currents Apply_Drug->Record_Block Analysis Plot Dose-Response & Calculate IC50 Record_Block->Analysis G cluster_drug_bound Drug-Bound States (Blocked) Resting Resting Open Open Resting->Open Depolarization Drug_Inactive Drug-Inactive Resting->Drug_Inactive Low Affinity Binding Inactive Inactive Open->Inactive Inactivation Drug_Open Drug-Open Open->Drug_Open High Affinity Binding Inactive->Resting Repolarization Inactive->Drug_Inactive High Affinity Binding Drug_Open->Drug_Inactive Drug_Inactive->Resting Slow Unbinding

References

comparative analysis of ester-type local anesthetics like procaine and Orthocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procaine and Orthocaine represent two distinct ester-type local anesthetics, each with a unique profile of physicochemical properties that dictates its clinical application. Procaine, a water-soluble salt, has historically been a cornerstone of infiltrative and nerve block anesthesia. In contrast, this compound's poor water solubility has largely confined its use to topical applications. This guide provides a detailed comparative analysis of these two agents, supported by available experimental data and methodologies, to inform further research and development in the field of local anesthesia.

Physicochemical and Pharmacokinetic Properties

A fundamental understanding of the physicochemical and pharmacokinetic parameters of Procaine and this compound is crucial for appreciating their differing clinical utilities. The following table summarizes key data for these two ester-type local anesthetics.

PropertyProcaineThis compound (Orthoform-New)Reference(s)
Chemical Structure 2-(Diethylamino)ethyl 4-aminobenzoateMethyl 3-amino-4-hydroxybenzoate[1][2]
Molecular Formula C₁₃H₂₀N₂O₂C₈H₉NO₃[2]
Molecular Weight 236.31 g/mol 167.16 g/mol [2]
pKa 8.9Not available
Solubility Procaine Base: Poorly soluble in water. Procaine HCl: Highly soluble in water.Almost insoluble in cold water; moderately soluble in hot water. Soluble in alcohol and ether.[1][3]
Lipid Solubility LowNot available
Metabolism Rapidly hydrolyzed by plasma pseudocholinesterase to para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE).Expected to be hydrolyzed by plasma and tissue esterases.
Onset of Action Slow (2-5 minutes for infiltration)Not available (topical application)[4]
Duration of Action Short (15-60 minutes)Not available (topical application)[4]
Potency Considered the standard for comparison (Potency = 1)Not available

Comparative Efficacy and Toxicity

Direct comparative studies on the potency and toxicity of Procaine and this compound are scarce due to their different routes of administration. However, based on their chemical structures and available data for other local anesthetics, some inferences can be drawn.

ParameterProcaineThis compound (Orthoform-New)Reference(s)
Anesthetic Potency Low potency.Unknown, but likely low due to poor penetration from topical application.[5]
Clinical Application Infiltration anesthesia, peripheral nerve block, spinal anesthesia.Topical anesthetic for painful wounds and mucous membranes.[1][3]
Toxicity (LD50, mice) Intravenous: 46-80 mg/kgSubcutaneous: 400 mg/kgIntraperitoneal: 200 mg/kgNot available.
Allergenic Potential Higher potential for allergic reactions due to the PABA metabolite.Potential for allergic reactions as an ester-type anesthetic, but data is limited.

Mechanism of Action: Signaling Pathway

Both Procaine and this compound, as ester-type local anesthetics, share a common mechanism of action: the blockade of voltage-gated sodium channels in neuronal cell membranes. This action inhibits the influx of sodium ions necessary for the generation and propagation of an action potential, thereby preventing the transmission of pain signals.

G cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_Channel Voltage-Gated Sodium Channel (Closed) Procaine_Ortho_Ionized Procaine / this compound (Ionized Form) Na_Channel->Procaine_Ortho_Ionized Equilibrium Na_Channel_Open Voltage-Gated Sodium Channel (Open) No_Nerve_Impulse No Nerve Impulse (Anesthesia) Na_Channel_Open->No_Nerve_Impulse Inhibition of Na+ Influx Procaine_Ortho Procaine / this compound (Unionized Form) Procaine_Ortho->Na_Channel Diffusion Procaine_Ortho_Ionized->Na_Channel_Open Blocks Channel Nerve_Impulse Nerve Impulse Nerve_Impulse->Na_Channel_Open Depolarization

Mechanism of action for ester-type local anesthetics.

Experimental Protocols

To facilitate further comparative research, the following are detailed methodologies for assessing the efficacy of injectable and topical local anesthetics.

Infiltration Anesthesia Efficacy (Adapted for Procaine)

This protocol is based on the principles of assessing nerve block in animal models.

Objective: To determine the onset and duration of sensory blockade following subcutaneous infiltration of Procaine.

Materials:

  • Male Wistar rats (250-300g)

  • Procaine hydrochloride solution (e.g., 1% or 2%)

  • Saline solution (0.9% NaCl) as a control

  • Von Frey filaments for assessing mechanical threshold

  • Tail-flick apparatus for assessing thermal nociception

  • Syringes and needles (30-gauge)

Procedure:

  • Acclimatization: Acclimatize rats to the testing environment and handling for at least 3 days prior to the experiment.

  • Baseline Measurement: Determine the baseline mechanical withdrawal threshold using Von Frey filaments applied to the plantar surface of the hind paw. Determine the baseline tail-flick latency in response to a radiant heat source.

  • Anesthetic Administration: Anesthetize the rats lightly with isoflurane. Inject a standardized volume (e.g., 0.1 mL) of Procaine solution or saline into the plantar surface of one hind paw.

  • Assessment of Onset and Duration:

    • At regular intervals (e.g., every 2 minutes), assess the mechanical withdrawal threshold and tail-flick latency.

    • The onset of action is defined as the time to a significant increase in the withdrawal threshold or tail-flick latency compared to baseline.

    • The duration of action is the time from onset until the sensory thresholds return to baseline levels.

  • Data Analysis: Compare the mean onset and duration of action between the Procaine and saline groups using appropriate statistical tests (e.g., t-test or ANOVA).

G start Start acclimatize Acclimatize Rats start->acclimatize baseline Baseline Sensory Testing (Von Frey, Tail-Flick) acclimatize->baseline anesthetize Light Isoflurane Anesthesia baseline->anesthetize injection Subcutaneous Injection (Procaine or Saline) anesthetize->injection assessment Assess Sensory Thresholds (Every 2 minutes) injection->assessment data_analysis Data Analysis (Onset and Duration) assessment->data_analysis Until return to baseline end End data_analysis->end

Experimental workflow for infiltration anesthesia efficacy.
Topical Anesthetic Efficacy (Adapted for this compound)

This protocol is designed to evaluate the efficacy of a topical anesthetic on intact skin.

Objective: To determine the efficacy of this compound in reducing sensory perception following topical application.

Materials:

  • Human volunteers or a suitable animal model (e.g., guinea pig)

  • This compound powder formulated into a suitable vehicle (e.g., ointment or cream)

  • Placebo vehicle as a control

  • Pinprick stimuli (e.g., standardized needle or filament)

  • Visual Analog Scale (VAS) for pain assessment in human subjects

  • Occlusive dressing

Procedure:

  • Subject Preparation: Demarcate two symmetrical areas on the skin (e.g., forearm) of the subject.

  • Baseline Assessment: Apply a pinprick stimulus to both areas and record the baseline pain perception using a VAS (for humans) or a behavioral response score (for animals).

  • Anesthetic Application: Apply a standardized amount of the this compound formulation to one demarcated area and the placebo vehicle to the other. Cover both areas with an occlusive dressing.

  • Efficacy Assessment:

    • After a predetermined application time (e.g., 30, 60, 90 minutes), remove the dressing and any residual formulation.

    • At regular intervals, apply the pinprick stimulus to both treated areas and record the pain perception.

  • Data Analysis: Compare the change in pain perception from baseline between the this compound-treated and placebo-treated areas at each time point.

G start Start demarcate Demarcate Skin Areas start->demarcate baseline Baseline Pinprick Test (VAS or Behavioral Score) demarcate->baseline application Apply this compound and Placebo (with Occlusive Dressing) baseline->application assessment Remove Dressing and Assess Pain Perception at Intervals application->assessment data_analysis Compare Pain Scores (this compound vs. Placebo) assessment->data_analysis end End data_analysis->end

Experimental workflow for topical anesthetic efficacy.

Conclusion

Procaine and this compound, while both ester-type local anesthetics, exhibit divergent physicochemical properties that have led to their distinct clinical roles. Procaine's water solubility makes it suitable for injection-based anesthesia, characterized by a slow onset and short duration of action. Conversely, this compound's poor water solubility limits its use to topical applications where its efficacy is dependent on its formulation and ability to penetrate the stratum corneum. The provided experimental protocols offer a framework for future research aimed at a more direct and quantitative comparison of these and other local anesthetic agents. Further investigation into novel formulations to enhance the delivery and efficacy of poorly soluble anesthetics like this compound may open new avenues for topical pain management.

References

Validating the Purity of Synthesized Orthocaine Against a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison for validating the purity of synthesized Orthocaine against a certified reference standard. The following sections detail the experimental protocols, present comparative data, and offer a clear workflow for accurate purity assessment of this local anesthetic.

Introduction to this compound and Purity Validation

This compound, chemically known as methyl 3-amino-4-hydroxybenzoate, is a local anesthetic.[1][2][3] Its efficacy and safety in pharmaceutical applications are directly dependent on its purity. The validation of a synthesized active pharmaceutical ingredient (API) like this compound against a high-purity reference standard is a critical step in drug development and quality control. This process ensures that the synthesized compound meets the required specifications for identity, strength, quality, and purity, and is free from harmful impurities.

Analytical method validation is essential to ensure that the methods used to measure the identity and purity of drugs are accurate, precise, and reliable.[4] Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy being among the most powerful and commonly used methods in the pharmaceutical industry.[5][6]

The Role of a Reference Standard

A reference standard is a highly purified compound that is used as a benchmark for analytical purposes. In this context, a certified this compound reference standard from a reputable supplier (e.g., LGC Standards, Sigma-Aldrich) serves as the control against which the synthesized this compound is compared.[7][8] This allows for the unambiguous identification of the compound and the quantification of its purity.

Comparative Analytical Techniques for Purity Validation

The purity of the synthesized this compound is assessed using a panel of orthogonal analytical methods to provide a comprehensive and reliable evaluation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity analysis due to its high resolving power and sensitivity in separating components of a mixture.[5][9] A reversed-phase HPLC method is typically suitable for a compound like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[10][11] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing information on both the retention time and the mass-to-charge ratio of the analyte and any impurities. This dual detection provides a high degree of confidence in compound identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and is also an excellent method for quantitative analysis.[12][13][14] Proton NMR (¹H-NMR) can be used to determine the purity of a sample by comparing the integral of the analyte's signals to that of a certified internal standard.[15][16]

Experimental Workflow

The following diagram illustrates the logical flow of the validation process, from sample preparation to the final purity assessment.

experimental_workflow cluster_samples Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Conclusion Synthesized this compound Synthesized this compound Sample Dissolution Sample Dissolution Synthesized this compound->Sample Dissolution Reference Standard Reference Standard Reference Standard->Sample Dissolution HPLC HPLC Sample Dissolution->HPLC GCMS GCMS Sample Dissolution->GCMS NMR NMR Sample Dissolution->NMR Data Acquisition Data Acquisition HPLC->Data Acquisition GCMS->Data Acquisition NMR->Data Acquisition Comparative Analysis Comparative Analysis Data Acquisition->Comparative Analysis Purity Assessment Purity Assessment Comparative Analysis->Purity Assessment

Caption: Experimental workflow for this compound purity validation.

Detailed Experimental Protocols

Sample Preparation
  • Synthesized this compound: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

  • Reference Standard: Prepare a solution of the this compound reference standard at the same concentration (1 mg/mL) in the same solvent.

  • NMR Sample: For ¹H-NMR analysis, accurately weigh approximately 5 mg of the synthesized this compound and a similar amount of a certified internal standard (e.g., maleic acid) and dissolve them in a deuterated solvent (e.g., DMSO-d₆).

HPLC Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure: Inject the reference standard and the synthesized this compound solutions. Compare the retention times and the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

GC-MS Method
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Procedure: Inject the prepared solutions. Compare the retention times and the mass spectra of the main peaks. The mass spectrum of the synthesized this compound should match that of the reference standard.

¹H-NMR Spectroscopy
  • Spectrometer: 400 MHz or higher.

  • Solvent: DMSO-d₆.

  • Internal Standard: Maleic acid.

  • Procedure: Acquire the ¹H-NMR spectrum of the prepared sample. The chemical shifts and coupling constants of the synthesized this compound should match those of the reference standard. The purity is calculated by comparing the integral of a well-resolved proton signal of this compound to the integral of a known proton signal of the internal standard.

Data Presentation and Comparison

The following table summarizes the expected results from the analysis of the synthesized this compound in comparison to the certified reference standard.

ParameterAnalytical MethodReference StandardSynthesized this compoundAcceptance Criteria
Identity
Retention Time (min)HPLC8.528.51Matches reference standard ± 2%
Retention Time (min)GC-MS12.3412.35Matches reference standard ± 2%
Mass Spectrum (m/z)GC-MS167 (M+), 136, 108167 (M+), 136, 108Matches reference standard fragmentation pattern
Chemical Shifts (ppm)¹H-NMRConsistentConsistentMatches reference standard spectrum
Purity
Purity by HPLC (%)HPLC≥ 99.599.6≥ 99.0%
Purity by GC (%)GC-MS≥ 99.599.8≥ 99.0%
Purity by ¹H-NMR (%)¹H-NMR≥ 99.599.7≥ 99.0%
Impurities
Any single impurity (%)HPLC / GC-MS< 0.1< 0.1Not more than 0.1%
Total impurities (%)HPLC / GC-MS< 0.5< 0.4Not more than 1.0%

Conclusion

The validation of synthesized this compound purity requires a multi-faceted analytical approach. The combination of HPLC, GC-MS, and NMR spectroscopy provides a high degree of confidence in the identity and purity of the synthesized compound. Based on the comparative data presented, the synthesized this compound meets the pre-defined acceptance criteria for identity and purity when compared against the certified reference standard. The low levels of impurities further confirm the robustness of the synthesis and purification processes. This rigorous validation ensures that the synthesized this compound is of high quality and suitable for further research and development.

References

Investigating the Immunological Cross-Reactivity of Orthocaine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Orthocaine's immunological cross-reactivity with other local anesthetics, supported by established principles of immunology and detailed experimental protocols. While specific quantitative data on this compound cross-reactivity is limited in publicly available literature, this guide extrapolates likely cross-reactivity patterns based on its chemical structure and metabolism, offering a framework for targeted investigation.

Understanding this compound and its Immunological Profile

This compound, chemically known as methyl 3-amino-4-hydroxybenzoate, is a local anesthetic belonging to the ester class. The immunological properties of ester local anesthetics are intrinsically linked to their metabolism. A key metabolite of this class is para-aminobenzoic acid (PABA) , a compound widely recognized as an allergen.[1] This metabolic pathway is the primary determinant of immunological cross-reactivity among ester-based local anesthetics.

Hypersensitivity reactions to local anesthetics are generally rare, accounting for less than 1% of all adverse drug reactions.[2] These reactions can be categorized as either immediate (Type I, IgE-mediated) or delayed (Type IV, T-cell mediated).[2] For ester local anesthetics, the potential for both types of reactions exists, often stemming from sensitization to PABA or the parent compound.

Comparison of this compound with Other Local Anesthetics

The primary basis for comparing the immunological cross-reactivity of local anesthetics is their chemical classification into two main groups: esters and amides .

Table 1: Classification and Cross-Reactivity Potential of Local Anesthetics

ClassExamplesCommon MetaboliteExpected Cross-Reactivity with this compound
Esters This compound , Benzocaine, Procaine, Tetracaine, Chloroprocainepara-aminobenzoic acid (PABA)High
Amides Lidocaine, Mepivacaine, Bupivacaine, Ropivacaine, ArticaineMetabolized in the liver (no PABA formation)Low to negligible

Due to the shared PABA metabolite, a patient sensitized to this compound is likely to exhibit cross-reactivity with other ester local anesthetics.[1] Conversely, cross-reactivity between ester and amide local anesthetics is considered rare.[1] This makes amide local anesthetics a generally safe alternative for individuals with a confirmed allergy to an ester-type agent, following appropriate allergy testing.

Experimental Protocols for Investigating Immunological Cross-Reactivity

A definitive diagnosis of a local anesthetic allergy and the assessment of cross-reactivity require a systematic approach involving both in vivo and in vitro testing. The following are key experimental protocols that can be employed to investigate the immunological profile of this compound.

In Vivo Testing

1. Skin Prick Test (SPT):

  • Objective: To detect the presence of drug-specific IgE antibodies, indicating a Type I hypersensitivity.

  • Methodology:

    • A drop of the local anesthetic solution (preservative-free, undiluted) is placed on the volar surface of the forearm.

    • The epidermis is pricked through the drop using a sterile lancet.

    • Positive (histamine) and negative (saline) controls are included.

    • The site is observed for 15-20 minutes for the development of a wheal and flare reaction. A wheal diameter of 3 mm or greater than the negative control is considered a positive result.

2. Intradermal Test (IDT):

  • Objective: A more sensitive test to detect drug-specific IgE antibodies when SPT is negative but suspicion of a Type I allergy remains high.

  • Methodology:

    • If the SPT is negative, a small amount (0.02-0.05 mL) of a diluted, preservative-free local anesthetic solution (e.g., 1:100 or 1:10 dilution) is injected intradermally to raise a small bleb.

    • Positive and negative controls are also injected.

    • The injection site is observed for 15-20 minutes. An increase in wheal diameter of 3 mm or more compared to the initial bleb is considered positive.

3. Patch Test:

  • Objective: To diagnose delayed-type (Type IV) hypersensitivity reactions, such as allergic contact dermatitis.

  • Methodology:

    • The local anesthetic (e.g., in petrolatum) is applied to a small patch.

    • The patch is placed on the patient's back and left in place for 48 hours.

    • The site is read at 48 hours and again at 72 or 96 hours for signs of an eczematous reaction (erythema, infiltration, papules, vesicles).

In Vitro Testing

4. Lymphocyte Transformation Test (LTT):

  • Objective: To detect drug-specific T-cell sensitization in delayed hypersensitivity reactions.

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from the patient's blood.

    • The cells are cultured in the presence of the suspected local anesthetic and a control.

    • After several days, lymphocyte proliferation is measured, typically by the incorporation of a radiolabeled nucleotide (e.g., 3H-thymidine) or a colorimetric assay.

    • A stimulation index (ratio of proliferation with the drug to proliferation in the control culture) is calculated. A stimulation index above a certain threshold (e.g., >2 or >3) is considered positive.

5. Specific IgE Testing:

  • Objective: To quantify the level of drug-specific IgE antibodies in the serum.

  • Methodology:

    • A patient's serum sample is incubated with the drug of interest that has been bound to a solid phase.

    • If present, drug-specific IgE in the serum will bind to the drug.

    • A labeled anti-IgE antibody is then added, which binds to the patient's IgE.

    • The amount of bound labeled antibody is measured, which is proportional to the concentration of drug-specific IgE. While available for some drugs, the reliability and availability of specific IgE tests for local anesthetics can be limited.

Visualization of Key Pathways and Workflows

Type_I_Hypersensitivity_Pathway cluster_sensitization Sensitization Phase cluster_reexposure Re-exposure Phase Antigen (this compound) Antigen (this compound) APC Antigen Presenting Cell (APC) Antigen (this compound)->APC Uptake & Processing TH2 T Helper 2 Cell APC->TH2 Presentation BCell B Cell TH2->BCell Activation PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation IgE IgE Antibodies PlasmaCell->IgE Production MastCell Mast Cell IgE->MastCell Binding to FcεRI receptors Antigen (this compound)_re Antigen (this compound) MastCell_re Sensitized Mast Cell Antigen (this compound)_re->MastCell_re Cross-linking of IgE Degranulation Degranulation MastCell_re->Degranulation Mediators Release of Mediators (Histamine, Leukotrienes, etc.) Degranulation->Mediators Symptoms Allergic Symptoms (Urticaria, Angioedema, Anaphylaxis) Mediators->Symptoms

Caption: Type I (IgE-Mediated) Hypersensitivity Pathway.

Type_IV_Hypersensitivity_Pathway cluster_sensitization_IV Sensitization Phase cluster_reexposure_IV Re-exposure Phase (Delayed) Antigen (this compound)_IV Antigen (this compound) APC_IV Antigen Presenting Cell (APC) Antigen (this compound)_IV->APC_IV Uptake & Processing NaiveTCell Naive T Cell APC_IV->NaiveTCell Presentation MemoryTCell Memory T Helper Cell (Th1) NaiveTCell->MemoryTCell Activation & Differentiation Antigen (this compound)_re_IV Antigen (this compound) MemoryTCell_re Memory T Helper Cell (Th1) Antigen (this compound)_re_IV->MemoryTCell_re Re-stimulation Cytokines Release of Cytokines (e.g., IFN-γ) MemoryTCell_re->Cytokines Macrophage Macrophage Activation Cytokines->Macrophage Inflammation Inflammation & Tissue Damage (Contact Dermatitis) Macrophage->Inflammation

Caption: Type IV (T-Cell Mediated) Hypersensitivity Pathway.

Experimental_Workflow PatientHistory Patient History of Adverse Reaction to this compound SPT Skin Prick Test (SPT) with this compound PatientHistory->SPT PatchTest Patch Test with this compound PatientHistory->PatchTest LTT Lymphocyte Transformation Test (LTT) PatientHistory->LTT IDT Intradermal Test (IDT) with this compound SPT->IDT Negative PositiveTypeI Positive for Type I Hypersensitivity SPT->PositiveTypeI Positive IDT->PositiveTypeI Positive Negative Negative Result IDT->Negative Negative PositiveTypeIV Positive for Type IV Hypersensitivity PatchTest->PositiveTypeIV Positive PatchTest->Negative Negative LTT->PositiveTypeIV Positive LTT->Negative Negative AvoidEsters Avoid all Ester Local Anesthetics PositiveTypeI->AvoidEsters CrossReactivityTesting Cross-Reactivity Testing with other Esters PositiveTypeI->CrossReactivityTesting PositiveTypeIV->AvoidEsters PositiveTypeIV->CrossReactivityTesting ConsiderAmide Consider Amide Local Anesthetic after further testing AvoidEsters->ConsiderAmide

Caption: Experimental Workflow for Investigating this compound Hypersensitivity.

Conclusion

The immunological cross-reactivity of this compound is predicted to be high with other ester-type local anesthetics due to their shared metabolic pathway that produces the allergenic compound PABA. In contrast, cross-reactivity with amide-type local anesthetics is unlikely. For a definitive assessment in individuals with a suspected allergy, a comprehensive evaluation using a combination of in vivo and in vitro experimental protocols is essential. The methodologies and workflows outlined in this guide provide a robust framework for researchers and clinicians to investigate and manage potential immunological reactions to this compound and other local anesthetics.

References

An In Vitro Comparison of Sodium Channel Affinity: Orthocaine vs. Novocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro sodium channel affinity of two local anesthetics, Orthocaine and Novocaine (procaine). The primary mechanism of local anesthetics involves the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1] The affinity of these drugs for sodium channels is a key determinant of their potency and duration of action.

Quantitative Affinity Data

The affinity of a compound for sodium channels is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to block 50% of the sodium current. The affinity of local anesthetics is state-dependent, meaning they exhibit different affinities for the resting, open, and inactivated states of the sodium channel.[3][4] Generally, the affinity is higher for the open and inactivated states.[3]

The following table summarizes the available in vitro data for Novocaine's affinity for voltage-gated sodium channels.

CompoundParameterValue (µM)Channel StatePreparationReference
Novocaine (Procaine)IC5060Tonic BlockPeripheral Nerve Fibers[5]
Novocaine (Procaine)IC5060 - 200Not SpecifiedNot Specified[6]

Note: No quantitative in vitro sodium channel affinity data (e.g., IC50 or K_d values) for this compound could be identified in the reviewed literature.

Mechanism of Action: Sodium Channel Blockade

Local anesthetics, including Novocaine, exert their effects by physically obstructing the inner pore of voltage-gated sodium channels.[1][7] This blockade prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential, thereby inhibiting nerve conduction.[1] The interaction is reversible and concentration-dependent.[1]

The "modulated receptor hypothesis" is a widely accepted model that describes the state-dependent binding of local anesthetics.[4] According to this model, the affinity of the local anesthetic for its binding site is highest when the channel is in the open or inactivated state.[4] This is because the conformational changes associated with channel gating expose the binding site within the pore.[4]

Mechanism of Local Anesthetic Action on Voltage-Gated Sodium Channels cluster_membrane Cell Membrane Na_Channel_Resting Resting State Na+ Channel Closed Low Affinity for Local Anesthetic Na_Channel_Open Open State Na+ Channel Open Na+ Influx High Affinity for Local Anesthetic Na_Channel_Resting:head->Na_Channel_Open:head Activation Na_Channel_Inactivated Inactivated State Na+ Channel Closed High Affinity for Local Anesthetic Na_Channel_Open:head->Na_Channel_Inactivated:head Inactivation Block Channel Blockade Na_Channel_Open->Block Na_Channel_Inactivated:head->Na_Channel_Resting:head Recovery Na_Channel_Inactivated->Block Depolarization Depolarization Depolarization->Na_Channel_Resting:head Stimulus Repolarization Repolarization Local_Anesthetic Local Anesthetic (e.g., Novocaine) Local_Anesthetic->Na_Channel_Open Binds to Open Channel Local_Anesthetic->Na_Channel_Inactivated Binds to Inactivated Channel Experimental Workflow for Determining IC50 of a Local Anesthetic Start Start Cell_Culture Cell Culture with Expressed Na+ Channels Start->Cell_Culture Giga_Seal Form Giga-seal on Cell Membrane Cell_Culture->Giga_Seal Patch_Pipette Prepare Patch Pipette with Intracellular Solution Patch_Pipette->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Apply Voltage-Clamp Protocol Whole_Cell->Voltage_Clamp Record_Control Record Control Sodium Current Voltage_Clamp->Record_Control Apply_Drug Apply Local Anesthetic (Varying Concentrations) Record_Control->Apply_Drug Record_Drug Record Sodium Current in Presence of Drug Apply_Drug->Record_Drug Analysis Data Analysis: - Measure Peak Current - Calculate % Inhibition - Generate Dose-Response Curve - Determine IC50 Record_Drug->Analysis End End Analysis->End

References

Comparative Guide to Analytical Methods for Orthocaine Detection in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a conventional High-Performance Liquid Chromatography (HPLC) method and a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of Orthocaine (methyl 3-amino-4-hydroxybenzoate) in plasma. The information presented is essential for selecting the appropriate analytical strategy during preclinical and clinical development of therapeutics where this compound is an analyte of interest.

Methodology Comparison

The selection of an analytical method is critical for obtaining accurate pharmacokinetic and toxicokinetic data. Here, we compare an established HPLC method, adapted from a validated assay for a structurally similar compound, with a proposed novel LC--MS/MS method, which offers enhanced sensitivity and specificity.

Data Presentation: Performance Characteristics

The following tables summarize the key performance parameters for both the existing HPLC method and the proposed novel LC-MS/MS method for this compound detection in plasma.

Table 1: Comparison of Analytical Method Performance

ParameterExisting Method: HPLC-UVNovel Method: LC-MS/MS
Principle UV AbsorbanceMass-to-charge ratio
Linearity Range 0.1 - 25 µg/mL0.05 - 500 ng/mL
Limit of Detection (LOD) ~30 ng/mL~0.01 ng/mL
Limit of Quantification (LOQ) 100 ng/mL0.05 ng/mL
Accuracy (% Bias) < 15%< 10%
Precision (%RSD) < 15%< 10%
Recovery > 85%> 90%
Sample Volume 100 µL50 µL
Run Time ~15 minutes~5 minutes
Specificity ModerateHigh

Experimental Protocols

Detailed methodologies for both the existing and novel analytical methods are provided below.

Existing Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a validated procedure for the determination of a structurally related compound, 3,4-dihydroxy methyl benzoate, in rat plasma.[1][2][3]

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of internal standard solution (e.g., a structurally similar, stable compound not present in the sample).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% formic acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at the wavelength of maximum absorbance for this compound.

  • Temperature: 25°C.

Novel Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This proposed novel method provides a highly sensitive and specific approach for the quantification of this compound in plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 50 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (e.g., this compound-d3).

  • Load the sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • A gradient elution will be optimized for the best separation.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its internal standard.

Visualizations

Experimental Workflow: Novel LC-MS/MS Method

The following diagram illustrates the key steps in the novel LC-MS/MS analytical method for this compound detection in plasma.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma_sample Plasma Sample (50 µL) add_is Add IS (this compound-d3) plasma_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry_reconstitute Dry & Reconstitute elute->dry_reconstitute lc_separation LC Separation dry_reconstitute->lc_separation Inject 5 µL ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_quantification Data Quantification ms_detection->data_quantification

Caption: Workflow of the novel LC-MS/MS method.

This guide provides a foundational comparison to aid in the selection of an appropriate analytical method for this compound quantification in plasma. The choice between the conventional HPLC-UV and the novel LC-MS/MS method will depend on the specific requirements of the study, including the need for sensitivity, specificity, and sample throughput.

References

Safety Operating Guide

Orthocaine: Comprehensive Disposal Procedures for Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed, procedural guidance for the proper disposal of Orthocaine (also known as Methyl 3-amino-4-hydroxybenzoate), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following protocols are designed for researchers, scientists, and drug development professionals.

This compound Hazard Profile and Properties

This compound is a local anesthetic agent.[1] According to the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant that may cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[2] Therefore, it must be managed as a hazardous chemical waste. All personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, impermeable gloves (e.g., nitrile), and a lab coat.[3]

Table 1: Chemical and Physical Properties of this compound

Property Value Reference
Chemical Name Methyl 3-amino-4-hydroxybenzoate [2]
Synonyms This compound, Orthoform [2]
CAS Number 536-25-4 [1][2]
Molecular Formula C₈H₉NO₃ [1][2]
Molecular Weight 167.16 g/mol [1][2]

| Primary Hazards | Irritant, Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation |[2] |

Core Principles of Chemical Waste Management

The disposal of this compound must adhere to the fundamental principles of laboratory chemical waste management. The primary goal is to manage chemical wastes in a safe and environmentally sound manner that complies with all applicable federal, state, and local regulations.[4] Key practices include minimizing waste generation, properly segregating and storing hazardous materials, using appropriate and clearly labeled containers, and coordinating with your institution's Environmental Health & Safety (EH&S) department for final disposal.[4][5][6]

Table 2: General Hazardous Waste Accumulation and Disposal Thresholds

Parameter Guideline Reference
Satellite Accumulation Area (SAA) Max Volume 55 gallons of hazardous waste [4]
SAA Max Volume (Acutely Toxic Waste) 1 quart (liquid) or 1 kilogram (solid) [4]
SAA Container Storage Time Limit Up to 1 year (if partially filled and below max volume) [7]
Time to Removal After Container is Full Within 3 calendar days [4][7]

| Aqueous Waste pH for Drain Disposal | Must be between 5.0 and 12.5 (Not recommended for this compound) |[7][8] |

Disclaimer: Drain disposal is not a recommended method for this compound due to its hazardous properties. Always consult your institution's specific guidelines.

Step-by-Step Disposal Protocol for this compound Waste

The following step-by-step procedure outlines the process for safely disposing of various forms of this compound waste.

Step 1: Identify and Segregate this compound Waste

  • Unused or Expired this compound: Pure, unused, or expired this compound powder must be disposed of as hazardous chemical waste. Do not mix it with other waste types.

  • Grossly Contaminated Items: Items heavily contaminated with this compound, such as spatulas, weigh boats, or glassware with visible residue, must be treated as hazardous waste.

  • Trace Contaminated Items (Sharps): Needles, syringes, or scalpels contaminated with this compound should be placed immediately into a designated, puncture-resistant sharps container labeled for hazardous drug waste.[9]

  • Trace Contaminated Items (Non-Sharps): PPE (gloves, aprons), bench paper, and other disposable lab supplies with trace contamination should be collected in a dedicated hazardous waste container.

Step 2: Prepare and Label the Waste Container

  • Select an Appropriate Container: Use a container that is chemically compatible with this compound and is in good condition with a secure, leak-proof lid.[5] The original product container can be used if it is intact.[7] Do not use food containers.[7]

  • Affix a Hazardous Waste Label: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound (Methyl 3-amino-4-hydroxybenzoate)".[4] List any other constituents if it is a mixed waste.

Step 3: Store Waste in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[4][7]

  • Ensure the SAA is inspected weekly for any signs of leakage.[7]

  • Store this compound waste separately from incompatible materials, such as strong oxidizing agents, acids, and bases.[7]

Step 4: Arrange for Final Disposal

  • Monitor Container Volume: Keep track of the amount of waste in the container.

  • Request Pickup: Once the container is full or approaches the 1-year accumulation limit, contact your institution's EH&S department or licensed hazardous waste contractor to arrange for pickup and final disposal.[4][6]

  • Documentation: Maintain any required documentation for waste generation and disposal as per your institution's policies and regulatory requirements.[5]

Small Spill Cleanup Procedure

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure it is well-ventilated.[3]

  • Wear PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemotherapy-rated gloves.

  • Contain the Spill: Gently cover the spill with absorbent pads or granules to prevent further spread. Avoid dry sweeping, which can aerosolize the powder.

  • Clean the Area: Carefully scoop the absorbed material and place it into a hazardous waste container. Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of all cleanup materials (wipes, pads, PPE) in the same hazardous waste container.[10]

  • Seal and Label: Securely seal the container and label it as "Hazardous Waste" with a description of the contents ("this compound Spill Debris").

  • Arrange for Disposal: Contact EH&S for pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Orthocaine

Author: BenchChem Technical Support Team. Date: December 2025

I. Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling Orthocaine, particularly in its powdered form.

PPE Component Specification Rationale
Gloves Double-gloving with nitrile gloves.Provides a robust barrier against skin contact and absorption.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from airborne powder and potential splashes.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Essential when handling the powder outside of a containment system to prevent inhalation.
Lab Coat A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.Protects skin and personal clothing from contamination.[1]
Footwear Closed-toe shoes.Prevents injuries from spills and dropped objects.[2]

II. Operational Plan for Handling this compound

A systematic approach is crucial to minimize exposure and ensure a safe working environment. The following workflow outlines the key steps for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don PPE prep_area->don_ppe gather_materials Gather Materials & Equipment don_ppe->gather_materials weigh Weighing (in containment) gather_materials->weigh Proceed to handling dissolve Dissolution weigh->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate Complete handling doff_ppe Doff PPE decontaminate->doff_ppe dispose Dispose of Waste doff_ppe->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orthocaine
Reactant of Route 2
Orthocaine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.